L-Menthyl acetate
Description
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUANMFYXWVNG-ADEWGFFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041817, DTXSID7051472 | |
| Record name | dl-Menthyl acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Menthyl acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2623-23-6, 89-48-5 | |
| Record name | (-)-Menthyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (±)-Menthyl acetate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=89-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Menthyl acetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-Menthyl acetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menthyl acetate | |
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| Record name | Menthyl acetate | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | dl-Menthyl acetate | |
| Source | EPA DSSTox | |
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| Record name | L-Menthyl acetate | |
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| Record name | Menthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-menthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHYL ACETATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8C5F4H1OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MENTHYL ACETATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF3LEI45OH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-Menthyl acetate chemical properties and structure
An In-depth Technical Guide to L-Menthyl Acetate (B1210297): Chemical Properties and Structure
Introduction
L-Menthyl acetate is a naturally occurring monoterpene ester that is a significant contributor to the characteristic aroma and flavor of peppermint oil (Mentha piperita), in which it constitutes 3-5% of the volatile oil.[1] Recognized for its fresh, minty, and slightly fruity-rosy odor, it is milder and less pungent than its precursor, L-menthol.[2][3] This compound is widely utilized in the flavor, fragrance, cosmetics, and pharmaceutical industries for its cooling, refreshing properties and pleasant aroma.[4] In pharmaceutical applications, this compound and its derivatives have been explored as penetration enhancers to improve the skin permeation of various drugs.[3] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.
Chemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various industrial and research settings, dictating its behavior in different matrices and its handling and storage requirements.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₂ | [1][5][6] |
| Molecular Weight | 198.30 g/mol | [1][7] |
| Appearance | Colorless liquid | [8] |
| Odor | Fresh, minty, herbaceous | [2][3][5] |
| Boiling Point | 229-230 °C | [1][2][3] |
| Density | 0.92 g/mL at 25 °C | [1][2][3] |
| Refractive Index | n20/D 1.447 | [2][3] |
| Optical Activity | [α]20/D −73° to -79.42° | [8] |
| Flash Point | 77 °C (171 °F) | [1] |
| Solubility | Slightly soluble in water; miscible with alcohol and ether. | [8] |
| LogP | 4.21 | [9] |
Chemical Structure
This compound is the acetate ester of L-menthol. The stereochemistry of the parent alcohol dictates the specific spatial arrangement of the molecule. Its structure features a cyclohexane (B81311) ring with three chiral centers, leading to the specific stereoisomer known as (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl acetate.
Key Identifiers:
-
IUPAC Name: [(1R,2S,5R)-5-methyl-2-propan-2-yl]cyclohexyl acetate[7]
-
Systematic IUPAC Name: (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate[1]
-
CAS Number: 2623-23-6[1]
-
FEMA Number: 2668[9]
Caption: 2D structure of (1R,2S,5R)-L-Menthyl acetate.
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via the esterification of L-menthol. The choice of acetylating agent can influence reaction efficiency and conditions. Acetyl chloride and acetic anhydride (B1165640) are common reagents.[10]
Method 1: Esterification using Acetic Anhydride [10][11]
This protocol is a common laboratory method for producing this compound.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 8.0 g of L-menthol with 9.0 mL of acetic anhydride.
-
Catalyst Addition: Carefully add 20 drops of concentrated sulfuric acid (H₂SO₄) to the mixture as a catalyst.
-
Reaction: Heat the mixture in a warm water bath to 60 °C and maintain reflux for 90 minutes.[11] The reaction progress can be monitored using thin-layer chromatography (TLC).[10][11]
-
Work-up and Quenching: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 20 mL of distilled water and 20 mL of a 5% sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Shake the funnel until CO₂ evolution ceases.[10]
-
Extraction: The organic layer containing the this compound is separated.
-
Purification: The crude product can be further purified by washing with water, drying over an anhydrous salt (e.g., MgSO₄), and subsequent distillation to yield the pure ester.[12]
References
- 1. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 2. This compound | 16409-45-3 [chemicalbook.com]
- 3. This compound | 2623-23-6 [chemicalbook.com]
- 4. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. galbora.com [galbora.com]
- 6. Menthyl acetate [webbook.nist.gov]
- 7. This compound | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
Physicochemical Characteristics of L-Menthyl Acetate: A Technical Guide
Introduction
L-Menthyl acetate (B1210297) (CAS No: 2623-23-6) is the acetate ester of L-menthol, a naturally occurring monoterpene found prominently in peppermint oil and other mint species.[1][2] It is widely recognized for its characteristic fresh, minty, and fruity aroma.[2] This versatile compound sees extensive use in the flavor and fragrance industries, imparting a refreshing taste and scent to a variety of products, including cosmetics, personal care items, and foodstuffs.[3] Furthermore, in the pharmaceutical sector, L-Menthyl acetate is explored as a penetration enhancer to improve the dermal absorption of various drugs.[2] This guide provides an in-depth overview of the core physicochemical characteristics of this compound, supported by experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.
General Properties
This compound is a colorless liquid at room temperature with a distinct mint-like odor.[4] Its fundamental identifiers are crucial for its characterization and are summarized below.
Table 1: General and Identifier Properties of this compound
| Property | Value | References |
| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate | [3] |
| Synonyms | (-)-Menthyl acetate, l-Menthol acetate | [3] |
| CAS Number | 2623-23-6 | [3] |
| Molecular Formula | C₁₂H₂₂O₂ | [2][3] |
| Molecular Weight | 198.30 g/mol | [3] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Mentholic, minty, herbal, fruity | [2] |
Physical and Chemical Constants
The quantitative physicochemical properties of this compound are critical for its application in various fields. These constants are summarized in the table below.
Table 2: Physicochemical Data for this compound
| Property | Value | Conditions | References |
| Boiling Point | 227 - 230 °C | 760 mm Hg | [2][5][6] |
| Melting Point | < 25 °C | - | [2] |
| Density | 0.92 g/mL | at 25 °C | |
| 0.919 - 0.928 g/mL | at 20 °C | [5][6] | |
| Refractive Index (n_D) | 1.447 | at 20 °C | [2] |
| 1.445 - 1.448 | at 20 °C | [5] | |
| Specific Optical Rotation ([α]_D) | -73° | at 20 °C, neat | |
| -79.42° | at 20 °C | [6] | |
| -81° | at 20 °C, c=8 in Benzene | [2] | |
| Solubility in Water | 23.2 mg/L | at 20 °C | [2] |
| Slightly soluble / Insoluble | - | [1][4][6][7] | |
| Solubility in Organic Solvents | Miscible / Soluble | Alcohol, Ether | [1][4][6][7] |
| Flash Point | 92 °C | Closed Cup | [7] |
| Vapor Pressure | 0.071 mmHg | at 25 °C (est.) | [5] |
Spectral Data
Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the arrangement of protons and carbon atoms.[3][6]
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups, notably a strong C=O stretching vibration for the ester group.[6][8][9]
-
Mass Spectrometry (MS) : Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which is useful for identification. The electron ionization (EI) mass spectrum shows characteristic fragments for the compound.[6][10][11]
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are provided below.
This protocol outlines the measurement of the specific rotation of this compound using a polarimeter.
Methodology:
-
Principle : Optically active substances rotate the plane of polarized light. The specific rotation is an intrinsic property and is calculated from the observed rotation using Biot's Law: [α] = α / (l * c) , where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL.
-
Apparatus : Polarimeter, volumetric flasks, analytical balance, polarimeter cell (typically 1 dm).
-
Procedure :
-
Sample Preparation : Accurately weigh a quantity of this compound and dissolve it in a suitable solvent (e.g., ethanol (B145695) or benzene) in a volumetric flask to a known concentration (c).
-
Instrument Calibration : Turn on the polarimeter and allow the light source (typically a sodium D-line lamp, 589 nm) to stabilize. Fill the polarimeter cell with the pure solvent, ensure no air bubbles are present, and place it in the instrument. Adjust the analyzer until the field of view is at its minimum intensity and set this reading to zero.
-
Measurement : Empty the cell, rinse it with the sample solution, and then fill it with the sample solution, again avoiding air bubbles. Place the cell in the polarimeter and measure the observed angle of rotation (α). Note the temperature.
-
Calculation : Use the recorded α, the known path length (l), and concentration (c) to calculate the specific rotation [α].
-
This protocol describes a general method for assessing the purity of a this compound sample.
Methodology:
-
Principle : Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) generates a signal proportional to the amount of organic analyte, allowing for quantification.[12] Purity is often determined by area percent normalization.[13]
-
Apparatus : Gas chromatograph with a Flame Ionization Detector (FID), appropriate capillary column (e.g., a polar column like HP-INNOWax), autosampler or manual syringe, data acquisition system.[14]
-
Procedure :
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 1% w/v) in a high-purity volatile solvent like hexane (B92381) or ethanol.
-
Instrumental Conditions (Typical) :
-
Injector : Split/splitless inlet, 250 °C, split ratio 50:1.
-
Carrier Gas : Helium or Nitrogen at a constant flow rate.
-
Oven Program : Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10 °C/min to a final temperature (e.g., 220 °C) and hold.
-
Detector (FID) : 270 °C.
-
-
Analysis : Inject a small volume (e.g., 1 µL) of the prepared sample. Record the resulting chromatogram.
-
Data Analysis : Integrate the area of all peaks in the chromatogram, excluding the solvent peak. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.[13]
-
-
Principle : The refractive index of a substance is the ratio of the speed of light in a vacuum to its speed in that substance. It is a characteristic constant that depends on temperature and the wavelength of light.[15]
-
Apparatus : Abbe refractometer, constant temperature water bath, light source (sodium D-line), dropper.
-
Procedure :
-
Calibration : Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D at 20°C ≈ 1.3330). Circulate water from the bath through the refractometer to maintain a constant temperature (e.g., 20 °C).[16][17]
-
Measurement : Open the prisms of the refractometer and clean them with a soft tissue and ethanol. Apply a few drops of the this compound sample onto the lower prism and close it firmly.[18]
-
Reading : Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields is sharp and centered on the crosshairs. If color fringing is observed, adjust the compensator to remove it. Read the refractive index from the scale.[19]
-
-
Principle : Density is the mass of a substance per unit volume (g/cm³ or g/mL). A pycnometer is a flask with a precisely known volume used for accurate density measurements of liquids.[20][21]
-
Apparatus : Pycnometer (with capillary stopper), analytical balance, constant temperature water bath.
-
Procedure :
-
Mass of Empty Pycnometer : Thoroughly clean and dry the pycnometer and its stopper, then accurately weigh it (m₁).[22]
-
Mass of Pycnometer with Water : Fill the pycnometer with distilled water, insert the stopper (excess water will exit through the capillary), and equilibrate in a water bath at a specific temperature (e.g., 20 °C). Dry the exterior and weigh it (m₂).[22][23]
-
Mass of Pycnometer with Sample : Empty and dry the pycnometer, then fill it with this compound. Equilibrate to the same temperature, dry the exterior, and weigh it (m₃).[23]
-
Calculation :
-
Mass of water = m₂ - m₁
-
Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)
-
Mass of sample = m₃ - m₁
-
Density of sample = (Mass of sample) / (Volume of pycnometer)
-
-
-
Principle : The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[24][25]
-
Apparatus : Thiele tube or distillation apparatus, thermometer, heating mantle or oil bath.[24]
-
Procedure (Simple Distillation) :
-
Place a volume of this compound (e.g., 10 mL) in a small distillation flask with a few boiling chips.
-
Set up a simple distillation apparatus with a condenser and receiving flask.
-
Position a thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[26]
-
Heat the flask gently. The liquid will begin to boil and its vapor will rise and condense.[27]
-
The boiling point is the stable temperature reading on the thermometer when the vapor is continuously condensing and dripping into the condenser. Record the temperature range over which the liquid distills.[26]
-
References
- 1. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]
- 2. This compound CAS#: 2623-23-6 [m.chemicalbook.com]
- 3. This compound | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. laevo-menthyl acetate, 2623-23-6 [thegoodscentscompany.com]
- 6. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbull.com [chemicalbull.com]
- 8. Menthyl acetate [webbook.nist.gov]
- 9. This compound(16409-45-3) IR Spectrum [m.chemicalbook.com]
- 10. This compound(2623-23-6) MS spectrum [chemicalbook.com]
- 11. Menthyl acetate [webbook.nist.gov]
- 12. iiste.org [iiste.org]
- 13. m.youtube.com [m.youtube.com]
- 14. agilent.com [agilent.com]
- 15. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 16. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 17. home.uni-leipzig.de [home.uni-leipzig.de]
- 18. scribd.com [scribd.com]
- 19. davjalandhar.com [davjalandhar.com]
- 20. fpharm.uniba.sk [fpharm.uniba.sk]
- 21. fpharm.uniba.sk [fpharm.uniba.sk]
- 22. che.utah.edu [che.utah.edu]
- 23. scientificlabs.co.uk [scientificlabs.co.uk]
- 24. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 25. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 27. cdn.juniata.edu [cdn.juniata.edu]
Spectroscopic Data and Analysis of L-Menthyl Acetate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for L-Menthyl acetate (B1210297), a widely used compound in the flavor, fragrance, and pharmaceutical industries. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.
Introduction
L-Menthyl acetate, with the chemical formula C₁₂H₂₂O₂, is the ester formed from L-menthol and acetic acid. Its molecular weight is 198.30 g/mol . Accurate structural elucidation and purity assessment are critical for its application in various fields. This guide summarizes the key spectroscopic data that defines its chemical structure and facilitates its identification.
Quantitative Spectroscopic Data
The following sections present the core spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| 1 | 4.65 | ddd | 10.9, 10.9, 4.4 |
| 2 | 1.65 | m | - |
| 3ax | 1.05 | m | - |
| 3eq | 2.00 | m | - |
| 4ax | 0.99 | m | - |
| 4eq | 1.68 | m | - |
| 5 | 1.40 | m | - |
| 6 | 1.85 | m | - |
| 7 (CH₃) | 0.88 | d | 7.0 |
| 8 (CH) | 2.15 | m | - |
| 9 (CH₃) | 0.75 | d | 7.0 |
| 10 (CH₃) | 0.85 | d | 7.0 |
| 11 (CH₃-CO) | 2.03 | s | - |
Data sourced from peer-reviewed literature. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Atom Number | Chemical Shift (δ) ppm |
|---|---|
| 1 | 74.5 |
| 2 | 47.2 |
| 3 | 34.3 |
| 4 | 22.1 |
| 5 | 41.0 |
| 6 | 31.5 |
| 7 (CH₃) | 20.8 |
| 8 (CH) | 26.5 |
| 9 (CH₃) | 16.4 |
| 10 (CH₃) | 23.5 |
| 11 (C=O) | 170.8 |
| 12 (CH₃-CO) | 21.3 |
Data sourced from peer-reviewed literature and spectral databases. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the prominent ester functional group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 2958 - 2872 | Strong | C-H Stretch | Alkane (CH, CH₂, CH₃) |
| 1735 - 1740 | Strong | C=O Stretch | Ester |
| 1459 | Medium | C-H Bend | Alkane |
| 1370 | Medium | C-H Bend (gem-dimethyl) | Isopropyl Group |
| 1245 | Strong | C-O Stretch (acyl-oxy) | Ester |
| 1028 | Medium | C-O Stretch (alkyl-oxy)| Ester |
Data compiled from various spectral databases.[1][2][3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data below corresponds to Electron Ionization (EI) mass spectrometry.
Table 4: Major Fragments in the EI-Mass Spectrum of this compound
| m/z (Mass/Charge) | Relative Intensity (%) | Probable Fragment Identity |
|---|---|---|
| 198 | Low | [M]⁺ (Molecular Ion) |
| 156 | Moderate | [M - C₂H₂O]⁺ |
| 138 | High | [M - CH₃COOH]⁺ |
| 95 | High | [C₇H₁₁]⁺ |
| 81 | High | [C₆H₉]⁺ |
| 43 | Base Peak (100%) | [CH₃CO]⁺ (Acetyl Cation) |
Data compiled from NIST and PubChem spectral databases.[1][5][6]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for liquid organic compounds such as this compound.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7] The solvent should contain a reference standard, typically tetramethylsilane (B1202638) (TMS).
-
Filtration : To ensure magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
-
Instrumentation : Place the capped and labeled NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Acquisition : The instrument is tuned to the appropriate nucleus (¹H or ¹³C). For ¹³C NMR, spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[9]
-
Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal at 0.00 ppm.
Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol
-
Background Spectrum : Clean the ATR crystal surface (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for absorptions from the atmosphere (CO₂, H₂O) and the crystal itself.
-
Sample Application : Place a small drop of neat this compound directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.[10]
-
Sample Measurement : Lower the instrument's press arm to ensure good contact between the liquid sample and the crystal.[11]
-
Data Acquisition : Initiate the scan. The infrared beam passes through the crystal and reflects at the sample interface. An evanescent wave penetrates a small distance into the sample, where absorption occurs. The attenuated beam is then directed to the detector.
-
Cleaning : After the measurement, wipe the sample from the crystal using a soft, solvent-dampened cloth (e.g., Kimwipe with isopropanol).[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 1 mg/mL.
-
Injection : Inject a small volume (typically 1 µL) of the solution into the GC injection port, which is heated to ensure rapid vaporization of the sample.
-
Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column's stationary phase separates components based on their boiling points and polarity. The GC oven is typically programmed to ramp up in temperature to facilitate elution.[12]
-
Ionization (Electron Ionization - EI) : As compounds elute from the GC column, they enter the MS ion source. Here, they are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12]
-
Mass Analysis : The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : A detector records the abundance of each ion at a specific m/z, generating a mass spectrum for the compound.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods described.
Caption: Workflow for Spectroscopic Analysis and Structure Verification.
This guide serves as a centralized resource for the spectroscopic properties of this compound. The presented data and protocols are fundamental for quality control, research, and development activities involving this compound.
References
- 1. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(2623-23-6) IR Spectrum [m.chemicalbook.com]
- 3. This compound(16409-45-3) IR Spectrum [m.chemicalbook.com]
- 4. Menthyl acetate [webbook.nist.gov]
- 5. This compound(2623-23-6) MS spectrum [chemicalbook.com]
- 6. Menthyl acetate [webbook.nist.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 10. agilent.com [agilent.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. dem.ri.gov [dem.ri.gov]
A Technical Guide to the Synthesis of L-Menthyl Acetate from L-Menthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Menthyl acetate (B1210297), a key fragrance and flavor compound, is a chiral ester synthesized from L-menthol (B7771125). This technical guide provides an in-depth overview of the primary synthetic routes for its preparation, including chemical and enzymatic methods. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction mechanisms and workflows are presented to serve as a comprehensive resource for laboratory synthesis and process development.
Introduction
L-Menthyl acetate, the acetate ester of L-menthol, is a naturally occurring monoterpene found in peppermint oil, contributing to its characteristic aroma and flavor.[1][2][3] Its applications extend to the fragrance, food, and pharmaceutical industries, where it is used as a flavoring agent and in topical preparations.[2][4] While it can be obtained from natural sources, chemical synthesis from L-menthol offers a more controlled and scalable production method.[1][5] This guide details the prevalent methods for synthesizing this compound, focusing on Fischer esterification and enzymatic catalysis.
Chemical Synthesis of this compound
The chemical synthesis of this compound from L-menthol is most commonly achieved through esterification using various acetylating agents. The effectiveness of these agents typically follows the order: acetyl chloride > acetic anhydride (B1165640) > acetic acid.[1][5][6]
Fischer-Speier Esterification with Acetic Acid
Fischer-Speier esterification involves the reaction of an alcohol (L-menthol) with a carboxylic acid (acetic acid) in the presence of a strong acid catalyst, typically sulfuric acid or phosphoric acid.[7][8] The reaction is reversible and often requires an excess of one reactant or the removal of water to drive the equilibrium towards the product side.[9]
Reaction:
L-Menthol + Acetic Acid ⇌ this compound + Water
This protocol is adapted from a standard laboratory procedure.[1][5]
Materials:
-
L-Menthol (8.0 g)
-
Glacial Acetic Acid (~7 mL)
-
Concentrated Sulfuric Acid (20 drops)
-
Distilled Water (20 mL)
-
5% Sodium Bicarbonate Solution (20 mL)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether (for extraction, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 8.0 g of L-menthol.
-
Slowly add approximately 4 mL of glacial acetic acid dropwise until the L-menthol is completely dissolved.
-
Add an additional 3 mL of glacial acetic acid to the mixture.
-
Carefully add 20 drops of concentrated sulfuric acid to the flask.
-
Assemble a reflux apparatus and heat the mixture in a warm water bath with stirring for 90 minutes. The reaction progress can be monitored by thin-layer chromatography.[1][5]
-
After 90 minutes, remove the flask from the heat and allow it to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Add 20 mL of distilled water and 20 mL of 5% sodium bicarbonate solution to the separatory funnel. Shake the funnel, periodically venting, until the evolution of gas ceases.[1][5]
-
Allow the layers to separate. The upper organic layer contains the this compound.
-
Separate the organic layer and wash it with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The resulting liquid is crude this compound, which can be further purified by distillation.
Esterification with Acetic Anhydride
Using acetic anhydride as the acetylating agent generally leads to a faster reaction and higher yields compared to acetic acid.[10] The reaction is also catalyzed by a strong acid.
Reaction:
L-Menthol + Acetic Anhydride → this compound + Acetic Acid
This protocol is based on a reported synthesis.[1][5][11]
Materials:
-
L-Menthol (8.0 g)
-
Acetic Anhydride (9 mL)
-
Concentrated Sulfuric Acid (20 drops)
-
Distilled Water (20 mL)
-
5% Sodium Bicarbonate Solution (20 mL)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether (solvent)
Equipment:
-
Same as for Fischer Esterification.
Procedure:
-
In a round-bottom flask, combine 8.0 g of L-menthol and 9 mL of acetic anhydride.
-
Carefully add 20 drops of concentrated sulfuric acid.
-
The reaction can be run in a solvent like diethyl ether at a temperature of 60°C.[11]
-
Assemble a reflux apparatus and heat the mixture in a warm water bath with stirring for 90 minutes.[1][5] A study found that a reaction time of 90 minutes at 60°C in diethyl ether gave the highest yield.[11]
-
Follow steps 6-12 from the Fischer Esterification protocol for workup and purification.
Esterification with Acetyl Chloride
Acetyl chloride is the most reactive of the common acetylating agents for this synthesis.[1][5][6] The reaction is rapid and exothermic, producing hydrogen chloride gas as a byproduct. Often, a base such as pyridine (B92270) or triethylamine (B128534) is used to neutralize the HCl.[12]
Reaction:
L-Menthol + Acetyl Chloride → this compound + HCl
This protocol is a general representation of the reaction.[12]
Materials:
-
L-Menthol
-
Acetyl Chloride
-
An organic base (e.g., pyridine or triethylamine)
-
An unreactive solvent (e.g., diethyl ether or THF)
-
Saturated Sodium Bicarbonate Solution
-
Water
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve L-menthol in an unreactive solvent in a round-bottom flask equipped with a dropping funnel and stir bar.
-
Add an excess of an organic base to the solution.
-
Cool the flask in an ice bath.
-
Slowly add acetyl chloride dropwise from the dropping funnel while stirring.
-
After the addition is complete, allow the reaction to proceed, monitoring by TLC.
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until neutral.[12]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.[12]
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Lipases are commonly employed as biocatalysts for the esterification or transesterification of L-menthol.[13][14] Candida rugosa lipase (B570770) (CRL) is a frequently used enzyme for this transformation.[13][15]
Enzymatic Esterification
In this method, a lipase catalyzes the direct esterification of L-menthol with an acid.
This is a representative protocol based on published research.[13][16]
Materials:
-
L-Menthol
-
Oleic Acid (as an example acyl donor)
-
Candida rugosa lipase
-
Water
Equipment:
-
Reaction vessel with stirring capability
-
Incubator or temperature-controlled shaker
Procedure:
-
Create a reaction mixture with a specific molar ratio of L-menthol to fatty acid (e.g., 1:3).[13][16]
-
Add a defined amount of water (e.g., 30% by weight).[13][16]
-
Add the Candida rugosa lipase (e.g., 700 units per gram of reaction mixture).[13][16]
-
Incubate the mixture at a controlled temperature (e.g., 30°C) with constant stirring.[13][16]
-
The reaction can be monitored over time (e.g., 24 hours) to determine the extent of esterification.[13][16]
-
Product isolation typically involves separation of the enzyme and purification of the ester.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic methods for this compound.
Table 1: Comparison of Chemical Synthesis Methods
| Acetylating Agent | Catalyst | Reaction Time (min) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Glacial Acetic Acid | H₂SO₄ | 90 | Warm Water Bath | - | - | [1][5] |
| Acetic Anhydride | H₂SO₄ | 90 | Warm Water Bath | - | 94.67 | [1][5] |
| Acetic Anhydride | H₂SO₄ | 90 | 60 | 88.43 | - | [11] |
| Acetyl Chloride | - | - | - | - | 95.61 | [1][5] |
| Acetic Acid | Nd₂O₃ to SO₄²⁻/ Fe₂O₃-TiO₂ | - | - | 98.30 | - | [1][5] |
Table 2: Enzymatic Synthesis of Menthyl Esters
| Acyl Donor | Enzyme | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Vinyl Acetate | Candida cylindracea lipase | - | 49 | 93 (optical purity) | [1][5] |
| Oleic Acid | Candida rugosa lipase | 24 | 96 | - | [13][16] |
| Linoleic Acid | Candida rugosa lipase | 24 | 88 | - | [13][16] |
| α-Linolenic Acid | Candida rugosa lipase | 24 | 95 | - | [13][16] |
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the Fischer esterification of L-menthol with acetic acid.
Caption: Fischer Esterification Mechanism of this compound Synthesis.
General Experimental Workflow
This diagram outlines the general workflow for the chemical synthesis and purification of this compound.
Caption: General Workflow for this compound Synthesis and Purification.
Conclusion
The synthesis of this compound from L-menthol can be effectively achieved through several methods, with the choice of acetylating agent significantly impacting reaction conditions and outcomes. While acetyl chloride offers the highest reactivity, Fischer esterification with acetic acid or the use of acetic anhydride provides a balance of reactivity and handling safety. Enzymatic synthesis presents a highly selective and environmentally friendly alternative, particularly valuable for applications requiring high optical purity. The protocols and data presented in this guide offer a solid foundation for the successful laboratory preparation and process optimization of this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Menthyl Acetate [manekancor.com]
- 3. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 2623-23-6 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US6706500B2 - Process for the preparation of L-menthol - Google Patents [patents.google.com]
- 16. [PDF] Enzymatic synthesis of l-menthyl esters in organic solvent-free system | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to L-Menthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Menthyl acetate (B1210297), a significant compound in various scientific and industrial fields. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to research and development.
Chemical Identification
L-Menthyl acetate is the ester formed from L-menthol and acetic acid. It is a naturally occurring monoterpene found in peppermint and other mint oils, contributing to their characteristic aroma and flavor.[1][2]
-
IUPAC Name: [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate[3][4]
-
Systematic IUPAC Name: (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate[1]
-
Synonyms: (1R)-(-)-Menthyl acetate, (-)-Menthyl acetate, L-p-Menth-3-yl acetate[3][6]
Physicochemical Properties
The following tables summarize the key physical, chemical, and safety data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₁₂H₂₂O₂ | [5][6][8] |
| Molecular Weight | 198.30 g/mol | [1][5][6] |
| Appearance | Colorless to pale yellow liquid | [6][8] |
| Odor | Minty, refreshing, cool, fruity | [5][6][9] |
| Melting Point | -84.5 °C | [10] |
| Boiling Point | 229-230 °C | [1][5][9] |
| Density | 0.92 g/mL at 25 °C | [1][9] |
| Refractive Index (n20/D) | 1.4410 – 1.4490 | [6][8][9] |
| Optical Rotation ([α]25/D) | -83° to -70° | [6] |
| Flash Point | 77 - 98.5 °C | [1][10] |
| Solubility | Soluble in ethanol; slightly soluble in chloroform (B151607) and methanol; low solubility in water (21 - 25.4 mg/L at 20 °C) | [5][8][11] |
Table 2: Safety and Toxicity Data
| Parameter | Value | Reference |
| LD50 (Oral, Rat) | > 5,000 mg/kg | [10] |
| LD50 (Dermal, Rabbit) | > 5,000 mg/kg | [10] |
| Skin Irritation | Non-irritant | [11] |
| Eye Irritation | Non-irritant | [11] |
| Hazards | Combustible liquid. Toxic to aquatic life with long-lasting effects. | [10][12][13] |
Experimental Protocols: Synthesis of this compound
This compound is synthesized via the esterification of L-menthol. The choice of acetylating agent can influence the reaction's effectiveness.[14][15] Below are protocols for synthesis using acetic anhydride (B1165640) and acetyl chloride, which are generally more effective than using acetic acid directly.[14]
3.1. Synthesis using Acetic Anhydride
This method offers a good yield and is a common laboratory procedure.[14][16]
-
Materials:
-
L-Menthol (8 g)
-
Acetic anhydride (9 mL)
-
Concentrated sulfuric acid (H₂SO₄) (20 drops, as catalyst)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Diethyl ether (as solvent, optional)[16]
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
-
-
Procedure:
-
Place 8 grams of L-menthol into a round-bottom flask.
-
Add 9 mL of acetic anhydride to the flask.
-
Carefully add 20 drops of concentrated sulfuric acid to the mixture while stirring.
-
Set up the apparatus for reflux and heat the mixture in a warm water bath (around 60°C) for 90 minutes with continuous stirring.[14][16] The reaction progress can be monitored using thin-layer chromatography (TLC).[14]
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Add 20 mL of distilled water and 20 mL of 5% sodium bicarbonate solution to neutralize the excess acid. Shake the funnel, periodically venting to release any generated CO₂ gas, until effervescence ceases.[14]
-
Allow the layers to separate. The organic layer contains the this compound.
-
Separate the organic layer and wash it multiple times with distilled water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The resulting liquid is crude this compound, which can be further purified by vacuum distillation.
-
3.2. Synthesis using Acetyl Chloride
This method is highly effective due to the high reactivity of acetyl chloride but requires careful handling due to the evolution of HCl gas.[14][17]
-
Materials:
-
L-Menthol (29.2 g)
-
Acetyl chloride (30 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Reaction flask with a dropping funnel (optional, can be mixed directly)[17]
-
Reflux condenser with a gas trap (e.g., a wash bottle with NaOH solution)
-
Cold water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
-
Procedure:
-
In a reaction flask, dissolve 29.2 g of L-menthol in 30 mL of acetyl chloride. The reaction may not start immediately.[17]
-
Use a cold water bath to manage the temperature as the reaction begins to evolve HCl gas and foam.[17]
-
Stir the mixture for approximately 80 minutes, or until the foaming and gas evolution significantly slows down.[17]
-
To drive the reaction to completion, apply a vacuum (e.g., from a water aspirator) and pass the evolved gases through a sodium hydroxide (B78521) trap to neutralize the remaining HCl and any unreacted acetyl chloride.[17]
-
Once gas evolution ceases, transfer the crude product to a separatory funnel.
-
Carefully add 60 mL of water. Two layers will form.[17]
-
Separate the ester layer (top layer) and wash it with 30 mL of saturated sodium bicarbonate solution, followed by several washes with 30 mL portions of water until the pH is neutral.[17]
-
Dry the crude ester over anhydrous magnesium sulfate for an extended period (e.g., 2 days).[17]
-
Filter to remove the drying agent. The product can be purified by vacuum distillation (boiling point at 18 mmHg is approximately 91-92°C).[17]
-
Applications in Research and Drug Development
This compound has several applications in the pharmaceutical and research sectors:
-
Pharmaceutical Formulations: It is used in topical pain relief balms and ointments for its cooling and anti-inflammatory properties. It also serves as a flavoring agent in products like cough syrups.[5]
-
Drug Delivery: this compound has been shown to be effective as a skin permeation enhancer, which is a valuable property for the development of transdermal drug delivery systems.[18]
-
Chiral Auxiliary in Synthesis: The L-menthyl group is a bulky and chiral moiety, making this compound and related menthyl esters useful as chiral auxiliaries in asymmetric synthesis to produce enantiomerically pure compounds.[4][19] This is critical in the synthesis of active pharmaceutical ingredients (APIs) where specific stereoisomers are required for therapeutic activity.[20]
-
Flavor and Fragrance Industry: It is widely used for its minty aroma and flavor in food, beverages, and personal care products.[6][8]
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis of this compound and its application as a chiral auxiliary.
References
- 1. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 2. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]
- 3. This compound | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | High Purity | For Research (RUO) [benchchem.com]
- 5. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pschemicals.com [pschemicals.com]
- 8. sbblgroup.com [sbblgroup.com]
- 9. This compound | 16409-45-3 [chemicalbook.com]
- 10. download.basf.com [download.basf.com]
- 11. download.basf.com [download.basf.com]
- 12. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
L-Menthyl Acetate: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Menthyl acetate (B1210297), a naturally occurring monoterpene ester, is a significant contributor to the characteristic aroma and flavor of peppermint and other mint species. This technical guide provides an in-depth exploration of the natural sources, occurrence, and analytical methodologies for L-Menthyl acetate. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details experimental protocols for extraction and analysis, and illustrates the biosynthetic pathway of this important natural compound.
Natural Sources and Occurrence of this compound
This compound is predominantly found in the essential oils of various species of the Mentha genus (family Lamiaceae). The primary natural source of this compound is peppermint (Mentha piperita), a hybrid of watermint (Mentha aquatica) and spearmint (Mentha spicata).[1][2] It is the acetate ester of L-menthol and plays a crucial role in the sensory profile of mint-derived products.[3][4]
The concentration of this compound in peppermint oil can vary significantly based on several factors, including the geographical origin of the plant, climatic conditions, harvest time, and the specific cultivar.[1][5] Other mint species, such as corn mint (Mentha arvensis), also contain this compound, typically at concentrations of 2-3% of the volatile oil.[6][7] The naturally occurring isomer is the levorotatory form, this compound or (-)-Menthyl acetate.[8]
Quantitative Data on this compound Occurrence
The following table summarizes the reported concentrations of this compound in the essential oils of various Mentha species from different geographical locations. This data highlights the variability of its natural occurrence.
| Plant Species | Geographical Origin | Concentration of this compound (% of Essential Oil) | Reference |
| Mentha piperita | General | 3-5% | [3][4] |
| Mentha piperita | General | 2-8% | [8] |
| Mentha piperita | General | 3-10% | [9] |
| Mentha piperita | General | 0-20% | [1] |
| Mentha piperita | Ukraine | 9.2% | [5] |
| Mentha piperita | Russia | 0.3% | [5] |
| Mentha piperita | Eastern Slovakia | 3.5-4.5% | [1] |
| Mentha piperita | Morocco | 3.34% | |
| Mentha arvensis | General | 2-3% | [6] |
| Mentha arvensis | General | 4.3% | [10] |
Biosynthesis of this compound
The biosynthesis of this compound in Mentha species is a subject of ongoing research. The final step in its formation involves the enzymatic esterification of L-menthol. This reaction is catalyzed by a specific acetyl-CoA dependent transacetylase enzyme found in the leaves of peppermint.[8]
Enzymatic Acetylation of L-Menthol
Research has shown that a soluble enzyme preparation from Mentha piperita leaves catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl group of (-)-menthol, forming (-)-menthyl acetate.[8] This key enzymatic step is crucial for the production of this compound in the plant.
Experimental Protocols
Extraction of Essential Oil from Mentha piperita (Hydrodistillation)
This protocol describes a standard laboratory procedure for the extraction of essential oil from peppermint leaves using hydrodistillation.
Materials:
-
Fresh or dried peppermint leaves (Mentha piperita)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Weigh approximately 100 g of dried and crushed peppermint leaves and place them into the 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger-type apparatus with the flask, condenser, and collection tube.
-
Heat the mixture using the heating mantle to initiate boiling.
-
Continue the hydrodistillation for 3 hours, collecting the condensed essential oil and water in the collection tube.
-
After 3 hours, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Carefully collect the separated essential oil from the collection tube using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the purified essential oil in a sealed, dark glass vial at 4°C until analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the quantitative analysis of this compound in peppermint essential oil using GC-MS.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
Reagents:
-
Helium (carrier gas)
-
This compound standard (for calibration)
-
Dichloromethane (B109758) or hexane (B92381) (solvent)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/minute to 240°C
-
Hold at 240°C for 5 minutes
-
-
Carrier Gas Flow Rate: 1.0 mL/minute (constant flow)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the extracted peppermint essential oil in dichloromethane.
-
Calibration: Prepare a series of standard solutions of this compound in dichloromethane at known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Analysis: Inject the standard solutions and the prepared sample solution into the GC-MS system.
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the essential oil sample using the calibration curve.
-
Conclusion
This compound is a key volatile compound responsible for the characteristic aroma of peppermint and other mint species. Its natural occurrence is influenced by a variety of factors, leading to a wide range of concentrations in essential oils. The biosynthesis of this compound is finalized by the enzymatic acetylation of L-menthol. Standardized protocols for hydrodistillation and GC-MS analysis are essential for the accurate extraction and quantification of this compound. This technical guide provides a foundational resource for professionals engaged in the research and development of products derived from natural mint sources.
References
- 1. US5582694A - Hydrodistillation process for essential mint oils - Google Patents [patents.google.com]
- 2. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of Peppermint Essential Oils and Lipophilic Compounds: Assessment of Process Kinetics and Environmental Impacts with Multiple Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peppermint leaves hydrodistillation by-products: bioactive properties and incorporation into ice cream formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ve.scielo.org [ve.scielo.org]
- 8. Metabolism of Monoterpenes: Acetylation of (-)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Genetic Manipulation of Biosynthetic Pathways in Mint - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of L-Menthyl Acetate in Mint Plants: A Technical Guide
Abstract
L-Menthyl acetate (B1210297) is a significant natural monoterpene ester that contributes to the characteristic fragrance and flavor profile of peppermint (Mentha x piperita) and other mint species.[1][2] It is the acetate ester of L-menthol and a key component of mint essential oil, valued in the flavor, fragrance, pharmaceutical, and cosmetic industries.[1][3] This technical guide provides an in-depth exploration of the biosynthetic pathway of L-menthyl acetate, beginning from primary metabolism through the intricate steps of monoterpene synthesis, culminating in the final acetylation reaction. The document details the enzymatic steps, subcellular organization, and key regulatory points. Furthermore, it summarizes quantitative data for crucial enzymes and outlines comprehensive experimental protocols for the analysis of this pathway.
Introduction to this compound Biosynthesis
The production of this compound in mint plants is a complex, multi-step enzymatic process localized within specialized secretory structures known as peltate glandular trichomes, found on the surfaces of the leaves.[4][5] The entire pathway, from the universal C5 isoprenoid precursors to the final C10 monoterpene ester, involves at least nine distinct enzymatic reactions.[4][6] This process is a branch of the broader terpenoid metabolic network, which is responsible for one of the largest and most diverse classes of natural products. The regulation of this pathway is tightly controlled, primarily at the level of gene expression, ensuring the production of the specific chemical profile, or "chemotype," characteristic of peppermint.[4]
The pathway can be conceptually divided into two major phases:
-
The formation of the (-)-Menthol backbone: A sequence of eight enzymatic steps that convert the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP), into the alcohol (-)-menthol.[4][6]
-
The final esterification step: The acetylation of (-)-menthol to produce this compound, catalyzed by a specific acetyltransferase.[7][8]
The Core Biosynthetic Pathway
The journey from primary metabolism to this compound begins in the plastids of the secretory cells of the glandular trichomes, where the methylerythritol phosphate (B84403) (MEP) pathway supplies the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[6][9]
Step 1: Geranyl Diphosphate (GPP) Synthesis The pathway initiates with the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP). This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS) .[6][10] In mint, GPPS is a heterodimeric enzyme located in the leucoplasts of secretory cells.[10][11]
Step 2-8: Conversion of GPP to (-)-Menthol The conversion of GPP to (-)-menthol is a well-elucidated cascade involving cyclization, hydroxylation, and a series of redox reactions that establish the three chiral centers of the menthol (B31143) molecule.[4]
-
GPP → (-)-Limonene (B1674923): The first committed step in menthol biosynthesis is the cyclization of GPP, catalyzed by (-)-Limonene Synthase (LS) , to form the parent olefin (-)-limonene.[5][12]
-
(-)-Limonene → (-)-trans-Isopiperitenol: The pathway continues in the endoplasmic reticulum, where (-)-limonene undergoes stereospecific hydroxylation at the C3 position by (-)-Limonene-3-hydroxylase (L3H) , a cytochrome P450 monooxygenase.[5][6]
-
(-)-trans-Isopiperitenol → (-)-Isopiperitenone: This is followed by the NAD+-dependent oxidation of the hydroxyl group, catalyzed by (-)-trans-Isopiperitenol Dehydrogenase (IPD) .[10]
-
(-)-Isopiperitenone → (+)-cis-Isopulegone: The double bond is then reduced by Isopiperitenone Reductase (IPR) in an NADPH-dependent manner.[12]
-
(+)-cis-Isopulegone → (+)-Pulegone: An isomerization reaction, catalyzed by (+)-cis-Isopulegone Isomerase (IPGI) , repositions the double bond to form (+)-pulegone.[6]
-
(+)-Pulegone → (-)-Menthone (B42992): (+)-Pulegone represents a key branch point. To proceed towards menthol, it is reduced by (+)-Pulegone Reductase (PR) , an NADPH-dependent enzyme that produces (-)-menthone.[10][12]
-
(-)-Menthone → (-)-Menthol: In the final step of menthol formation, the keto group of (-)-menthone is reduced by (-)-Menthone Reductase (MMR) to yield the final alcohol, (-)-menthol.[6][12]
Step 9: Acetylation of (-)-Menthol to this compound The terminal step in the pathway is the esterification of the (-)-menthol hydroxyl group with an acetyl group. This reaction is catalyzed by Acetyl-CoA: (-)-Menthol Acetyltransferase (MAT) , a soluble enzyme that utilizes acetyl-coenzyme A as the acetyl donor.[7][8] This reaction converts the potent, sharp-scented menthol into the milder, fruity, and herbaceous-scented this compound.[1]
Visualization of the Biosynthetic Pathway
The following diagram illustrates the enzymatic conversion of Geranyl Diphosphate to this compound.
References
- 1. Menthyl Acetate [manekancor.com]
- 2. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 3. upubscience.com [upubscience.com]
- 4. (-)-Menthol biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]
- 7. Metabolism of Monoterpenes: Acetylation of (-)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of Monoterpenes: Acetylation of (—)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heteromeric geranyl diphosphate synthase from mint: construction of a functional fusion protein and inhibition by bisphosphonate substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of Menthyl Acetate and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menthyl acetate (B1210297), a monoterpene ester, is a significant contributor to the characteristic aroma and flavor of peppermint and other mint species.[1][2] Its molecular structure contains three chiral centers, giving rise to eight possible stereoisomers. The spatial arrangement of the methyl, isopropyl, and acetate groups profoundly influences the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the stereoisomers of menthyl acetate, detailing their properties, synthesis, separation, and potential biological relevance. The content is structured to serve as a valuable resource for professionals in research, chemical synthesis, and drug development, with a focus on quantitative data, detailed experimental protocols, and clear visual representations of key processes.
Introduction to Menthyl Acetate Stereoisomers
Menthyl acetate is the acetate ester of menthol (B31143). Due to the three chiral centers on the cyclohexane (B81311) ring, menthol exists as four pairs of enantiomers: menthol, isomenthol, neomenthol, and neoisomenthol. Esterification of these menthol isomers with acetic acid yields the corresponding menthyl acetate stereoisomers.
The most naturally abundant and commercially significant isomer is (-)-menthyl acetate, also known as l-menthyl acetate, which is derived from (-)-menthol.[3] This isomer is prized for its characteristic cooling sensation and pleasant minty aroma.[4] Synthetic menthyl acetate is often produced as a racemic mixture of Dthis compound.[5] The different stereoisomers exhibit distinct sensory properties and are expected to have varied biological activities, largely related to their hydrolysis back to the corresponding menthol isomers.
Physicochemical Properties of Menthyl Acetate Stereoisomers
The spatial orientation of the functional groups in each stereoisomer leads to differences in their physical and chemical properties. A summary of available quantitative data is presented below.
| Property | (-)-Menthyl Acetate | (+)-Menthyl Acetate | (±)-Menthyl Acetate | (+)-Neomenthyl Acetate | Isomenthyl Acetate | Neoisomenthyl Acetate |
| Molecular Formula | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ |
| Molecular Weight ( g/mol ) | 198.30 | 198.30 | 198.30 | 198.30 | 198.30 | 198.30 |
| Boiling Point (°C) | 229-230 | Not specified | 227 | 229-230 (est.) | Not specified | Not specified |
| Density (g/mL at 25°C) | 0.92 | Not specified | 0.919-0.924 | 0.912 (est.) | Not specified | Not specified |
| Refractive Index (n²⁰/D) | 1.447 | Not specified | Not specified | Not specified | Not specified | Not specified |
| Specific Optical Rotation ([α]²⁰/D) | -81° (in C₆H₆) | Not specified | Optically inactive | Not specified | Not specified | Not specified |
| Flash Point (°C) | 77 | Not specified | Not specified | 92.2 (est.) | Not specified | Not specified |
| CAS Number | 2623-23-6 | 89-48-5 | 29066-34-0 | 2552-91-2 | 20777-45-1 | 20777-36-0 |
Experimental Protocols
Synthesis of Menthyl Acetate Stereoisomers
The primary method for synthesizing menthyl acetate stereoisomers is through the esterification of the corresponding menthol stereoisomer with an acetylating agent.
Protocol: Esterification of (-)-Menthol with Acetyl Chloride
This protocol describes the synthesis of (-)-menthyl acetate. The same principle can be applied to other menthol stereoisomers.
-
Materials:
-
(-)-Menthol
-
Acetyl chloride
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Cold water bath
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve (-)-menthol in acetyl chloride. The reaction can be initiated by careful mixing.
-
Use a cold water bath to control the temperature as the reaction may be exothermic, leading to the evolution of HCl gas.[6]
-
After the initial reaction subsides, the mixture can be gently refluxed to ensure complete conversion.
-
Once the reaction is complete, carefully add water to the mixture. This will cause the formation of two layers.
-
Transfer the mixture to a separatory funnel and separate the organic layer (containing the ester).
-
Wash the organic layer with a saturated solution of NaHCO₃ to neutralize any remaining acid, followed by several washes with deionized water until the aqueous layer is neutral.[6]
-
Dry the crude ester over anhydrous MgSO₄.
-
Purify the final product by vacuum distillation.
-
Separation of Menthyl Acetate Stereoisomers
Chromatographic techniques are essential for the separation and analysis of menthyl acetate stereoisomers.
3.2.1. Gas Chromatography (GC)
Chiral GC is a powerful tool for separating the enantiomers of menthyl acetate.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., CYCLOSIL-B).
-
-
GC Conditions:
-
Column: CYCLOSIL-B (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 90°C held for 10 minutes, ramped at 2°C/min to 150°C, then ramped at 5°C/min to 165°C and held for 5 minutes.[1]
-
Injection Volume: 1 µL.
-
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for the preparative separation of diastereomeric menthyl esters.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., CHIRALPAK IC).
-
-
HPLC Conditions:
-
Column: CHIRALPAK IC (4.6 x 250 mm).
-
Mobile Phase: Ethanol/Hexane (1:19 v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method for obtaining enantiomerically pure menthyl acetates. This process typically involves the selective hydrolysis of one enantiomer from a racemic mixture by a lipase (B570770).
Protocol: Lipase-Catalyzed Resolution of (±)-Menthyl Acetate
-
Materials:
-
(±)-Menthyl acetate
-
Immobilized lipase (e.g., from Candida rugosa or Pseudomonas species).[7][8]
-
Phosphate (B84403) buffer (pH 7.0)
-
Organic solvent (e.g., n-heptane)
-
Reaction vessel with temperature control and stirring
-
-
Procedure:
-
Prepare the immobilized lipase by suspending the free lipase in a phosphate buffer and then adsorbing it onto a solid support.
-
In a reaction vessel, dissolve (±)-menthyl acetate in the organic solvent.
-
Add the immobilized lipase to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 40°C) with continuous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the enantiomeric excess of the remaining menthyl acetate and the produced menthol.
-
Stop the reaction when the desired conversion (typically around 50%) is reached by filtering off the immobilized enzyme.
-
The unreacted menthyl acetate enantiomer can then be separated from the produced menthol by column chromatography.
-
Biological Activity
Direct research on the biological activities of menthyl acetate stereoisomers is limited. However, their activity is often inferred from their potential to hydrolyze into their corresponding menthol stereoisomers. The biological effects of menthol stereoisomers, particularly their interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel, are well-documented.
The TRPM8 channel is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. The activation of TRPM8 in sensory neurons leads to the sensation of coolness. The stereochemistry of menthol plays a crucial role in its ability to activate this receptor, with (-)-menthol being the most potent agonist. It is hypothesized that menthyl acetate stereoisomers may act as prodrugs, slowly releasing the active menthol isomers upon hydrolysis by esterases in the body. This could potentially lead to a more prolonged cooling sensation or other therapeutic effects associated with menthol.
Conclusion
The stereoisomers of menthyl acetate represent a fascinating class of compounds with diverse physicochemical properties and potential biological activities. The ability to synthesize and separate these isomers with high purity is crucial for their application in the flavor, fragrance, and pharmaceutical industries. This guide has provided a detailed overview of the key technical aspects related to these compounds, offering a valuable resource for researchers and professionals in the field. Further investigation into the direct biological effects of each menthyl acetate stereoisomer is warranted to fully elucidate their therapeutic and commercial potential.
References
- 1. CN103614450A - Method for resolving DL-menthol through catalysis of lipase - Google Patents [patents.google.com]
- 2. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 3. Neoisomenthyl acetate [webbook.nist.gov]
- 4. Buy Isomenthol acetate | 20777-45-1 [smolecule.com]
- 5. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
L-Menthyl Acetate Solubility: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of L-Menthyl acetate (B1210297) in a range of common organic solvents. The information contained herein is intended to support research and development activities where L-Menthyl acetate is utilized, particularly in pharmaceutical and chemical applications.
Introduction
This compound, the acetate ester of L-menthol, is a naturally occurring monoterpene found in peppermint and other mint oils. It is a colorless liquid with a characteristic minty and fruity aroma. Beyond its use as a flavoring and fragrance agent, this compound is explored for its potential as a penetration enhancer in transdermal drug delivery systems. A thorough understanding of its solubility in various organic solvents is crucial for formulation development, purification processes, and analytical method development. This document presents quantitative solubility data and outlines a detailed experimental protocol for its determination.
Quantitative Solubility of this compound
The solubility of this compound has been determined in a variety of organic solvents. The following table summarizes the available quantitative data at 25°C, providing a valuable resource for solvent selection and formulation design.
| Solvent | Solubility (g/L) at 25°C[1] |
| Acetone | 601.48 |
| Acetonitrile | 519.06 |
| n-Butanol | 487.19 |
| n-Butyl acetate | 483.24 |
| Chloroform | 2485.32 |
| Cyclohexane | 281.31 |
| Dichloromethane | 1599.0 |
| Dimethylformamide (DMF) | 554.76 |
| Dimethyl sulfoxide (B87167) (DMSO) | 484.8 |
| 1,4-Dioxane | 1080.86 |
| Ethanol | 661.83 |
| Ethyl acetate | 396.02 |
| n-Heptane | 87.21 |
| n-Hexane | 109.78 |
| Isobutanol | 457.73 |
| Isopropanol | 688.37 |
| Methanol | 714.7 |
| n-Octanol | 244.08 |
| n-Pentanol | 307.41 |
| n-Propanol | 553.97 |
| Tetrahydrofuran (THF) | 1616.87 |
| Toluene | 402.1 |
Note: The data presented is compiled from a single source and further experimental verification is recommended for critical applications.
Experimental Protocol for Solubility Determination
The following section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method, which is considered a reliable technique for generating equilibrium solubility data.
Principle
An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical method, such as gravimetric analysis or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with airtight seals
-
For Gravimetric Analysis: Evaporating dish, oven
-
For HPLC Analysis: HPLC system with a suitable detector (e.g., UV or RI), appropriate column, and mobile phase
Procedure
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary, particularly for HPLC analysis.
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that a solid or separate liquid phase of this compound remains after equilibrium is reached.
-
Addition of Solvent: Accurately pipette a known volume of the organic solvent into each vial containing the this compound.
-
Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by analyzing samples at different time points until the concentration remains constant.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved this compound.
-
Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved microparticles.
-
Analysis: Determine the concentration of this compound in the filtered saturated solution using one of the following methods:
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the filtered saturated solution into the evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent is removed, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without degrading the this compound (e.g., 50-60°C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it accurately.
-
Calculate the mass of the dissolved this compound and express the solubility in g/L or other appropriate units.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good separation and detection of this compound.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample and the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original solubility, taking into account the dilution factor.
-
-
Data Reporting
Solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L), and the temperature at which the measurement was performed must be clearly stated.
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Caption: General workflow for determining this compound solubility.
References
Thermal Stability and Decomposition of L-Menthyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Menthyl acetate (B1210297), a key component of peppermint oil, is a monoterpene ester valued for its characteristic flavor and fragrance, as well as its potential applications in pharmaceutical formulations. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring product quality, stability, and safety during manufacturing, storage, and drug delivery development. This technical guide provides an in-depth analysis of the thermal behavior of L-Menthyl acetate, detailing its decomposition products, reaction mechanisms, and kinetic parameters. The guide also outlines comprehensive experimental protocols for the analytical techniques used in these evaluations, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Thermal Stability Profile
This compound exhibits considerable thermal stability. Under inert conditions, significant decomposition occurs at elevated temperatures. Differential Scanning Calorimetry (DSC) data indicates a thermal decomposition temperature of 435 °C.[1] In aqueous environments under subcritical conditions (180–240 °C), this compound is more heat resistant than other major components of mint essential oil, such as l-menthol (B7771125), l-menthone, and piperitone.[2][3] After 60 minutes of treatment in subcritical water at 240 °C, over 90% of the this compound remains intact.[2][3]
Thermal Decomposition Pathways and Products
The decomposition of this compound proceeds through distinct pathways depending on the conditions, primarily pyrolysis in the gas phase and hydrolysis in aqueous media at high temperatures.
Pyrolysis
In the absence of water, the thermal decomposition of this compound occurs via a Chugaev-type elimination reaction, a concerted syn-elimination process that proceeds through a six-membered cyclic transition state. This unimolecular reaction is characteristic of esters with a β-hydrogen in the alkyl group and typically requires high temperatures (400-500 °C). The primary products of this pyrolysis are acetic acid and a mixture of p-menthene isomers.
The pyrolysis of (-)-Menthyl acetate in the gas phase at temperatures between 425-450 °C yields a mixture of (+)-p-menthene-3 and (+)-trans-p-menthene-2.[4]
Hydrothermal Decomposition
Under subcritical water conditions, the primary decomposition pathway for this compound is the hydrolysis of the ester bond.[2] This reaction yields l-menthol and acetic acid. The l-menthol product can undergo further degradation under these conditions.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the thermal decomposition of this compound.
Table 1: Thermal Decomposition Products of this compound
| Decomposition Method | Temperature Range | Products | Relative Yield (%) | Reference |
| Gas-Phase Pyrolysis | 425-450 °C | (+)-p-menthene-3 | 64-67% | [4] |
| (+)-trans-p-menthene-2 | 33-36% | [4] | ||
| Acetic Acid | Not Quantified | [4] | ||
| Hydrothermal | 240 °C | l-Menthol | Not Quantified | [2] |
| Acetic Acid | Not Quantified | [2] |
Table 2: Thermal Stability and Kinetic Parameters
| Parameter | Value | Method | Conditions | Reference |
| Decomposition Temperature | 435 °C | DSC | DIN 51007 | [1] |
| Activation Energy (Ea) | 258.7 kJ/mol | TGA | Release from β-cyclodextrin complex | [5][6] |
| Arrhenius Equation (k) | 10¹¹·⁹⁹ exp(–45,340 cal/mol / RT) | Static System | For the analogous compound Bornyl Acetate | [5] |
| Arrhenius Equation (k) | 10¹¹·⁶⁴ exp(–42,020 cal/mol / RT) | Static System | For the analogous compound Isobornyl Acetate | [5] |
Visualization of Decomposition Pathways
The following diagrams illustrate the key mechanisms of this compound decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The thermal decomposition of bornyl and isobornyl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Comparing the pyrolysis kinetics of C4-C6 acetate esters: An experimental and kinetic modeling study - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide to the Toxicological Data and Safety Profile of L-Menthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data and safety profile of L-Menthyl acetate (B1210297). The information is compiled from various safety data sheets, regulatory assessments, and scientific literature to support its use in research, development, and commercial applications.
Executive Summary
L-Menthyl acetate is a naturally occurring monoterpene ester of menthol, recognized for its characteristic minty and fruity aroma. It is widely used as a flavoring agent in food products and as a fragrance component in cosmetics and personal care items.[1][2] Based on a comprehensive review of the available toxicological data, this compound exhibits a low order of toxicity. It is not acutely toxic, not a skin or eye irritant, and not a skin sensitizer (B1316253).[3][4] Furthermore, it has shown no evidence of genotoxicity, carcinogenicity, or reproductive and developmental toxicity in non-clinical studies.[3][4] Regulatory bodies and expert panels, such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), have concluded that this compound is of no safety concern at current levels of intake as a flavoring agent.[4]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
It is widely anticipated that this compound is readily metabolized in the body. The primary metabolic pathway involves hydrolysis by esterase enzymes, which are abundant in various mammalian tissues, particularly the liver.[5] This enzymatic action cleaves the ester bond, yielding l-menthol (B7771125) and acetic acid.[5][6] The resulting metabolites are then expected to enter their respective endogenous metabolic pathways.[5] L-menthol can be eliminated from the body either unchanged or after conjugation with glucuronic acid, with excretion occurring through urine or feces.[5]
Non-Clinical Toxicology
The safety of this compound has been evaluated through a series of in vivo and in vitro toxicological studies, largely following standardized OECD guidelines.
Acute Toxicity
This compound demonstrates a very low potential for acute toxicity following oral and dermal exposure.
| Study Type | Species | Route | Endpoint | Result | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 | > 5000 mg/kg bw | [3][5][7] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | > 5000 mg/kg bw | [3][4] |
Experimental Protocol: Acute Oral Toxicity (Similar to OECD Guideline 401) The acute oral toxicity of this compound was assessed in rats. A single high dose of the test substance, typically up to a limit dose of 5000 mg/kg body weight, is administered by gavage to a group of animals. The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days. A gross necropsy is performed on all animals at the end of the observation period. The LD50 is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals. For this compound, no mortality or significant toxic effects were observed at the limit dose.[3]
Irritation and Sensitization
This compound is not considered to be an irritant to skin or eyes, nor is it a skin sensitizer.
| Study Type | Species/System | Endpoint | Result | Reference |
| Skin Irritation | Rabbit / In Vitro | Irritation | Non-irritant | [3] |
| Eye Irritation | Rabbit | Irritation | Non-irritant | [3] |
| Skin Sensitization | Mouse (LLNA) | Sensitization | Non-sensitizing | [3] |
| Skin Sensitization | Human (Maximisation Test) | Sensitization | No sensitization reactions | [5] |
Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA; OECD Guideline 429) The LLNA is a method for identifying potential skin sensitizers. The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. During this time, a sensitizer would induce the proliferation of lymphocytes in the lymph nodes draining the application site. A radiolabeled precursor (e.g., 3H-methyl thymidine) is injected, and its incorporation into the DNA of dividing lymphocytes is measured. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. A substance is classified as a sensitizer if the SI is 3 or greater. In studies with this compound, the results indicated it was non-sensitizing.[3]
Repeated Dose Toxicity
Genotoxicity
This compound has been evaluated for its potential to cause genetic mutations and chromosomal damage and has been found to be non-genotoxic.
| Study Type | System | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames test) | S. typhimurium | Non-mutagenic | [3][5] |
| Mammalian Cell Gene Mutation Assay | Mammalian Cells | Non-mutagenic | [3] |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test; OECD Guideline 471) The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver), and plated on a medium lacking the essential amino acid. If the test substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form colonies. The number of revertant colonies is compared to the number in the negative control. This compound was found to be non-mutagenic in these tests.[3]
Carcinogenicity
Reproductive and Developmental Toxicity
This compound is not considered a reproductive or developmental toxicant. Animal studies have shown that repeated oral administration did not cause damage to reproductive organs.[3] Furthermore, no indications of developmental toxicity or teratogenic effects were observed in animal studies, with these statements often derived from data on structurally similar substances.[3]
Human Health and Safety
Human data on this compound is limited but corroborates the findings from non-clinical studies. In a human maximisation test involving 25 volunteers, this compound at a concentration of 8% in petrolatum did not produce any sensitization reactions.[5] When applied under an occluded patch for 48 hours, it produced no irritation in human subjects.[5]
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated Menthyl acetate and concluded that there were "no safety concerns" regarding its use as a flavoring agent at the estimated dietary intakes in Europe and the USA.[4]
Conclusion
The comprehensive toxicological profile of this compound indicates a low level of hazard. The available data from in vitro, in vivo, and limited human studies consistently demonstrate a lack of acute toxicity, irritation, sensitization, genotoxicity, and reproductive or developmental toxicity. Its rapid metabolism to endogenous substances further supports its safety. Based on the current body of evidence, this compound is considered safe for its intended uses in the flavor and fragrance industries under the established conditions of use.
References
- 1. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 2. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. download.basf.com [download.basf.com]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. aurochemicals.com [aurochemicals.com]
Methodological & Application
L-Menthyl Acetate as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
L-Menthyl acetate (B1210297), derived from the naturally abundant and inexpensive chiral pool compound (-)-menthol, serves as a versatile and effective chiral auxiliary in asymmetric synthesis.[1] Its rigid cyclohexane (B81311) backbone, possessing three stereocenters, creates a well-defined chiral environment that can effectively control the stereochemical outcome of various chemical transformations.[1] By temporarily attaching the L-menthyl group to a prochiral substrate via an ester linkage, it is possible to direct the formation of a desired stereoisomer with high diastereoselectivity. Subsequent cleavage of the auxiliary, which can often be recovered and reused, yields the enantiomerically enriched target molecule, making the process economically viable.[1][2]
These application notes provide an overview of the use of L-menthyl acetate as a chiral auxiliary in key asymmetric reactions, including diastereoselective alkylations and aldol (B89426) reactions. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methods in research and development settings.
Core Principle
The fundamental principle behind using this compound as a chiral auxiliary lies in the temporary incorporation of the chiral menthyl group into a prochiral substrate. The sterically demanding and conformationally rigid structure of the menthyl group effectively shields one face of the reactive intermediate, such as an enolate, directing the approach of an electrophile to the less hindered face.[1] This facial bias leads to a high degree of diastereoselectivity in the product. After the stereocenter is set, the auxiliary can be removed by simple hydrolysis to afford the desired chiral molecule.[1]
Applications
Diastereoselective Enolate Alkylation
The chiral enolate derived from this compound can be alkylated with high diastereoselectivity. The bulky menthyl group directs the incoming electrophile to the opposite face of the enolate. This method is particularly useful for the synthesis of chiral carboxylic acids.[1]
Reaction Scheme:
-
Formation of the L-menthyl ester from a carboxylic acid.
-
Deprotonation with a strong base (e.g., LDA) to form the chiral enolate.
-
Alkylation with an electrophile (e.g., an alkyl halide).
-
Hydrolysis of the ester to yield the chiral carboxylic acid and recover the L-menthol auxiliary.
Quantitative Data for Diastereoselective Alkylation:
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Diastereomeric Excess (d.e.) | Reference |
| Benzyl (B1604629) bromide | LDA | THF | -78 | >95% | [1] |
| Methyl iodide | LDA | THF | -78 | Good to Excellent | [1] |
Asymmetric Aldol Reactions
The titanium enolates of this compound have been shown to react with aldehydes, such as benzaldehyde, with high stereoselectivity.[3][4] The choice of titanium ligand and reaction conditions can influence which face of the aldehyde is attacked.[3][4]
Reaction Scheme:
-
Formation of the lithium enolate of this compound.
-
Transmetalation with a chiral titanium complex.
-
Reaction with an aldehyde.
-
Workup and purification to yield the diastereomerically enriched β-hydroxy ester.
Quantitative Data for Asymmetric Aldol Reaction with Benzaldehyde:
| Titanium Complex | Additive | Diastereomeric Excess (d.e.) | Facial Selectivity | Reference |
| CpTi(DAGO)₂Cl | 12-crown-4 | 92-95% | Re-face | [3][4] |
| Chiral CpTi(TADDOL) complex | None | 40-58% | Si-face | [3][4] |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of this compound
This protocol details the alkylation of the lithium enolate of this compound with benzyl bromide.[1]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution
-
Benzyl bromide
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise and stir the mixture at -78 °C for 30 minutes to form the enolate.[1]
-
Add benzyl bromide to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 3 hours.[1]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.[1]
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using an ethyl acetate/hexanes gradient) to afford the desired product.[1]
Protocol 2: Cleavage of the Menthyl Auxiliary
A key advantage of using a chiral auxiliary is the ability to recover it for reuse. For L-menthyl esters, the auxiliary is typically cleaved by hydrolysis.[1]
Materials:
-
Diastereomerically enriched L-menthyl ester
-
Lithium hydroxide (B78521) (LiOH, 2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Diethyl ether
Procedure:
-
Dissolve the L-menthyl ester in a mixture of THF and water.[1]
-
Add LiOH and stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture to a pH of ~2 with 1 M HCl.[1]
-
Extract the aqueous layer with diethyl ether (3 times) to isolate the chiral carboxylic acid product.
-
The recovered L-menthol auxiliary can be isolated from the organic layer after separation and purification, typically by column chromatography.
References
Application Notes: Chiral Resolution of Carboxylic Acids Using L-Menthol
Introduction
The separation of enantiomers from a racemic mixture is a critical process in the fields of pharmaceuticals, agrochemicals, and fine chemical synthesis, as different enantiomers of a chiral molecule can exhibit distinct biological activities. One classical and effective method for the chiral resolution of racemic carboxylic acids is the use of an enantiomerically pure resolving agent. L-Menthol, a naturally occurring and readily available chiral alcohol, serves as an excellent chiral auxiliary for this purpose.
The fundamental principle involves the conversion of a racemic carboxylic acid into a pair of diastereomeric menthyl esters. This is achieved through esterification of the racemic acid with the enantiomerically pure L-(-)-menthol. Unlike enantiomers, which possess identical physical properties, the resulting diastereomers have different physical and chemical properties, such as solubility, melting points, and chromatographic retention times. This key difference allows for their separation using standard laboratory techniques like fractional crystallization or column chromatography. Once the diastereomers are separated, the ester linkage is cleaved, typically through hydrolysis, to yield the desired enantiomerically pure carboxylic acids and recover the L-menthol auxiliary.[1]
Key Advantages:
-
Cost-Effective: L-menthol is an inexpensive and commercially available natural product.[2]
-
High Yields: The process can lead to optically pure compounds in high yields, often with only a few crystallization steps.[2]
-
Recoverable Auxiliary: The L-menthol chiral auxiliary can be recovered after the resolution process.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from the literature for the chiral resolution of specific carboxylic acids using L-menthol.
Table 1: Diastereomer Separation by Chromatography
| Racemic Carboxylic Acid | Diastereomer 1 (t_R, min) | Diastereomer 2 (t_R, min) | Separation Method | Column | Mobile Phase | Flow Rate (mL/min) | Reference |
| Heterotricyclic Artificial Glutamate (B1630785) Analog 1 | 7.0 | 11.5 | Preparative Chiral HPLC | CHIRALFLASH IC (30 x 100 mm) | EtOH/hexane 65:35 | 20 | [3] |
| Heterotricyclic Artificial Glutamate Analog 2 | 9.6 | 11.8 | Analytical Chiral HPLC | CHIRALPAK IC (4.6 x 250 mm) | EtOH/hexane 1:19 | 1 | [4] |
Table 2: Reaction Yields and Conditions
| Step | Substrate | Reagents | Yield (%) | Reference |
| Esterification | (rac)-Heterotricyclic Carboxylic Acid 1 | L-(-)-Menthol, MNBA | - | [5] |
| Esterification | (rac)-Heterotricyclic Carboxylic Acid 2 | L-(-)-Menthol, MNBA | 85 | [5][6] |
| Hydrolysis (Acidic) | Diastereomerically Pure Menthyl Ester | 6 M aq HCl, 1,4-dioxane | 48 | [5] |
Experimental Protocols
Protocol 1: Esterification of Racemic Carboxylic Acid with L-(-)-Menthol (MNBA Method)
This protocol is based on the Shiina esterification method, which has been shown to be effective for creating menthyl esters.[1]
Materials:
-
Racemic carboxylic acid
-
L-(-)-Menthol (1.0 - 1.2 equivalents)
-
2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA, 1.5 equivalents)[7]
-
4-(dimethylamino)pyridine (DMAP, 2.0 equivalents)[7]
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic carboxylic acid and L-(-)-menthol in anhydrous toluene.[7]
-
Add DMAP to the solution.[7]
-
Cool the mixture to 0 °C using an ice bath.
-
Add MNBA to the cooled solution in one portion.[7]
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude mixture of diastereomeric menthyl esters.
-
The crude product can then be purified and the diastereomers separated using the methods described in Protocol 2.
Protocol 2: Separation of Diastereomeric Menthyl Esters
The separation of the diastereomeric esters is the key step in the resolution process and can be achieved by column chromatography or fractional crystallization.
A) Separation by Column Chromatography
Materials:
-
Crude diastereomeric ester mixture
-
Silica (B1680970) gel (for column chromatography)
-
Appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) mixture)
-
Standard chromatography equipment
Procedure:
-
Prepare a silica gel column using a slurry packing method with the chosen eluent system.
-
Dissolve the crude diastereomeric ester mixture in a minimal amount of the eluent or a compatible solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent may need to be optimized to achieve baseline separation.
-
Monitor the fractions by TLC to identify those containing the separated diastereomers.
-
Combine the fractions containing each pure diastereomer and concentrate under reduced pressure to yield the isolated diastereomeric esters.
B) Separation by Fractional Crystallization
This method relies on the differential solubility of the diastereomers in a particular solvent.[1]
Materials:
-
Crude diastereomeric ester mixture
-
Recrystallization solvent (e.g., ligroin, heptane, ethanol)
-
Heating and cooling apparatus
Procedure:
-
Dissolve the diastereomeric ester mixture in a minimum amount of a suitable solvent at an elevated temperature.
-
Slowly cool the solution to allow for the preferential crystallization of the less soluble diastereomer.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
The mother liquor will be enriched in the more soluble diastereomer. It can be concentrated and the process repeated, or the diastereomer can be isolated by other means.
-
The purity of the crystallized diastereomer should be checked (e.g., by HPLC or NMR). If necessary, further recrystallization can be performed to enhance diastereomeric purity.
Protocol 3: Hydrolysis of Purified Menthyl Esters to Enantiopure Carboxylic Acids
This protocol describes the cleavage of the ester bond to liberate the enantiomerically pure carboxylic acid and recover the L-menthol. Both acidic and basic conditions can be employed.
A) Acidic Hydrolysis
Materials:
-
Purified diastereomeric menthyl ester
-
6 M aqueous HCl[5]
-
1,4-Dioxane[5]
-
Diethyl ether or Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified diastereomeric ester in 1,4-dioxane.
-
Add 6 M aqueous HCl.
-
Heat the reaction mixture (e.g., to 75 °C) and stir for several hours to days, monitoring the reaction by TLC until the starting material is consumed.[5]
-
Cool the reaction mixture to room temperature.
-
Extract the mixture multiple times with an organic solvent like diethyl ether or ethyl acetate.
-
The organic extracts will contain the recovered L-menthol.
-
The aqueous layer contains the salt of the enantiopure carboxylic acid. The free acid can be isolated by adjusting the pH and further extraction.
B) Basic Hydrolysis (Saponification)
Materials:
-
Purified diastereomeric menthyl ester
-
Lithium hydroxide (B78521) (LiOH) or Potassium hydroxide (KOH)[1]
-
1 M aqueous HCl
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the diastereomeric ester in a mixture of THF (or MeOH) and water.[8]
-
Add a strong base such as LiOH (2.0-3.0 equivalents).[8]
-
Stir the mixture at a suitable temperature (e.g., room temperature to 40 °C) until the ester is fully consumed, as monitored by TLC.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to extract the recovered L-menthol.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1 M HCl.[8]
-
Extract the acidified aqueous layer multiple times with ethyl acetate to isolate the enantiopure carboxylic acid.[8]
-
Combine the organic extracts containing the acid, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.
Visualizations
Caption: Workflow for chiral resolution of carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0022972A1 - Menthyl esters, process for their preparation and their use in enantiomer separation of chiral carboxylic acids - Google Patents [patents.google.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Synthesis of L-Menthyl Acetate using Lipase Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of L-Menthyl acetate (B1210297), a compound of interest in the pharmaceutical, food, and cosmetic industries. The use of lipase (B570770) catalysts offers a green and selective alternative to traditional chemical synthesis methods. These protocols are designed to be a starting point for laboratory-scale synthesis and can be optimized for specific requirements.
Introduction
L-menthyl acetate is a key fragrance and flavor compound, and its synthesis via enzymatic routes has garnered significant attention. Lipases (E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions with high enantioselectivity, making them ideal for the production of optically pure this compound.[1][2] This document outlines protocols using various lipases and reaction systems, including the use of free and immobilized enzymes in both organic solvents and solvent-free media.
Data Presentation: Quantitative Analysis of this compound Synthesis
The efficiency of lipase-catalyzed synthesis of this compound is influenced by several parameters, including the choice of lipase, acyl donor, solvent, temperature, and substrate molar ratio. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Performance of Different Lipases in the Synthesis of this compound via Esterification
| Lipase Source | Acyl Donor | Molar Ratio (Menthol:Acyl Donor) | Solvent | Temperature (°C) | Enzyme Load | Conversion (%) | Reaction Time (h) | Enantiomeric Excess (ee%) |
| Candida rugosa | Oleic Acid | 1:3 | Solvent-free | 30 | 700 units/g | 96 | 24 | 88 (for L-menthyl oleate) |
| Candida cylindracea (AY-30) | Butyric Anhydride | 1:1 | n-hexane | 30 | Not specified | 64 | 48 | 86 |
| Candida rugosa | Propionic Acid | Not specified | Organic Solvents | Not specified | Not specified | Not specified | Not specified | Not specified |
Table 2: Performance of Different Lipases in the Synthesis of this compound via Transesterification
| Lipase Source | Acyl Donor | Molar Ratio (Menthol:Acyl Donor) | Solvent | Temperature (°C) | Enzyme Load | Conversion (%) | Reaction Time (h) |
| Pseudomonas sp. (Lipase PS-30) | Vinyl Acetate | 1:1 | Organic Media | 20-60 | 400 units | ~40 | 48 |
| Immobilized Candida antarctica Lipase B (Novozym 435) | Ethyl Acetate | 1:15 (Alcohol:Acyl Donor) | Solvent-free | 40 | 2.67 g/L | 90.06 | 3 |
| Mucor miehei (IM20) | Propyl Acetate | Not specified | n-hexane | Not specified | Not specified | 85 | 72 |
Table 3: Enantioselective Hydrolysis of Dthis compound
| Lipase/Esterase Source | Substrate | Co-solvent | Temperature (°C) | pH | Conversion (%) | Enantiomeric Excess (ee%) of L-Menthol |
| Burkholderia cepacia ATCC 25416 (whole-cell) | Dthis compound | 15% (v/v) DMSO | 30 | Not specified | 50 | 96 |
| Engineered Bacillus subtilis esterase (pnbA-BS A400P) | Dthis compound | Solvent-free | 30 | 7.0 | 48.9 | >99 |
Experimental Protocols
The following are detailed methodologies for key experiments in the enzymatic synthesis of this compound.
Protocol 1: Esterification of L-Menthol with Oleic Acid using Candida rugosa Lipase (Solvent-Free)
This protocol is based on the work by Lee et al. (1999) for the esterification of L-menthol in a solvent-free system.[3]
Materials:
-
L-menthol
-
Oleic acid
-
Candida rugosa lipase (powder)
-
Deionized water
-
Reaction vessel (e.g., screw-capped flask)
-
Magnetic stirrer with heating plate or incubator shaker
-
Analytical equipment for conversion monitoring (e.g., GC-FID)
Procedure:
-
Substrate Preparation: In a reaction vessel, combine L-menthol and oleic acid in a 1:3 molar ratio.
-
Water Addition: Add 30% (w/w) deionized water to the reaction mixture.
-
Enzyme Addition: Add Candida rugosa lipase to the mixture at a concentration of 700 units per gram of the total reaction mixture.
-
Reaction Incubation: Securely cap the vessel and place it in an incubator shaker. Set the temperature to 30°C and agitate the mixture.
-
Reaction Monitoring: Monitor the reaction progress by withdrawing small aliquots at regular intervals. The conversion can be quantified using Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Reaction Termination and Product Recovery: After 24 hours, or once the desired conversion is achieved, terminate the reaction. The product can be separated from the aqueous phase and the enzyme. Further purification of L-menthyl oleate (B1233923) can be performed using column chromatography.
Protocol 2: Transesterification of L-Menthol with Vinyl Acetate using Immobilized Pseudomonas sp. Lipase
This protocol is adapted from studies on lipase-catalyzed acylation of menthol.[4]
Materials:
-
L-menthol
-
Vinyl acetate
-
Immobilized Pseudomonas sp. lipase (e.g., Lipase PS-30 on glass beads)
-
Anhydrous n-hexane (or other non-polar solvent)
-
Molecular sieves (3Å)
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker or magnetic stirrer
-
Water bath or incubator
-
Analytical equipment for conversion monitoring (e.g., GC-FID)
Procedure:
-
Reactant Preparation: In a dry reaction vessel, dissolve L-menthol in anhydrous n-hexane. Add vinyl acetate to achieve an equimolar ratio with L-menthol.
-
Addition of Molecular Sieves: Add molecular sieves to the reaction mixture to remove any traces of water.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical loading is around 400 units of lipase activity.
-
Reaction Incubation: Seal the vessel and place it in an orbital shaker or on a magnetic stirrer within a water bath or incubator set to a temperature between 40-60°C.
-
Reaction Monitoring: Periodically withdraw samples to determine the conversion rate by GC-FID.
-
Enzyme Recovery and Product Isolation: Upon completion, the immobilized enzyme can be recovered by simple filtration for potential reuse. The solvent can be removed from the filtrate under reduced pressure, and the this compound can be purified by distillation or chromatography.
Protocol 3: Enantioselective Hydrolysis of Dthis compound using Whole-Cell Burkholderia cepacia
This protocol is based on the work by Li et al. for the production of L-menthol.[5]
Materials:
-
Dthis compound
-
Phosphate (B84403) buffer (pH 7.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lyophilized whole cells of Burkholderia cepacia ATCC 25416
-
Reaction vessel with pH and temperature control (bioreactor)
-
Analytical equipment for conversion and enantiomeric excess determination (e.g., Chiral GC)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of Dthis compound in phosphate buffer.
-
Co-solvent Addition: Add DMSO to a final concentration of 15% (v/v) to enhance enantioselectivity.
-
Enzyme Addition: Add the lyophilized whole cells of Burkholderia cepacia to the reaction mixture.
-
Reaction Conditions: Maintain the reaction temperature at 30°C and the pH at 7.0 (if necessary, by titration with a suitable base).
-
Reaction Monitoring: Monitor the conversion of Dthis compound and the enantiomeric excess of the produced L-menthol using chiral gas chromatography.
-
Product Recovery: After achieving approximately 50% conversion (to maximize the optical purity of the remaining L-menthol), terminate the reaction. The product mixture can be extracted with an organic solvent (e.g., ethyl acetate), and the L-menthol can be separated from the unreacted D-menthyl acetate by distillation or chromatography.
Visualizations
The following diagrams illustrate the experimental workflows for the enzymatic synthesis of this compound.
Caption: Experimental workflow for the lipase-catalyzed esterification of L-Menthol.
Caption: Experimental workflow for the lipase-catalyzed transesterification of L-Menthol.
Caption: Workflow for the enantioselective hydrolysis of Dthis compound.
References
- 1. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Enzymatic synthesis of l-menthyl esters in organic solvent-free system | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Enantioselective Hydrolysis of dl-Menthyl Acetate to L-Menthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Menthol is a valuable compound widely utilized in the pharmaceutical, food, and cosmetic industries for its characteristic cooling sensation and pleasant aroma.[1][2] The stereoisomer (-)-menthol is responsible for these desired properties. Chemical synthesis of menthol (B31143) often results in a racemic mixture of D- and L-menthol, necessitating a resolution step to isolate the desired L-enantiomer. Biocatalytic kinetic resolution using lipases or esterases offers a highly efficient and environmentally friendly method for the enantioselective hydrolysis of racemic dl-menthyl acetate (B1210297), yielding optically pure L-menthol.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the lipase-catalyzed enantioselective hydrolysis of dl-menthyl acetate to produce L-menthol.
Principle of the Method
The process relies on the stereospecificity of certain enzymes, primarily lipases, to selectively hydrolyze the ester bond of one enantiomer in a racemic mixture at a much higher rate than the other. In the case of dthis compound, the enzyme preferentially hydrolyzes this compound to L-menthol, leaving the D-menthyl acetate largely unreacted. This kinetic resolution allows for the separation of the resulting L-menthol from the unreacted D-menthyl acetate.
Data Presentation
Table 1: Comparison of Different Biocatalysts for Enantioselective Hydrolysis of dthis compound
| Biocatalyst | Source Organism | Catalyst Form | Conversion (%) | e.e.p (%) | Reference |
| Lipase | Burkholderia cepacia ATCC 25416 | Whole-cell | 50 | 96 | [1][3] |
| Esterase (pnbA-BS A400P) | Bacillus subtilis 168 (Engineered) | Whole-cell | 48.9 | >99 | [2][4] |
| Lipase (LIP1) | Candida rugosa (Recombinant) | Purified Enzyme | >40 | >99 | [5] |
| Esterase (BsE) | Bacillus subtilis 0554 | Immobilized CLEA | >40 | >97 | [3] |
e.e.p: enantiomeric excess of the product (L-menthol) CLEA: Cross-Linked Enzyme Aggregates
Table 2: Effect of Reaction Parameters on the Hydrolysis Catalyzed by Burkholderia cepacia Whole-Cell Lipase[1]
| Parameter | Condition | Conversion (%) | e.e.p (%) |
| pH | 6.0 | ~35 | ~95 |
| 7.0 | ~43 | ~96 | |
| 8.0 | ~40 | ~94 | |
| Temperature (°C) | 25 | ~38 | ~96 |
| 30 | ~43 | ~96 | |
| 35 | ~45 | ~95 | |
| Co-solvent | None | ~30 | ~85 |
| (15% v/v) | DMSO | 50 | 96 |
| Methanol | ~25 | ~80 |
Experimental Protocols
Protocol 1: Whole-Cell Catalyzed Hydrolysis of dthis compound
This protocol is based on the methodology using Burkholderia cepacia whole-cell lipase.[1]
1. Materials:
-
dthis compound
-
Burkholderia cepacia ATCC 25416 whole-cell lipase
-
Sodium phosphate (B84403) buffer (67 mM, pH 7.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., screw-capped test tube or flask)
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral column
2. Procedure:
-
Prepare a 67 mM sodium phosphate buffer and adjust the pH to 7.0.
-
In a reaction vessel, combine 2 mL of the phosphate buffer, 30 mg of Burkholderia cepacia whole-cell lipase, and 0.101 mmol of dthis compound.
-
Add DMSO to a final concentration of 15% (v/v).
-
Seal the vessel and place it in a shaking incubator at 30°C and 200 rpm for 20 hours.
-
After the reaction, stop the incubation and extract the mixture with an equal volume of ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Analyze the product for conversion and enantiomeric excess using chiral GC.
Protocol 2: Analytical Method for Determination of Enantiomeric Excess
This protocol outlines a general method for the analysis of L-menthol and D-menthyl acetate using chiral gas chromatography (GC).[6]
1. Instrumentation and Column:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).[7]
2. GC Conditions (example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 150°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
3. Sample Preparation:
-
Dilute the extracted and concentrated reaction product in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.[6]
-
Prepare standards of racemic dl-menthol, L-menthol, and dthis compound for peak identification and calibration.
4. Data Analysis:
-
Identify the peaks for L-menthol, D-menthol (if any), and D-menthyl acetate based on the retention times of the standards.
-
Calculate the enantiomeric excess of the product (e.e.p) using the following formula: e.e.p (%) = ([L-menthol] - [D-menthol]) / ([L-menthol] + [D-menthol]) x 100
-
Calculate the conversion rate based on the amount of substrate consumed.
Visualizations
Caption: Experimental workflow for the enantioselective hydrolysis of dthis compound.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Gas Chromatographic Analysis of L-Menthyl Acetate Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-menthyl acetate (B1210297) is a chiral compound widely used in the flavor, fragrance, and pharmaceutical industries. The enantiomeric composition of menthyl acetate is a critical quality parameter, as different enantiomers can exhibit distinct sensory properties and physiological effects. Gas chromatography (GC) with chiral stationary phases is the most common and effective technique for the enantioselective analysis of volatile compounds like menthyl acetate. These application notes provide detailed methodologies for the separation and quantification of L-menthyl acetate enantiomers.
Challenges in Analysis
A significant challenge in the analysis of menthyl acetate enantiomers in complex matrices, such as peppermint oil, is the potential for co-elution with other components, particularly (+)-menthol, on some chiral columns.[1][2] To overcome this, methods like comprehensive two-dimensional gas chromatography (GCxGC) can be employed to achieve complete separation.[1][2]
Experimental Protocols
Method 1: Enantioselective GC-FID Analysis
This protocol outlines a standard method for the separation of this compound enantiomers using a chiral capillary column and flame ionization detection (FID).
Instrumentation and Columns:
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a flame ionization detector (FID).
-
Chiral Capillary Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable column for this separation.[2][3] Other cyclodextrin-based columns, such as those with diethyl or dipropyl substitution, can also provide good resolution.[4]
-
Injector: Split/splitless injector.
Reagents and Standards:
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
Solvent: Ethanol or Hexane, GC grade.
-
Standards: Racemic menthyl acetate, pure this compound, and pure D-menthyl acetate.
Sample Preparation:
-
Prepare a stock solution of racemic menthyl acetate (e.g., 1000 µg/mL) in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve an accurately weighed amount in the solvent to achieve a concentration within the calibration range.
GC Conditions:
| Parameter | Value |
| Inlet Temperature | 220°C[2] |
| Injection Mode | Split (Split Ratio 1:100 to 1:200)[2] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.4 mL/min (Constant Flow)[2] |
| Oven Program | 80°C (hold for 1 min), then ramp to 220°C at 5°C/min, hold for 5 min.[2] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250°C |
Data Analysis:
-
Identify the peaks corresponding to the L- and D-menthyl acetate enantiomers based on the retention times of the pure standards.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100 (Where Area_L is the peak area of this compound and Area_D is the peak area of D-menthyl acetate).
Method 2: Comprehensive 2D GC (GCxGC-TOFMS) for Complex Matrices
For samples where co-elution is a problem, GCxGC provides enhanced separation power.
Instrumentation and Columns:
-
GCxGC System: Equipped with a time-of-flight mass spectrometer (TOFMS).
-
Primary Column (1D): Rt-BetaDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Secondary Column (2D): Rtx-17 (0.75 m x 0.25 mm ID, 0.5 µm film thickness).[2]
-
Modulator: Thermal modulator.
GCxGC Conditions:
| Parameter | Value |
| Inlet Temperature | 220°C[2] |
| Injection Mode | Split (Split Ratio 1:200)[2] |
| Carrier Gas | Helium at 1.4 mL/min (Constant Flow)[2] |
| Primary Oven Program | 80°C (hold for 1 min), then ramp to 220°C at 5°C/min, hold for 5 min.[2] |
| Secondary Oven Program | Maintained at a temperature 40°C warmer than the primary oven throughout the run.[2] |
| Modulation Period | 3.5 s[2] |
| MS Detector | TOFMS |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Mass Range | 35-350 u[2] |
| Acquisition Rate | 200 spectra/s[2] |
Quantitative Data Summary
The following table summarizes typical performance data for the enantioselective analysis of menthyl acetate. (Note: Specific retention times and resolution will vary depending on the exact instrument, column, and conditions used).
| Enantiomer | Retention Time (min) - Method 1 (approx.) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) |
| D-(+)-menthyl acetate | 15.2 | \multirow{2}{}{>1.5} | \multirow{2}{}{0.1 - 1} |
| L-(-)-menthyl acetate | 15.5 |
Visualizations
Experimental Workflow for GC Analysis
Caption: Workflow for the GC analysis of this compound enantiomers.
Logical Relationship of Analytical Challenges and Solutions
Caption: Overcoming co-elution challenges with GCxGC.
References
L-Menthyl Acetate in Flavor and Fragrance Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Menthyl acetate (B1210297), a naturally occurring monoterpene ester of L-menthol, is a key ingredient in the flavor and fragrance industry.[1][2][3] It is found in peppermint and other mint oils, contributing to their characteristic aroma and taste.[3][4] This document provides detailed application notes and experimental protocols for the use of L-Menthyl acetate in research and development, with a focus on its sensory properties, stability, synthesis, and analysis. This compound is valued for its mild, sweet, minty, and slightly fruity-herbal aroma, which is less intense than L-menthol, making it a versatile ingredient in a wide range of products.[5][6] It also imparts a pleasant cooling sensation.[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | (-)-Menthyl acetate, (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl acetate | [2] |
| CAS Number | 2623-23-6 | [2] |
| Molecular Formula | C₁₂H₂₂O₂ | [2] |
| Molecular Weight | 198.30 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Mild, sweet, minty, fruity, herbal, tea-like | [5][9] |
| Boiling Point | 227-232 °C | [2] |
| Density | ~0.92 g/mL at 25 °C | [4] |
| Refractive Index | ~1.447 at 20 °C | |
| Solubility | Soluble in alcohol and oils; insoluble in water | [4] |
| FEMA Number | 2668 | [1] |
Sensory Properties and Usage Levels
The typical usage levels of this compound vary depending on the application, as detailed in Table 2.
| Application | Typical Concentration | Reference |
| Fragrance Concentrates | Up to 8.0% | [12] |
| Food and Beverages | 5 - 50 ppm | [10] |
| Chewing Gum | - | [1] |
| Confectionery | - | [1] |
| Oral Care Products | - | [1] |
Stability Profile
This compound exhibits good stability in a variety of product bases, although it is susceptible to hydrolysis under alkaline conditions.[10] Its stability across a range of pH values is summarized in Table 3.
| pH | Stability | Reference |
| 3 | Good | [6] |
| 3.5 | Fair | [6] |
| 6 | Good | [6] |
| 7 | Hydrolysis half-life of 133 hours | [13] |
| 9 | Good | [6] |
| 10 | Good | [6] |
| 11 | Good | [6] |
| 14 | Poor | [6] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Esterification
This protocol describes the synthesis of this compound from L-menthol and acetic anhydride (B1165640).
Materials:
-
L-menthol
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve L-menthol in diethyl ether.
-
Slowly add acetic anhydride to the solution while stirring.
-
Carefully add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux (approximately 60°C) and maintain for 90 minutes for optimal yield.[14]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash again with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the synthesis of this compound using a lipase-catalyzed reaction between L-menthol and an acyl donor.
Materials:
-
L-menthol
-
Vinyl acetate (acyl donor)
-
Immobilized lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435)
-
Organic solvent (e.g., hexane)
-
Molecular sieves (optional, to remove byproducts)
-
Shaking incubator
-
Centrifuge
Procedure:
-
In a screw-capped vial, dissolve L-menthol and vinyl acetate in hexane.
-
Add the immobilized lipase to the reaction mixture.
-
If using an acyl donor that produces water as a byproduct, add molecular sieves.
-
Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-60°C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-MS.
-
Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain this compound.
-
Further purification can be achieved by column chromatography if necessary.
Protocol 3: Quantification of this compound in Essential Oils by GC-MS
This protocol details the quantitative analysis of this compound in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Instrumentation:
-
Essential oil sample
-
Hexane (GC grade)
-
Internal standard (e.g., n-alkane solution)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilution series of the essential oil in hexane. Add a known concentration of the internal standard to each dilution.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 180°C at a rate of 3°C/min
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
-
Analysis: Inject the prepared samples into the GC-MS system.
-
Quantification:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound standards.
-
Determine the concentration of this compound in the essential oil sample from the calibration curve.
-
Conclusion
This compound is a valuable and versatile compound in flavor and fragrance research and development. Its unique sensory properties, good stability in various formulations, and the availability of both chemical and enzymatic synthesis routes make it a widely used ingredient. The protocols and data presented in this document provide a comprehensive resource for researchers and professionals working with this compound.
References
- 1. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 4. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]
- 5. laevo-menthyl acetate, 2623-23-6 [thegoodscentscompany.com]
- 6. This compound | Takasago International Corporation [takasago.com]
- 7. How Menthyl Acetate Affects Your Senses? | Arora Aromatics [aroraaromatics.com]
- 8. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. menthyl acetate, 89-48-5 [thegoodscentscompany.com]
- 10. galbora.com [galbora.com]
- 11. researchgate.net [researchgate.net]
- 12. perfumersworld.com [perfumersworld.com]
- 13. download.basf.com [download.basf.com]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Esterification of L-Menthol with Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of L-menthol with acetic anhydride (B1165640) is a common and efficient method for the synthesis of menthyl acetate (B1210297). Menthyl acetate is a naturally occurring monoterpene ester found in peppermint oil and possesses a characteristic minty, fruity aroma. It has applications in the flavor, fragrance, and pharmaceutical industries. This protocol details the chemical reaction, provides a step-by-step experimental procedure, and outlines the expected outcomes based on published research. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of L-menthol attacks the carbonyl carbon of acetic anhydride. The reaction is typically catalyzed by a strong acid, such as sulfuric acid.[1][2]
Data Presentation
The yield of menthyl acetate is influenced by various factors, including reaction time, temperature, and the choice of acetylating agent. The following tables summarize quantitative data from relevant studies.
Table 1: Effect of Reaction Time on the Yield of Menthyl Acetate [1]
| Reaction Time (minutes) | Temperature (°C) | Catalyst | Solvent | Yield (%) |
| 45 | 60 | H₂SO₄ | Diethyl Ether | Not specified |
| 60 | 60 | H₂SO₄ | Diethyl Ether | Not specified |
| 75 | 60 | H₂SO₄ | Diethyl Ether | Not specified |
| 90 | 60 | H₂SO₄ | Diethyl Ether | 88.43 |
| 105 | 60 | H₂SO₄ | Diethyl Ether | Not specified |
Note: The study focused on the optimal time, with the highest yield reported at 90 minutes.
Table 2: Comparison of Acetylating Agents for the Esterification of L-Menthol [2]
| Acetylating Agent | Catalyst | Reaction Time (minutes) | Menthyl Acetate Content (%) |
| Glacial Acetic Acid | H₂SO₄ | 90 | 13.31 |
| Acetic Anhydride | H₂SO₄ | 90 | 94.67 |
| Acetyl Chloride | H₂SO₄ | Not specified | 95.61 |
Experimental Protocols
This section provides a detailed methodology for the esterification of L-menthol with acetic anhydride, both with and without a solvent.
Protocol 1: Esterification in Diethyl Ether[1]
Materials:
-
L-menthol (31.25 g, 0.2 mol)
-
Acetic anhydride (9.45 mL, 0.1 mol)
-
Diethyl ether (10.38 mL, 0.1 mol)
-
Concentrated sulfuric acid (98%, 0.5 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Distilled water
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Erlenmeyer flask
Procedure:
-
Reaction Setup: Assemble a clean and dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Addition of Reactants: To the flask, add 31.25 g of L-menthol and 10.38 mL of diethyl ether.
-
Begin stirring the mixture.
-
Slowly add 9.45 mL of acetic anhydride to the flask drop by drop from the dropping funnel.
-
Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid dropwise to the reaction mixture.
-
Reflux: Heat the mixture to 60°C using a heating mantle and maintain a gentle reflux for 90 minutes.[1]
-
Cooling: After 90 minutes, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Work-up: Transfer the cooled mixture to a separatory funnel.
-
Washing:
-
Add 20 mL of distilled water and 20 mL of a saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any evolved gas. Continue shaking until no more gas is produced.
-
Allow the layers to separate. The upper layer is the organic phase containing the menthyl acetate.
-
Drain and discard the lower aqueous layer.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate to dry the solution. Swirl the flask until the drying agent no longer clumps together.
-
Isolation: Decant or filter the dried organic solution to remove the magnesium sulfate. The resulting solution is the crude menthyl acetate.
-
Purification (Optional): For higher purity, the diethyl ether can be removed by rotary evaporation, and the resulting oil can be purified by vacuum distillation.
Protocol 2: Solvent-Free Esterification[2]
Materials:
-
L-menthol (8 g)
-
Acetic anhydride (9 mL)
-
Concentrated sulfuric acid (20 drops)
-
5% Sodium bicarbonate (NaHCO₃) solution (20 mL)
-
Distilled water (20 mL)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Warm water bath
-
Separatory funnel
-
Beakers
-
Erlenmeyer flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8 g of L-menthol.
-
Addition of Reactants: Add 9 mL of acetic anhydride to the flask.
-
Catalyst Addition: Carefully add 20 drops of concentrated sulfuric acid to the mixture.
-
Reflux: Place the flask in a warm water bath and stir the mixture. Heat to reflux for 90 minutes. The reaction progress can be monitored by thin-layer chromatography every 30 minutes.[2]
-
Cooling: After the reflux period, remove the flask from the water bath and allow it to cool to ambient temperature.
-
Work-up: Transfer the cooled mixture to a separatory funnel.
-
Washing:
-
Add 20 mL of distilled water and 20 mL of a 5% sodium bicarbonate solution to the separatory funnel.
-
Shake the funnel until no more gas is produced, remembering to vent frequently.
-
Allow the layers to separate.
-
Separate the upper organic layer from the lower aqueous layer.
-
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter the mixture to remove the drying agent. The filtrate is the crude menthyl acetate.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of menthyl acetate.
References
Application Notes: L-Menthol as a Chiral Derivatizing Agent for the Resolution of Racemic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers is a critical step in drug development and chemical synthesis, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. One robust and widely used method for the resolution of racemic mixtures, particularly carboxylic acids, is the use of a chiral derivatizing agent. L-menthol, a naturally occurring, optically pure terpene alcohol, serves as an excellent and cost-effective chiral auxiliary for this purpose.
The underlying principle involves the conversion of a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers by reacting them with enantiomerically pure L-menthol. These resulting diastereomers possess different physical and chemical properties, allowing for their separation using standard achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] Following separation, the chiral auxiliary can be cleaved to yield the individual, enantiomerically pure acids.[2]
These application notes provide detailed protocols for the derivatization of racemic carboxylic acids with L-menthol, the separation of the resulting diastereomeric esters, and the subsequent recovery of the resolved enantiomers.
Principle of Chiral Resolution
The process begins with the esterification of a racemic carboxylic acid (a 1:1 mixture of R- and S-enantiomers) with optically pure L-(-)-menthol. This reaction creates a mixture of two diastereomeric esters: (R-acid)-L-menthyl ester and (S-acid)-L-menthyl ester. Because these diastereomers have different three-dimensional structures, they exhibit different physical properties, including polarity and affinity for chromatographic stationary phases. This difference allows them to be separated using standard, non-chiral chromatography. Once separated, the ester linkage is hydrolyzed to release the enantiomerically pure carboxylic acids and recover the L-menthol.[1][2]
References
Application Notes and Protocols for the Synthesis and Structure-Activity Studies of L-Menthyl Acetate Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of L-Menthyl acetate (B1210297) analogues, potent modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document includes detailed experimental protocols for the synthesis of various analogues and for the primary biological screening assay.
Introduction
L-Menthyl acetate, a naturally occurring monoterpene ester, and its synthetic analogues are of significant interest in the fields of sensory science, pharmacology, and drug development. These compounds are well-known for their ability to elicit a cooling sensation through the activation of the TRPM8 channel, a non-selective cation channel that acts as the primary sensor for cold temperatures in mammals. The modulation of TRPM8 activity by these compounds has potential therapeutic applications in pain management, inflammation, and other pathological conditions.
This document outlines the synthesis of a series of this compound analogues, including simple esters and carboxamides, and provides a detailed protocol for a calcium imaging assay to evaluate their potency as TRPM8 agonists. The accompanying structure-activity relationship data is intended to guide the design of novel and more potent TRPM8 modulators.
Data Presentation: Structure-Activity Relationship of this compound Analogues
The following table summarizes the in vitro potency of a selection of this compound analogues and other TRPM8 modulators on human TRPM8 (hTRPM8) channels. The data has been compiled from various sources and is presented to facilitate comparison and guide future drug design.
| Compound Name | Structure | Target | Assay Type | Parameter | Value | Reference |
| (-)-Menthol | hTRPM8 | Calcium Imaging | EC50 | 81 ± 17 µM | [1] | |
| (-)-Menthyl acetate | Not specified | Not specified | Not specified | Not specified | ||
| (-)-Menthyl lactate | TRPM8 | Oocyte Expression | EC50 | 163 µM | [2] | |
| WS-5 (CPS-369) | TRPM8 | Oocyte Expression | EC50 | 84 µM | [2] | |
| WS-12 (CPS-112) | TRPM8 | Oocyte Expression | EC50 | 193 nM | [2] | |
| Icilin | hTRPM8 | Calcium Imaging | EC50 | 526 ± 24 nM | [1] | |
| N-Ethyl-p-menthane-3-carboxamide (WS-3) | Not specified | Not specified | Not specified | Not specified | ||
| (1R,2S,5R)-N-((S)-2-((S)-2-aminopropanamido)-2-phenylethyl)-2-isopropyl-5-methylcyclohexanecarboxamide | TRPM8 | Not specified | EC50 | < 2 nM | [3] | |
| 4-(3,5-dimethoxyphenyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-1,2,3-triazole | TRPM8 | Not specified | EC50 | 2.91 µM | [3] |
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of this compound analogues can be broadly categorized into the formation of esters and amides. Below are general yet detailed protocols for the synthesis of representative compounds.
Protocol 1: Synthesis of L-Menthyl Esters via Esterification
This protocol describes a general method for the synthesis of L-Menthyl esters from L-Menthol and a corresponding carboxylic acid or its derivative.
Materials:
-
L-Menthol
-
Carboxylic acid (e.g., acetic acid, propionic acid, etc.) or Acyl chloride (e.g., acetyl chloride) or Acid anhydride (B1165640) (e.g., acetic anhydride)
-
Acid catalyst (e.g., concentrated sulfuric acid) (for carboxylic acid esterification)
-
Pyridine (B92270) or triethylamine (B128534) (for acyl chloride/anhydride esterification)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve L-Menthol (1.0 eq) in anhydrous diethyl ether or DCM.
-
Reagent Addition (select one):
-
Using Carboxylic Acid: Add the carboxylic acid (1.2 eq) and a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Using Acyl Chloride/Acid Anhydride: Cool the solution in an ice bath and add pyridine or triethylamine (1.5 eq). Slowly add the acyl chloride or acid anhydride (1.2 eq) dropwise.
-
-
Reaction:
-
For Carboxylic Acid: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
For Acyl Chloride/Acid Anhydride: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude ester by vacuum distillation or silica (B1680970) gel column chromatography to yield the pure L-Menthyl ester analogue.
Protocol 2: Synthesis of N-Aryl-p-menthane-3-carboxamides
This protocol details the synthesis of N-aryl-p-menthane-3-carboxamides, a class of potent TRPM8 agonists.
Materials:
-
p-Menthane-3-carboxylic acid (synthesized from L-Menthol)
-
Substituted aniline (B41778) (e.g., 4-methoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of p-menthane-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDCI (1.2 eq), HOBt (1.2 eq), and the substituted aniline (1.1 eq).
-
Base Addition: Add triethylamine or DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-aryl-p-menthane-3-carboxamide.
Biological Evaluation: Calcium Imaging Assay for TRPM8 Activation
This protocol describes a high-throughput calcium imaging assay using the fluorescent indicator Fluo-4 AM to measure the activation of TRPM8 channels expressed in a heterologous system (e.g., HEK293 cells).[4][5][6]
Materials:
-
HEK293 cells stably expressing human TRPM8 (hTRPM8)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Test compounds (this compound analogues)
-
Positive control (e.g., (-)-Menthol, Icilin)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: The day before the assay, seed the hTRPM8-expressing HEK293 cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well for a 96-well plate).[5] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and optionally 2.5 mM Probenecid.[4]
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate).[5]
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in HBSS at the desired concentrations.
-
Fluorescence Measurement:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence microplate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (Ex: ~494 nm, Em: ~516 nm).[4]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the test compounds and controls to the respective wells using the automated liquid handling system.
-
Continue to record the fluorescence signal for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximum response of a saturating concentration of a potent agonist (e.g., Icilin).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Mandatory Visualizations
Caption: General workflow for the synthesis and evaluation of this compound analogues.
Caption: Simplified signaling pathway of TRPM8 channel activation.[7][8][9][10]
References
- 1. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. content.abcam.com [content.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Menthyl Acetate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Menthyl acetate (B1210297), a derivative of the naturally abundant and inexpensive chiral molecule (-)-menthol, serves as a versatile and effective chiral auxiliary in asymmetric synthesis.[1] The rigid cyclohexane (B81311) backbone of the menthyl group, with its three stereocenters, creates a well-defined chiral environment.[1] This steric bulk effectively shields one face of a prochiral substrate to which it is temporarily attached, directing the approach of reagents to the less hindered face. This mechanism allows for a high degree of stereochemical control in various chemical transformations, making it highly valuable in the synthesis of complex chiral molecules, including pharmaceutical intermediates.[2]
The primary application of L-menthyl acetate as a chiral auxiliary involves diastereoselective reactions, where its temporary incorporation into a molecule guides the formation of a specific stereoisomer.[1][3] Following the desired transformation, the L-menthyl auxiliary can be cleaved and recovered for potential reuse, enhancing the efficiency and cost-effectiveness of the synthetic route.[2] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of pharmaceutical intermediates.
General Workflow
The utilization of this compound as a chiral auxiliary in the synthesis of pharmaceutical intermediates typically follows a three-step sequence:
-
Attachment of the Chiral Auxiliary: The L-menthyl group is attached to the prochiral substrate, often through the formation of an ester linkage with a carboxylic acid.
-
Diastereoselective Reaction: The key stereocenter-forming reaction, such as an alkylation or an aldol (B89426) reaction, is performed. The bulky L-menthyl group directs the stereochemical outcome of this step.
-
Cleavage of the Chiral Auxiliary: The L-menthyl group is removed from the product to yield the desired enantiomerically enriched pharmaceutical intermediate.
Caption: General workflow for the use of this compound as a chiral auxiliary.
Application in Diastereoselective Alkylation
A significant application of this compound is in the diastereoselective alkylation of enolates for the synthesis of chiral carboxylic acids, which are common intermediates in pharmaceuticals. The menthyl group directs the approach of an electrophile to the opposite face of the enolate.[1]
Experimental Protocol: Diastereoselective Alkylation of (-)-Menthyl Acetate
This protocol describes the formation of a chiral enolate from (-)-menthyl acetate and its subsequent alkylation.
Materials:
-
(-)-Menthyl acetate (1.0 eq)
-
Lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Benzyl (B1604629) bromide (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
-
Brine
Procedure: [1]
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (-)-menthyl acetate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the cooled solution and stir the mixture at -78 °C for 30 minutes to facilitate the formation of the enolate.
-
Add benzyl bromide to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Cleavage of the L-Menthyl Auxiliary
After the diastereoselective transformation, the L-menthyl auxiliary must be removed to yield the final chiral product. For (-)-menthyl esters, this is typically achieved through hydrolysis.[1]
Experimental Protocol: Hydrolysis of (-)-Menthyl Esters
This protocol outlines the cleavage of the (-)-menthyl ester to yield the chiral carboxylic acid.
Materials:
-
Diastereomerically enriched (-)-menthyl ester
-
Lithium hydroxide (B78521) (LiOH, 2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Diethyl ether
Procedure: [1]
-
Dissolve the (-)-menthyl ester in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature. The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction, acidify the reaction mixture to a pH of approximately 2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x) to isolate the chiral carboxylic acid product.
-
To recover the (-)-menthol auxiliary, the aqueous layer can be made basic (pH > 10) and extracted with diethyl ether.[4]
Data Presentation
The following table summarizes quantitative data from the literature regarding the use of menthol-derived chiral auxiliaries in asymmetric synthesis.
| Reaction Type | Chiral Auxiliary | Electrophile/Substrate | Diastereomeric Excess (d.e.) | Yield | Reference |
| Asymmetric Alkylation | (-)-Menthyl acetate | Benzyl bromide | >99.0% | 80% | |
| Chiral Resolution | ʟ-(−)-Menthol | Racemic carboxylic acid | Not Applicable | 85% | [5] |
Application in the Synthesis of Pregabalin Intermediates
L-menthol has been utilized as a chiral auxiliary in a patented process for the preparation of an intermediate for (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin). The process involves the reaction of 5-hydroxy-4-(2-methyl-1-propenyl)-2-furanone with L-menthol. The resulting diastereomeric mixture can then be further processed to yield the desired enantiomer of the Pregabalin intermediate.
Caption: Logical relationship in the synthesis of a Pregabalin intermediate using L-menthol.
Conclusion
This compound is a powerful and cost-effective chiral auxiliary for the asymmetric synthesis of pharmaceutical intermediates. Its utility is demonstrated in key reactions such as diastereoselective alkylations, providing a reliable method for establishing desired stereochemistry. The straightforward attachment and cleavage protocols, coupled with the potential for auxiliary recovery, make it an attractive option for both academic research and industrial drug development. The provided protocols and data serve as a practical guide for the application of this compound in the synthesis of enantiomerically enriched compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Production of L-Menthol from dl-Menthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-menthol (B7771125) is a high-value monoterpenoid widely used in the pharmaceutical, food, and cosmetic industries for its characteristic cooling sensation and minty fragrance.[1][2] Traditional chemical synthesis of L-menthol often involves harsh conditions and can produce a mixture of stereoisomers, necessitating costly and complex purification steps. Biocatalytic production through the enantioselective hydrolysis of racemic dl-menthyl acetate (B1210297) offers a green and efficient alternative, yielding optically pure L-menthol under mild reaction conditions.[1][3]
This document provides detailed application notes and experimental protocols for the biocatalytic production of L-menthol using various lipases and esterases. The methodologies cover enzyme selection, immobilization, reaction optimization, and product analysis, tailored for research, process development, and small-scale production applications.
Principle of the Method
The biocatalytic production of L-menthol from dl-menthyl acetate is based on the principle of kinetic resolution. An enantioselective enzyme, typically a lipase (B570770) or an esterase, preferentially hydrolyzes one enantiomer of the racemic substrate (dthis compound) into the corresponding alcohol (L-menthol) and acetic acid, leaving the other enantiomer (D-menthyl acetate) largely unreacted. This process allows for the separation of L-menthol from the unreacted D-menthyl acetate.
Enzyme Selection and Performance
The choice of biocatalyst is critical for achieving high enantioselectivity and conversion rates. Several lipases and esterases have demonstrated efficacy in the kinetic resolution of dthis compound. A summary of the performance of various enzymes is presented in Table 1.
Table 1: Performance of Various Biocatalysts in the Hydrolysis of dthis compound
| Biocatalyst (Source) | Catalyst Form | Substrate Conc. (M) | Temp. (°C) | pH | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) of L-menthol (%) | Reference |
| Esterase (Bacillus subtilis 168, variant A400P) | Lyophilized whole cells | 1.0 | 30 | 7.0 | 14 | 48.9 | >99 | [1] |
| Lipase (Burkholderia cepacia ATCC 25416) | Whole cells | 0.23 | 30 | 7.0 | - | 50 | 96 | [4] |
| Esterase (Bacillus subtilis ECU0554) | Crude extract | 0.1 | 30 | 7.0 | 3 | 49.0 | 98.0 | [3] |
| Lipase (Thermomyces lanuginosus, Lipozyme TL IM) | Immobilized | 0.5 | 30 | - | 12 | 34.7 | 99.3 (for (-)-menthyl acetate) | [5] |
| Lipase (Candida rugosa) | Purified | 0.01 mmol | 50 | 7.2 | - | - | - | [6] |
| Recombinant Esterase (E. coli expressing B. subtilis gene) | Immobilized CLEA | 3.0 | 30 | - | - | >40 | >97 | [4][7] |
Experimental Protocols
Protocol 1: Screening of Biocatalysts
Objective: To identify the most effective biocatalyst for the enantioselective hydrolysis of dthis compound.
Materials:
-
dthis compound
-
Various lipases and esterases (e.g., from Candida rugosa, Pseudomonas cepacia, Bacillus subtilis)
-
Phosphate (B84403) buffer (100 mM, pH 7.0)
-
Ethanol (B145695) (as a cosolvent)
-
Shaking incubator
-
Centrifuge
-
GC analysis equipment
Procedure:
-
Prepare a reaction mixture containing 100 mM dthis compound, a specific amount of the biocatalyst (e.g., 50 g/L wet cells or a defined activity unit of purified enzyme), and 10% (v/v) ethanol in 100 mM phosphate buffer (pH 7.0).[1]
-
Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 30°C) and agitation (e.g., 600 rpm) for a defined period (e.g., 6 hours).[1]
-
Maintain the pH of the reaction mixture by titrating with 1 M NaOH.[1]
-
At the end of the reaction, stop the reaction by centrifuging the mixture to remove the cells or enzyme.
-
Collect the organic phase for analysis of conversion and enantiomeric excess by GC.
Protocol 2: Whole-Cell Biocatalysis with Substrate Feeding
Objective: To produce L-menthol using whole-cell biocatalysts with a substrate feeding strategy to overcome substrate inhibition.
Materials:
-
Lyophilized whole cells expressing the desired esterase/lipase (e.g., E. coli expressing B. subtilis esterase A400P variant)
-
dthis compound
-
Phosphate buffered saline (PBS, 100 mM, pH 7.0)
-
Syringe pump
-
Shaking incubator
-
Centrifuge
Procedure:
-
Prepare an initial 10 mL reaction mixture containing 250 mM dthis compound and 20 g/L lyophilized cells in 100 mM PBS buffer (pH 7.0).[1]
-
Incubate the mixture at 30°C with shaking at 600 rpm.[1]
-
Using a syringe pump, continuously feed the remaining dthis compound into the reaction mixture over 10 hours to reach a final substrate loading of 1.0 M.[1]
-
Continue the reaction for an additional 4-14 hours to achieve higher conversion.[1]
-
After the reaction, centrifuge the mixture to remove the cells.
-
Collect the organic phase for product analysis and purification.
Protocol 3: Analysis of L-menthol and Enantiomeric Excess by Gas Chromatography (GC)
Objective: To quantify the conversion of dthis compound and determine the enantiomeric excess of L-menthol.
Materials:
-
Reaction sample (organic phase)
-
Ethyl acetate (for dilution)
-
Standards of L-menthol, D-menthol, and dthis compound
-
Gas chromatograph with a flame ionization detector (FID) and a chiral column (e.g., a cyclodextrin-based column)
Procedure:
-
Sample Preparation: Dilute the collected organic phase from the reaction with a suitable solvent like ethyl acetate.[8]
-
Standard Preparation: Prepare standard solutions of L-menthol, D-menthol, and dthis compound in ethyl acetate to determine their retention times.[8]
-
GC Conditions (Example):
-
Column: Chiral capillary column
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature. For example, ramp at 5°C/min to 165°C and hold for 5 min.[8]
-
Carrier Gas: Helium or Nitrogen
-
Injection Volume: 1 µL[8]
-
-
Analysis:
-
Inject the standard solutions to determine the retention times for L-menthol, D-menthol, and dthis compound.
-
Inject the diluted reaction samples.
-
Identify the peaks in the sample chromatogram based on the retention times of the standards.
-
-
Calculations:
-
Calculate the conversion rate based on the decrease in the substrate peak area or the appearance of the product peak areas.
-
Calculate the enantiomeric excess (ee) of L-menthol using the following formula: ee (%) = [ (Area of L-menthol - Area of D-menthol) / (Area of L-menthol + Area of D-menthol) ] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the biocatalytic production of L-menthol.
Enzymatic Kinetic Resolution Pathway
References
- 1. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient kinetic resolution of (±)-menthol by a lipase from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6706500B2 - Process for the preparation of L-menthol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: L-Menthyl Acetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of L-Menthyl acetate (B1210297) during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing L-Menthyl acetate?
A1: The most common methods for synthesizing this compound are through the esterification of L-menthol. The choice of acetylating agent is a critical factor influencing reaction rate and yield.[1][2] Common agents include:
-
Acetic Anhydride (B1165640): A reactive agent that often leads to higher yields and faster reaction times.[3][4]
-
Acetyl Chloride: The most effective acetylating agent, resulting in the highest yields.[1][2]
-
Glacial Acetic Acid: A straightforward but generally less effective method.[1][2]
-
Enzymatic Catalysis: A greener alternative using lipases, which offers high purity and mild reaction conditions.[3]
-
Transesterification: Often utilizing vinyl acetate as an irreversible acyl donor to drive the reaction towards completion.[4]
Q2: What is the key difference between using L-menthol and DL-menthol as a starting material?
A2: L-menthol is the specific stereoisomer that produces the desired sensory and cooling properties of this compound.[3] Using racemic DL-menthol will result in a mixture of Dthis compound, which has significantly weaker cooling effects.[3] If the desired product is pure this compound, starting with L-menthol is crucial.
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve the yield, consider the following factors:
-
Choice of Acetylating Agent: Acetyl chloride and acetic anhydride generally provide higher yields than acetic acid.[1][2]
-
Reaction Time and Temperature: Optimizing these parameters is crucial. For example, with acetic anhydride and a sulfuric acid catalyst, a reaction time of 90 minutes at 60°C has been shown to produce a high yield.[5][6][7]
-
Catalyst: The type and concentration of the catalyst can significantly impact the reaction. Sulfuric acid is commonly used for chemical synthesis.[5][6][7]
-
Removal of Byproducts: In esterification reactions with acetic acid, removing the water byproduct can help drive the equilibrium towards the product.[4] In enzymatic reactions, using vinyl acetate as an acyl donor is effective because the vinyl alcohol byproduct tautomerizes to acetaldehyde, preventing the reverse reaction.[4]
Q4: What are some common side reactions to be aware of?
A4: A potential side reaction, particularly when using acetic anhydride, is the hydrolysis of the anhydride, especially if water is present in the reaction mixture.[4] This can be minimized by using anhydrous conditions and strategies like fed-batch feeding systems.[4]
Q5: How can I purify the final this compound product?
A5: After the reaction, the crude product typically requires purification. Common steps include:
-
Washing: The crude product is often washed with water and a mild base, such as a sodium bicarbonate solution, to neutralize any remaining acid catalyst and unreacted reagents.[1][8]
-
Drying: The organic layer containing the product is dried using an anhydrous drying agent like magnesium sulfate (B86663).[1][8]
-
Distillation: Fractional distillation, often under vacuum, is used to separate the this compound from any remaining starting materials or byproducts.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Optimize reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] |
| Suboptimal choice of acetylating agent. | Consider using a more reactive agent like acetyl chloride or acetic anhydride for higher conversion.[1][2] | |
| Presence of water in the reaction. | Ensure all glassware is dry and use anhydrous solvents. Water can hydrolyze acetic anhydride and inhibit the reaction.[4] | |
| Low Purity | Incomplete removal of starting materials. | After the reaction, wash the crude product thoroughly with water and sodium bicarbonate solution to remove unreacted acid and anhydride.[1][8] |
| Inefficient final purification. | Utilize fractional distillation under vacuum for effective separation of this compound from impurities.[9] | |
| Reaction Not Starting or Sluggish | Inactive catalyst. | Ensure the catalyst (e.g., concentrated sulfuric acid) is fresh and added in the correct proportion. |
| Low reaction temperature. | For chemical synthesis, ensure the reaction is heated to the optimal temperature (e.g., 60°C for the acetic anhydride method).[5][6] | |
| Product is Optically Inactive | Starting material was racemic DL-menthol. | Use optically pure L-menthol as the starting material to obtain this compound.[3] |
Data Summary
Table 1: Comparison of Different Synthesis Methods for this compound
| Method | Acetylating Agent | Catalyst | Reaction Time | Temperature | Yield | Reference |
| Esterification | Acetic Anhydride | H₂SO₄ | 90 minutes | 60°C | 88.43% | [5][6][7] |
| Esterification | Acetyl Chloride | - | - | - | Highest | [1][2] |
| Esterification | Acetic Acid | - | - | - | Relatively Ineffective | [1][2] |
| Enzymatic Catalysis | Vinyl Acetate | Amano Lipase (B570770) IME | 24 hours | 25-35°C | >99.0% Purity | [3] |
| Transesterification | Isopropenyl Acetate | H₂SO₄ | - | 45°C to 180°C | >90% | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride
Materials:
-
L-menthol
-
Acetic anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (solvent)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard reflux apparatus, separatory funnel, and distillation equipment
Procedure:
-
Set up a reflux apparatus with a round-bottom flask, condenser, and magnetic stirrer.
-
In the round-bottom flask, dissolve L-menthol in diethyl ether.
-
Slowly add acetic anhydride to the solution while stirring.
-
Carefully add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to 60°C and reflux for 90 minutes. Monitor the reaction progress using TLC.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with distilled water, followed by a 5% sodium bicarbonate solution until no more gas evolves.[1]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation.[9]
Protocol 2: Enzymatic Synthesis of this compound
Materials:
-
L-menthol
-
Vinyl acetate
-
Immobilized Amano lipase IME
-
Water-carrying agent (e.g., molecular sieves)
-
Stainless steel reactor with stirrer, water separator, and thermometer
Procedure:
-
To the reactor, add L-menthol, vinyl acetate, and the water-carrying agent in sequence.
-
Stir the mixture until the L-menthol is dissolved.
-
Add the immobilized Amano lipase IME to the reactor.
-
Set the reaction temperature to 25-35°C and stir for 24 hours.[3]
-
After the reaction, the immobilized enzyme can be recovered by filtration for reuse.
-
The product, this compound, can be purified from the reaction mixture, typically through distillation.
Visualizations
Caption: Workflow for the chemical synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]
- 4. This compound | High Purity | For Research (RUO) [benchchem.com]
- 5. HERA [hera.testing.sedici.unlp.edu.ar]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Menthyl Acetate [manekancor.com]
Technical Support Center: Separation of Menthyl Ester Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of menthyl ester diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using (-)-menthol for diastereomeric resolution?
The resolution of a racemic mixture using an enantiomerically pure agent like L-(-)-menthol is a classic chemical resolution technique.[1] This process involves the esterification of a racemic carboxylic acid with (-)-menthol. This reaction transforms the pair of enantiomers into a pair of diastereomers.[1] Because diastereomers possess different physical properties, such as solubility and chromatographic retention times, they can be separated using standard laboratory techniques like fractional crystallization or chromatography.[1][2] Following separation, the individual diastereomeric esters can be hydrolyzed to yield the enantiomerically pure carboxylic acids and recover the (-)-menthol auxiliary.[1]
Q2: What are the most effective esterification methods for coupling racemic acids with (-)-menthol?
The choice of esterification method can significantly impact the yield and success of the resolution.[1] Some effective methods include:
-
Shiina Esterification: This method often utilizes an acid anhydride (B1165640) like 2-methyl-6-nitrobenzoic anhydride (MNBA) and has been shown to be effective, providing high yields.[1][3]
-
Steglich Esterification: This is a mild and widely used method employing a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). It is particularly useful for substrates sensitive to harsher conditions.[1]
Fischer esterification is generally less suitable for laboratory-scale resolutions due to the reversible nature of the reaction and the potential for side reactions.[1]
Q3: What are the primary methods for separating the diastereomeric esters of (-)-menthol?
The two main methods for separating diastereomeric esters are:
-
Fractional Crystallization: This technique leverages the different solubilities of the diastereomers in a particular solvent. One diastereomer will preferentially crystallize, enabling its separation by filtration.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating diastereomers.[1][3] Polysaccharide-based chiral stationary phases (CSPs), such as CHIRALPAK IC, are often effective for this purpose.[1][3][4]
Troubleshooting Guide
Problem 1: Poor or No Resolution of Diastereomers in HPLC
-
Symptom: Chromatogram shows overlapping or poorly separated peaks for the two diastereomers.
-
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is a critical factor. If no separation is observed, the chosen CSP may not be suitable.
-
Recommendation: Screen different types of polysaccharide-based CSPs (e.g., amylose-based, cellulose-based).[5]
-
-
Suboptimal Mobile Phase Composition: The type and concentration of the alcohol modifier (e.g., ethanol (B145695), isopropanol) in the mobile phase significantly affect selectivity.[5][6]
-
Recommendation: Systematically vary the percentage of the alcohol modifier in the non-polar solvent (e.g., hexane).[5] Start with a low percentage and gradually increase it. The addition of a small amount of a competing amine, like diethylamine (B46881) (DEA), can sometimes improve peak shape by blocking active sites on the stationary phase.[5]
-
-
Incorrect Flow Rate: A high flow rate can lead to decreased resolution.[5]
-
Recommendation: Optimize the flow rate. Try decreasing the flow rate to see if resolution improves.[5]
-
-
Temperature Effects: Temperature can influence chiral recognition and, consequently, separation.[7][8][9]
-
Recommendation: Investigate the effect of column temperature on the separation. Both increases and decreases in temperature can sometimes improve resolution, though lower temperatures often lead to better separation.[7]
-
-
Problem 2: Low Yield of the Desired Diastereomer
-
Symptom: The amount of the isolated desired diastereomer after separation is significantly lower than expected.
-
Possible Causes & Solutions:
-
Incomplete Esterification Reaction: If the initial esterification reaction did not go to completion, the yield of the diastereomeric mixture will be low.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Consider optimizing the reaction conditions (e.g., reaction time, temperature, coupling agent).
-
-
Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and column chromatography steps.
-
Recommendation: Ensure careful and efficient extraction and purification procedures. Minimize the number of transfer steps.
-
-
Co-crystallization or Inefficient Fractional Crystallization: During crystallization, if both diastereomers crystallize simultaneously or if the desired diastereomer is too soluble, the yield will be poor.[10]
-
Recommendation: Screen various solvents to find one where one diastereomer is significantly less soluble than the other.[1] Experiment with different crystallization temperatures and cooling rates.[1] Seeding the solution with a small crystal of the desired diastereomer can help induce crystallization.[1]
-
-
Column Overload in Preparative HPLC: Injecting too much sample can lead to poor separation and difficulty in collecting pure fractions.[5]
-
Recommendation: Reduce the injection volume or the concentration of the sample.[5]
-
-
Problem 3: Difficulty with Fractional Crystallization
-
Symptom: The diastereomeric mixture fails to crystallize, or an oil forms instead of solid crystals.
-
Possible Causes & Solutions:
-
Presence of Impurities: Impurities can inhibit crystallization and promote the "oiling out" of the product.[11]
-
Recommendation: Ensure the diastereomeric ester mixture is sufficiently pure before attempting crystallization.[1] This can be achieved by silica (B1680970) gel column chromatography.[3]
-
-
Inappropriate Solvent: The choice of solvent is crucial for successful crystallization.
-
Recommendation: Screen a variety of solvents to find a system where one diastereomer has low solubility and the other is more soluble.[1]
-
-
Lack of Nucleation Sites: Crystallization may not initiate without a point of nucleation.
-
Recommendation: Try seeding the solution with a small crystal of the desired diastereomer or scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[1]
-
-
Data Presentation
Table 1: Representative HPLC Conditions for Separation of Menthyl Ester Diastereomers
| Analyte | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Retention Times (min) |
| Menthyl Ester Diastereomers 9 & 9 | CHIRALFLASH IC (30 x 100 mm) | EtOH/Hexane (65:35) | 20 | 25 | 7.0, 11.5 |
| Menthyl Ester Diastereomers 20 & 20 | CHIRALPAK IC (4.6 x 250 mm) | EtOH/Hexane (1:19) | 1 | 40 | 9.6, 11.8 |
Data sourced from a study on the synthesis of artificial glutamate (B1630785) analogs.[3][4][12][13]
Experimental Protocols
Protocol 1: Esterification of a Racemic Carboxylic Acid with L-(-)-Menthol (Shiina Esterification)
This protocol is adapted from the Shiina esterification method.[1]
-
Preparation: To a solution of the racemic carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add L-(-)-menthol (1.1 eq).[1]
-
Coupling Agent Addition: Add a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.2 eq) and a catalyst like 4-(dimethylaminopyridine) (DMAP) (0.1 eq).[1]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, quench the reaction and purify the crude product by silica gel column chromatography to obtain the mixture of diastereomeric esters.[1]
Protocol 2: Separation of Diastereomers by Preparative HPLC
-
Sample Preparation: Dissolve the mixture of diastereomeric esters in the mobile phase.[1]
-
Injection: Inject the solution onto a preparative chiral HPLC column (e.g., CHIRALPAK IC).[1]
-
Elution: Elute with an appropriate mobile phase, such as a mixture of ethanol and hexane, at a constant flow rate.[1]
-
Detection & Collection: Monitor the elution by UV detection. Collect the fractions corresponding to each separated diastereomer.[1]
-
Isolation: Combine the fractions for each diastereomer and evaporate the solvent under reduced pressure to obtain the purified diastereomeric esters.[1]
Visualizations
Caption: Troubleshooting workflow for separating menthyl ester diastereomers.
Caption: Relationship between key parameters and HPLC resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
troubleshooting co-elution in GC analysis of L-Menthyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the Gas Chromatography (GC) analysis of L-Menthyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with L-Menthyl acetate?
A1: The most common co-eluents for this compound are its stereoisomers, which have very similar physical properties. These include:
-
Isomenthyl acetate
-
Neomenthyl acetate
-
Neoisomenthyl acetate
Other potential co-eluents can include unreacted starting materials from the synthesis of this compound, such as the isomers of its precursor, menthol (B31143) (L-menthol, isomenthol, neomenthol, and neoisomenthol), and residual solvents or reagents like acetic acid or acetic anhydride.[1][2]
Q2: How can I confirm if a peak is truly a single compound or a co-elution of multiple compounds?
A2: Peak symmetry is a primary indicator. Tailing or fronting peaks, as well as shoulders on a peak, can suggest the presence of more than one compound.[3] For more definitive identification, using a mass spectrometer (MS) as a detector is highly recommended. By examining the mass spectra across the peak, you can determine if the spectral data is consistent, indicating a pure compound, or if it changes, which points to co-elution.
Q3: Is it possible to separate the stereoisomers of menthyl acetate using a standard non-polar or polar GC column?
A3: While standard non-polar columns (like those with a 5% phenyl stationary phase) or polar columns (such as WAX phases) can provide some separation, achieving baseline resolution of all menthyl acetate stereoisomers is very challenging due to their similar boiling points and polarities.[4][5] For robust separation of these chiral compounds, a chiral GC column is typically necessary.[6]
Troubleshooting Guide for Co-elution
This guide provides a systematic approach to troubleshoot and resolve co-elution issues in the GC analysis of this compound.
Step 1: Identify the Potential Co-eluent
Before optimizing your GC method, it's crucial to have an idea of what might be co-eluting with your target analyte.
-
Review the Synthesis/Sample History: If analyzing a synthesized product, consider the possible isomers of this compound and any unreacted starting materials (e.g., menthol isomers) as likely contaminants.
-
Utilize GC-MS: If available, analyze your sample with a GC-MS system. Deconvolution of the mass spectra across the unresolved peak can help identify the different components contributing to the single chromatographic peak.
Step 2: Optimize the GC Method Parameters
A logical workflow for method optimization is crucial. The following diagram illustrates a recommended troubleshooting sequence.
Caption: Troubleshooting workflow for co-elution in GC analysis.
Step 3: Detailed Experimental Protocols
A well-optimized temperature program can significantly improve the resolution of closely eluting compounds.
-
Initial Temperature and Hold Time: To improve the separation of early eluting peaks, lower the initial oven temperature. An initial temperature of 40-60°C is a good starting point. An initial hold time can also be beneficial, but reducing the initial temperature often yields better results.[7]
-
Temperature Ramp Rate: A slower ramp rate generally provides better resolution. Start with a "scouting gradient" of 10°C/min.[7] If co-elution persists, reduce the ramp rate in increments (e.g., to 5°C/min, then 2°C/min) in the temperature range where the co-eluting peaks elute.
-
Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all components from the column, and include a hold time to allow for this.
The choice and linear velocity of the carrier gas affect both analysis time and resolution.
-
Carrier Gas Selection: Hydrogen often provides better resolution than helium at higher linear velocities, allowing for faster run times without a significant loss in separation efficiency.[1]
-
Optimize Flow Rate: The optimal flow rate depends on the column dimensions and the carrier gas. For a 0.25 mm ID column, a typical starting flow rate for helium is around 1 mL/min. For hydrogen, you can often use a higher flow rate. It is recommended to perform a van Deemter plot analysis to determine the optimal flow rate for your specific column and conditions.
The stationary phase chemistry is the most critical factor for achieving selectivity.
-
Chiral Columns: For separating stereoisomers of this compound, a chiral column is highly recommended. Columns with derivatized cyclodextrin (B1172386) stationary phases, such as beta-cyclodextrin (B164692) (e.g., Rt-BetaDEXsm), are known to be effective for this type of separation.[8][9]
-
Tandem Columns: In particularly challenging separations, coupling two different chiral columns in series (tandem) can provide enhanced resolution.[1]
Data Presentation: GC Parameter Comparison
The following table summarizes different GC conditions and their impact on the separation of menthyl acetate and related compounds. This data is synthesized from various application notes and research articles to provide a comparative overview.
| Parameter | Method A: Fast Analysis (Non-Chiral) | Method B: High Resolution (Chiral) | Method C: Enhanced Chiral Separation |
| Column Type | 5% Phenyl Polysiloxane | Beta-Cyclodextrin | Tandem Chiral Columns |
| Column Dimensions | 30 m x 0.25 mm, 0.25 µm film | 30 m x 0.25 mm, 0.25 µm film | Two 30 m x 0.25 mm columns |
| Carrier Gas | Hydrogen | Helium | Hydrogen |
| Flow Rate | 2.0 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) | 1.5 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C | 220 °C | 240 °C |
| Injection Mode | Split (50:1) | Split (100:1) | Split (80:1) |
| Oven Program | 60°C (1 min), then 20°C/min to 240°C | 50°C (2 min), then 5°C/min to 200°C | 60°C (2 min), then 3°C/min to 180°C (hold 5 min) |
| Expected Outcome | Shorter analysis time, potential co-elution of isomers. | Good separation of major isomers, longer analysis time. | Baseline resolution of most, if not all, stereoisomers. |
Note: These are example methods and may require further optimization for your specific sample matrix and instrumentation.
References
- 1. Unlocking terpene enantiomeric resolution: Optimization of carrier gas and chromatographic parameters on conventional and tandem chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. fishersci.com [fishersci.com]
- 5. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. gcms.cz [gcms.cz]
Technical Support Center: Enhancing Lipase Enantioselectivity for Menthyl Acetate Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the lipase-catalyzed hydrolysis of menthyl acetate (B1210297) for the production of enantiomerically pure menthol (B31143).
Frequently Asked Questions (FAQs)
Q1: Which lipases are most effective for the enantioselective hydrolysis of menthyl acetate?
A1: The choice of lipase (B570770) is a critical first step. Not all lipases exhibit high enantioselectivity for menthol resolution. Lipases from Candida rugosa, Pseudomonas fluorescens, and Burkholderia cepacia (BCL) have been reported as effective for this transformation.[1][2] It is highly recommended to screen several commercially available lipases to identify the most suitable one for your specific reaction conditions and substrate.[1]
Q2: What is "Solvent Engineering" and how can it improve my reaction?
A2: Solvent engineering involves selecting or mixing solvents to optimize enzyme performance. The solvent significantly influences lipase activity and selectivity.[3] Hydrophobic solvents (those with a high log P value, >4) often result in higher reaction rates.[4] Conversely, polar organic solvents may decrease overall activity but can sometimes enhance enantioselectivity.[3] The addition of water-miscible co-solvents, such as dimethyl sulfoxide (B87167) (DMSO) or tertiary alcohols (e.g., t-butyl alcohol), has been shown to significantly improve both the conversion and enantioselectivity of the hydrolysis reaction.[2][5][6]
Q3: Can I reuse my lipase catalyst?
A3: Yes, enzyme reusability is a key advantage of biocatalysis, particularly when using immobilized enzymes. Immobilization prevents the enzyme from leaching into the reaction medium and allows for easy separation and reuse over multiple batches, which significantly reduces costs.[7][8][9] Immobilized Burkholderia cepacia lipase, for instance, has been shown to maintain most of its activity after more than 30 successive batches.[7][9]
Q4: My reaction starts well but then slows down or stops. What could be the cause?
A4: This issue, known as enzyme inhibition, is common in menthyl acetate hydrolysis. The by-product of the reaction, acetic acid, can lower the pH of the medium and cause enzyme inactivation.[1][10] Another potential issue is substrate inhibition, where high concentrations of menthyl acetate can negatively impact the enzyme's activity.[2] Implementing a substrate constant feeding strategy, where the substrate is added gradually over time, can effectively mitigate this problem.[11][12]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Enantioselectivity (Low e.e. value)
Low enantiomeric excess (e.e.) is a common hurdle. The following troubleshooting steps can help enhance the selectivity of your reaction.
| Possible Cause | Recommended Solution | Citation |
| Suboptimal Lipase | The selected lipase may not be inherently selective for menthyl acetate. | Screen a variety of lipases from different sources (Candida, Pseudomonas, Burkholderia) to find the most enantioselective one. |
| Incorrect Reaction Medium | The solvent environment dictates the enzyme's conformation and flexibility, directly impacting selectivity. | Experiment with different organic solvents or co-solvents. Adding 15% (v/v) DMSO has been shown to increase the enantiomeric ratio (E) threefold. Hydrophobic solvents like n-hexane can also yield high enantiomeric excess. |
| Inappropriate Temperature | Enzyme enantioselectivity is often temperature-dependent. | Optimize the reaction temperature. Perform the reaction at various temperatures (e.g., in a range from 20-50°C) to find the optimal point for enantioselectivity. |
| Lack of Beneficial Additives | Certain molecules can interact with the lipase and favorably alter its conformation. | Introduce chiral additives like camphor (B46023) into the reaction medium. The combination of camphor and a small amount of water has been shown to have a cooperative effect, remarkably enhancing enantioselectivity. |
| Sub-optimal Enzyme Form | Free lipase in solution may not be in its most active or selective conformation. | Utilize an immobilized lipase. Immobilization on supports like macroporous resins can significantly improve enantioselectivity by providing a favorable microenvironment for the enzyme. |
Problem 2: Low Conversion Rate or Yield
If the reaction is not proceeding to the desired conversion (typically around 50% for optimal kinetic resolution), consider the following factors.
| Possible Cause | Recommended Solution | Citation |
| Enzyme Inhibition | The by-product, acetic acid, can inactivate the lipase. High substrate concentrations can also be inhibitory. | To counteract by-product inhibition, consider an in situ removal method or use a buffered aqueous phase. For substrate inhibition, employ a constant feeding strategy to maintain a low, optimal substrate concentration. |
| Mass Transfer Limitations | If using an immobilized enzyme, the substrate may have difficulty accessing the enzyme's active sites within the support. | Ensure adequate mixing and agitation to minimize diffusion barriers between the bulk solution and the immobilized enzyme particles. |
| Incorrect pH | Lipase activity is highly pH-dependent, with a narrow optimal range. | Determine the optimal pH for your lipase by running the reaction in a series of buffers with different pH values (e.g., 5.5 to 8.5). Maintain the optimal pH throughout the reaction. |
| Insufficient Water Activity | In non-aqueous media, a certain amount of water is essential for lipase flexibility and activity. | Ensure the presence of a minimal amount of water. For some lipases, increasing water activity can enhance performance. |
| Low Enzyme Activity | The amount or intrinsic activity of the lipase may be insufficient. | Increase the enzyme loading in the reaction. If activity is still low, consider protein engineering strategies like rational design or directed evolution to create more active enzyme variants. |
Quantitative Data Summary
The following tables summarize key performance data from various studies to aid in comparison and decision-making.
Table 1: Performance of Different Lipase Systems for Menthyl Acetate Hydrolysis
| Lipase System | Key Conditions | Conversion (%) | Enantiomeric Excess (e.e.p %) | Enantiomeric Ratio (E) | Citation |
| Burkholderia cepacia ATCC 25416 (Whole-cell) | 15% (v/v) DMSO co-solvent, pH 7.0, 30°C | 50 | 96 | 170 | [2][13] |
| Engineered Bacillus subtilis esterase (A400P variant) | Whole-cell catalysis, substrate feeding (1.0 M) | 48.9 | >99 | 466.6 | [11][12] |
| Candida cylindracea (AY-30) | n-hexane solvent, butyric anhydride (B1165640) acyl donor | ~50 | 86 | 14 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Hydrolysis of (dl)-Menthyl Acetate
This protocol provides a baseline for setting up the hydrolysis reaction.
-
Reaction Setup: Prepare a reaction mixture in a suitable vessel. For a typical analytical scale reaction, combine 2 mL of a phosphate (B84403) buffer solution (67 mM, pH 7.0) with a specific amount of (dl)-menthyl acetate (e.g., to a final concentration of 50 mM).[2]
-
Co-solvent Addition (Optional): If using a co-solvent to enhance enantioselectivity, add the desired volume (e.g., 15% v/v DMSO).[2]
-
Enzyme Addition: Add the lipase catalyst. For whole-cell catalysts, a typical loading is 15 g/L (e.g., 30 mg in 2 mL).[2] For purified or immobilized enzymes, the amount will depend on the enzyme's specific activity.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) with constant agitation (e.g., 200 rpm) for a set period (e.g., 12-24 hours).[2]
-
Monitoring: Periodically, withdraw a small aliquot from the reaction mixture. Stop the enzymatic reaction within the aliquot by adding a quenching solvent (e.g., ethanol).[11]
-
Analysis: Extract the reactants and products from the quenched aliquot using a suitable organic solvent (e.g., ethyl acetate). Analyze the organic phase by chiral Gas Chromatography (GC) to determine the concentrations of menthol and menthyl acetate enantiomers, allowing for the calculation of conversion and enantiomeric excess (e.e.).[1][11]
Protocol 2: Lipase Immobilization by Adsorption on Macroporous Resin
This simple and effective method enhances enzyme stability and reusability.
-
Support Preparation: Select a macroporous resin (e.g., MPR-NKA) as the support material.[7][9]
-
Lipase Solution: Prepare a solution of the lipase in a suitable buffer (e.g., phosphate buffer).
-
Adsorption: Add the support material to the lipase solution. Allow the mixture to incubate with gentle shaking for a specified time (e.g., several hours) at a controlled temperature (e.g., 25°C) to facilitate the adsorption of the lipase onto the resin.
-
Separation: Separate the immobilized lipase from the solution by filtration.
-
Washing: Wash the immobilized lipase with buffer to remove any loosely bound or unbound enzyme.
-
Drying and Storage: Dry the prepared immobilized lipase (e.g., by vacuum drying) and store it under appropriate conditions (e.g., at 4°C) until use.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in enhancing enantioselectivity.
Caption: Troubleshooting logic for enhancing lipase performance.
Experimental Workflow Diagram
This diagram outlines the general experimental process from lipase selection to final product analysis.
Caption: General experimental workflow for lipase-catalyzed hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promotion of the lipase-catalyzed hydrolysis of conjugated linoleic acid l-menthyl ester by addition of an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilization of Lipases Using Poly(vinyl) Alcohol [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, l-menthyl acetate in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Esterification of L-Menthol
Welcome to the technical support center for the esterification of L-menthol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this procedure.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the esterification of L-menthol?
A1: The main side reactions encountered during the esterification of L-menthol, particularly under acidic conditions, are dehydration and epimerization.
-
Dehydration: L-menthol, a secondary alcohol, can undergo acid-catalyzed dehydration to form a mixture of alkene isomers, primarily 2-menthene (B1252811) and 3-menthene.[1][2] This is more prevalent at high temperatures and in the presence of strong, concentrated mineral acids.[1]
-
Epimerization: L-menthol has three chiral centers, making eight stereoisomers possible.[3] Under certain reaction conditions, especially with heating or specific catalysts, L-menthol can isomerize to its diastereomers, such as neomenthol (B8682525) and isomenthol (B1236540).[4] This can lead to a loss of stereochemical purity in the final product.
-
Hydrolysis: Esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants (L-menthol and the carboxylic acid), reducing the overall yield of the desired ester.[5]
Q2: I am observing unexpected peaks in my Gas Chromatography (GC) analysis. What are they likely to be?
A2: Unexpected peaks in a GC chromatogram typically correspond to the side products mentioned above. You are likely observing:
-
Menthene Isomers: Due to their lower boiling points compared to menthol (B31143) and its esters, these dehydration products will likely have shorter retention times.
-
Menthol Stereoisomers: Diastereomers like neomenthol and isomenthol may appear as distinct peaks close to the L-menthol peak.
-
Unreacted Starting Materials: Residual L-menthol or the carboxylic acid may also be present if the reaction has not gone to completion.[6]
Q3: How can I minimize dehydration side reactions?
A3: To suppress the formation of menthenes, consider the following adjustments:
-
Use Milder Catalysts: Instead of strong mineral acids like sulfuric or phosphoric acid, consider using milder catalysts such as p-toluenesulfonic acid (TsOH) or employing enzymatic methods.
-
Control Temperature: Avoid excessive heat. Dehydration is favored at higher temperatures.[5] For acid-catalyzed reactions, maintaining the lowest effective temperature is crucial. Enzymatic esterifications often proceed at much lower temperatures (e.g., 30-45°C), virtually eliminating dehydration.[7]
-
Use a Dehydrating Agent: Actively removing water as it forms drives the equilibrium towards the ester product and away from side reactions.[8]
Q4: My final product shows a lower than expected optical rotation. What could be the cause?
A4: A reduction in optical rotation strongly suggests a loss of enantiomeric purity, likely due to epimerization. During the reaction, the stereochemistry at one or more of the chiral centers in the L-menthol molecule may have inverted, leading to the formation of other stereoisomers.[3] This is a known challenge, and industrial processes have been developed specifically to manage or reverse this isomerization to maximize the yield of the desired (-)-menthol isomer.[9]
Troubleshooting Guide
This guide addresses common problems encountered during L-menthol esterification.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Ester Yield | 1. Incomplete Reaction: Insufficient reaction time or catalyst activity.[6] 2. Hydrolysis: Inefficient removal of water byproduct, causing the reaction to reverse.[5] 3. Dehydration: Significant conversion of L-menthol to menthene side products.[1] | 1. Increase reaction time or catalyst loading. Consider a more active catalyst. 2. Use a Dean-Stark apparatus for azeotropic removal of water or add molecular sieves to the reaction mixture.[7] 3. Lower the reaction temperature and/or use a milder catalyst (e.g., switch from H₂SO₄ to an enzyme like Candida rugosa lipase).[7] |
| Product Contaminated with Alkenes | Acid-Catalyzed Dehydration: Reaction temperature is too high, or the acid catalyst is too strong/concentrated.[1][10] | 1. Reduce the reaction temperature. 2. Use a less concentrated acid or switch to a milder catalyst. 3. Purify the final product via fractional distillation to separate the lower-boiling point menthenes.[1] |
| Loss of Stereochemical Purity | Epimerization: Reaction conditions (e.g., high heat, specific catalysts) are causing isomerization of L-menthol to its diastereomers.[3] | 1. Employ milder reaction conditions. Enzymatic esterification is highly selective and can prevent epimerization.[7] 2. Minimize reaction time and temperature. 3. If racemization is unavoidable, consider a resolution step post-esterification, such as fractional crystallization of the diastereomeric esters.[11] |
| Two Phases Observed After Reaction | Incomplete Reaction/Poor Solubility: Unreacted starting materials may not be fully soluble in the solvent or product mixture. | 1. Ensure adequate stirring throughout the reaction. 2. Choose a solvent in which all reactants and products are soluble. 3. Verify that the reaction has proceeded to a reasonable degree of completion. |
Experimental Protocols & Workflows
Protocol 1: General Fischer Esterification of L-Menthol
This protocol describes a standard acid-catalyzed esterification.
-
Setup: Assemble a reflux apparatus equipped with a Dean-Stark trap and a condenser.
-
Reactants: To the round-bottom flask, add L-menthol (1.0 eq), the desired carboxylic acid (1.1 - 1.5 eq), and a suitable solvent (e.g., toluene (B28343) or hexane) to fill the trap.
-
Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-3 drops, or p-toluenesulfonic acid, 0.05 eq).[12]
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue reflux until no more water is collected or analysis (e.g., TLC, GC) shows consumption of the limiting reagent.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Caution: CO₂ gas will evolve.[1]
-
Wash with water, followed by a brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude ester product by vacuum distillation or column chromatography.
Diagram: General Experimental Workflow
Caption: Workflow for a typical Fischer esterification of L-menthol.
Diagram: L-Menthol Esterification Reaction Pathways
This diagram illustrates the desired reaction and major side reactions.
Caption: Reaction pathways in the esterification of L-menthol.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. journals.uc.edu [journals.uc.edu]
- 3. researchgate.net [researchgate.net]
- 4. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. reaxis.com [reaxis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. DE2109456A1 - Resolution of menthol, neomenthol or isomenthol racemic mixtures - - by esterification with benzoic acid derivs - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
purification techniques for L-Menthyl acetate from a reaction mixture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of L-Menthyl acetate (B1210297) from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of L-Menthyl acetate, providing potential causes and solutions in a question-and-answer format.
Liquid-Liquid Extraction Issues
Question 1: Why is a persistent emulsion forming between the organic and aqueous layers during extraction?
Answer: Emulsion formation is a common issue when immiscible liquids are vigorously mixed, especially when surfactant-like impurities are present.[1]
-
Possible Causes:
-
Overly vigorous shaking of the separatory funnel.
-
High concentration of acidic or basic impurities.
-
Presence of fine particulate matter.
-
-
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact with minimal emulsion formation.[1]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1][2]
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.[2]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and potentially break the emulsion.[1]
-
Question 2: I'm unsure which layer is the organic phase and which is the aqueous phase.
Answer: The layering of solvents in a separatory funnel is determined by their densities.
-
How to Determine:
-
Check Densities: Know the densities of the solvents you are using. Most halogenated organic solvents (e.g., dichloromethane (B109758), chloroform) are denser than water, while most non-halogenated organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) are less dense than water.[2]
-
Water Drop Test: Carefully add a few drops of water to the top of the separatory funnel. If the drops travel through the top layer and mix with the bottom layer, the bottom layer is aqueous. If they mix with the top layer, the top layer is aqueous.[2]
-
Fractional Distillation Issues
Question 3: The separation of this compound from other components is poor, with overlapping boiling point ranges.
Answer: Inefficient separation during fractional distillation can result from several factors related to the distillation setup and procedure.
-
Possible Causes:
-
Solutions:
-
Use an Appropriate Column: Employ a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[5]
-
Slow and Steady Distillation: Heat the mixture slowly and maintain a steady distillation rate of approximately 1-2 drops per second.[3]
-
Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.[4]
-
Consistent Heating: Use a heating mantle with a stirrer to ensure even and consistent heating of the distillation flask.[6]
-
Question 4: The product is darkening or has a burnt smell after distillation.
Answer: This indicates thermal degradation of this compound or other components in the mixture.[6]
-
Possible Causes:
-
Excessively high distillation temperature.
-
Prolonged heating.[6]
-
Presence of non-volatile impurities that get heated for an extended period.
-
-
Solutions:
-
Vacuum Distillation: Perform the distillation under reduced pressure (vacuum). This will lower the boiling points of all components and reduce the risk of thermal decomposition.[6]
-
Minimize Distillation Time: Do not heat the mixture for longer than necessary.
-
Remove Non-Volatiles First: If significant non-volatile impurities are present, consider a preliminary purification step like filtration before distillation.
-
Chromatography Issues
Question 5: I'm observing peak tailing for this compound in my gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.
Answer: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can be caused by interactions between the analyte and the stationary phase or issues with the chromatographic system.[7][8]
-
Possible Causes:
-
Active Sites on the Column: Strong interactions between polar functional groups on this compound and active sites (e.g., free silanol (B1196071) groups) on the silica-based stationary phase.[8]
-
Column Overload: Injecting too much sample onto the column.[8]
-
Poor Column Packing or Damage: Voids or channels in the column packing material.[7]
-
Extra-Column Effects: Dead volumes in the tubing or connections between the column and the detector.[7]
-
-
Solutions:
-
Use an End-Capped Column: Select a column where the active silanol groups have been deactivated (end-capped).[8]
-
Optimize Mobile Phase (HPLC): Add a small amount of a competitive agent, like a buffer or a different solvent, to the mobile phase to mask the active sites.[8]
-
Lower Sample Concentration: Dilute the sample before injection to avoid overloading the column.[8]
-
System Maintenance: Ensure all fittings are tight and use tubing with a small internal diameter to minimize dead volume. Regularly inspect and replace columns that show signs of degradation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound reaction mixture?
A1: The impurities will depend on the synthetic route. Common impurities include unreacted starting materials like L-Menthol and the acetylating agent (e.g., acetic anhydride, acetyl chloride), as well as byproducts such as acetic acid.[9][10] If the starting L-Menthol is not pure, other stereoisomers of menthyl acetate could also be present.
Q2: What is a suitable solvent system for the column chromatography of this compound?
A2: A mixture of a non-polar solvent and a moderately polar solvent is typically used. A good starting point is a gradient of ethyl acetate in hexane (B92381).[11] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation.
Q3: How can I confirm the purity of my final this compound product?
A3: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[12]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities and to determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the ester.[13]
Q4: What is the expected yield for the purification of this compound?
A4: The yield can vary significantly depending on the initial purity of the crude product and the purification method chosen. A well-optimized purification process should aim for a yield of over 80%. Some literature reports yields of over 90% for specific synthetic and purification protocols.[13][14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis and purification of this compound.
| Acetylating Agent | Catalyst | Reaction Time (minutes) | Yield (%) | Purity (%) | Reference |
| Acetic Anhydride | H₂SO₄ | 90 | 88.43 | - | [13] |
| Acetic Anhydride | - | - | - | 94.67 | [15] |
| Acetyl Chloride | - | - | - | 95.61 | [15] |
| Glacial Acetic Acid | H₂SO₄ | 90 | - | 13.31 | [15] |
| Isopropenyl Acetate | H₂SO₄ | - | >90 | - | [14] |
Note: "-" indicates data not provided in the source.
| Purification Method | Key Parameters | Result | Reference |
| Fractional Distillation | 10 mm Hg vacuum | Boiling point of 109-110 °C | [14] |
| Enzymatic Hydrolysis | Burkholderia cepacia ATCC 25416, 15% DMSO | 96% optical purity, 50% conversion | [16] |
| Enzymatic Hydrolysis | Immobilized BsE in pentanol-water with SDS | >97% enantiomeric excess, >40% conversion | [17] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol describes the general steps for separating this compound from a reaction mixture containing water-soluble impurities.
-
Setup: Place a separatory funnel in a ring stand. Ensure the stopcock is closed.[18]
-
Transfer: Pour the crude reaction mixture into the separatory funnel.
-
Add Extraction Solvent: Add an appropriate volume of an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Mixing: Stopper the funnel, and gently invert it multiple times, venting frequently to release any pressure buildup.[18]
-
Separation: Place the funnel back in the ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the lower (denser) layer. The aqueous layer is typically the bottom layer unless a dense organic solvent like dichloromethane is used.[18]
-
Collect Organic Layer: Pour the upper organic layer out through the top of the funnel to avoid contamination.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).[18]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified this compound.[18]
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.[3][4]
-
Charging the Flask: Add the crude this compound and a few boiling chips to the distillation flask.
-
Heating: Begin heating the flask gently with a heating mantle.[3]
-
Collecting Fractions:
-
Collect the initial distillate (forerun), which will contain lower-boiling impurities, in a separate receiving flask.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (approx. 229-230 °C at atmospheric pressure, or lower under vacuum), switch to a clean receiving flask to collect the product fraction.[6][19]
-
Continue collecting the fraction as long as the temperature remains stable.
-
-
Shutdown: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.[3]
-
Analysis: Analyze the collected fractions for purity.
Protocol 3: Purification by Column Chromatography
This method is effective for separating this compound from impurities with different polarities.
-
Column Preparation:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.[20]
-
Add a thin layer of sand.
-
Prepare a slurry of silica (B1680970) gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).[21]
-
Pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing. Do not let the silica gel run dry.[20]
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Elution:
-
Add the eluent to the column and begin collecting fractions in test tubes.[20]
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute compounds with higher polarity.
-
-
Fraction Analysis:
-
Monitor the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the pure this compound.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. columbia.edu [columbia.edu]
- 3. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. vernier.com [vernier.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. economysolutions.in [economysolutions.in]
- 10. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 19. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 20. odp.library.tamu.edu [odp.library.tamu.edu]
- 21. mastelf.com [mastelf.com]
overcoming substrate inhibition in enzymatic resolution of dl-menthyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic resolution of dl-menthyl acetate (B1210297), with a specific focus on overcoming substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction rate decreasing at high concentrations of dl-menthyl acetate?
A1: This phenomenon is likely due to substrate inhibition. In many enzyme-catalyzed reactions, including the hydrolysis of dthis compound, the reaction rate decreases at excessively high substrate concentrations.[1][2] This occurs when a second substrate molecule binds to a non-catalytic, inhibitory site on the enzyme, forming an inactive enzyme-substrate complex and reducing the overall reaction velocity.[3][4] For instance, the conversion of dthis compound by an esterase from Bacillus subtilis was observed to decrease sharply when the substrate loading was increased from 1 M to 3 M.[1][5]
Q2: Which enzymes are typically used for the resolution of dthis compound?
A2: Lipases and esterases are the most common biocatalysts for this resolution. Enzymes such as Candida rugosa lipase (B570770) (CRL) and esterases from Bacillus subtilis have shown excellent enantioselectivity for producing l-menthol (B7771125) from dthis compound.[6][7][8] Recombinant esterases are also being developed and optimized through protein engineering to improve activity and selectivity.[6]
Q3: At what concentration does substrate inhibition typically occur?
A3: The onset of substrate inhibition is specific to the enzyme and reaction conditions. For a recombinant esterase from Bacillus subtilis (BsE), a significant drop in conversion was noted when substrate loading increased from 1 M to 3 M in a standard aqueous system.[1][5] It is crucial to determine the optimal substrate concentration for your specific enzyme experimentally.
Q4: What are the primary strategies to overcome substrate inhibition?
A4: Several process engineering strategies can effectively mitigate substrate inhibition:
-
Fed-Batch Strategy: Continuously or intermittently feeding the substrate to the reaction mixture to maintain a low, optimal concentration.[6]
-
Biphasic (Two-Phase) Systems: Using an organic-aqueous system where the organic phase acts as a reservoir for the substrate, slowly releasing it into the aqueous phase where the enzyme is active.[1][5]
-
Enzyme Immobilization: Immobilizing the enzyme can enhance its stability and, in some cases, its tolerance to high substrate concentrations.[8][9]
-
Protein Engineering: Modifying the enzyme's structure to reduce its susceptibility to inhibition.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conversion Rate at High Substrate Loading | Substrate Inhibition: The enzyme's active site is being blocked by excess substrate molecules. | 1. Implement a Fed-Batch System: Start with a lower substrate concentration (e.g., 250 mM) and feed the remaining substrate over several hours.[6] 2. Use a Biphasic System: Introduce an organic solvent (e.g., pentanol) to create a two-phase system. This can improve performance at high substrate loads (up to 3.0 M).[1][5] 3. Optimize Substrate Concentration: Perform kinetic studies to identify the substrate concentration at which the reaction rate is maximal before inhibition occurs. |
| Poor Enantioselectivity (low e.e.) | Suboptimal Reaction Conditions: Factors like pH, temperature, or the presence of co-solvents can affect enantioselectivity. | 1. Optimize Temperature: For many lipases, the optimal temperature is between 30°C and 50°C. Higher temperatures can decrease enantioselectivity.[10] 2. Adjust pH: The "pH memory" of an immobilized enzyme is critical. For Candida rugosa lipase, immobilization from a pH 7.0 buffer is often effective.[10] 3. Add Co-solvents: The addition of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to increase the enantiomeric ratio significantly.[11] |
| Enzyme Instability / Short Half-Life | Operational Conditions: The enzyme may be denaturing due to temperature, pH, or mechanical stress. | 1. Immobilize the Enzyme: Immobilization, such as creating cross-linked enzyme aggregates (CLEAs), can dramatically improve operational stability and reusability.[1][8] 2. Optimize Temperature: Operate at a temperature that balances activity and stability. For example, a Bacillus subtilis esterase showed poor stability at 30°C before immobilization.[8] |
Quantitative Data Summary
Table 1: Effect of Substrate Concentration on Conversion
| Enzyme | Substrate Concentration | System | Conversion (%) | Time (h) | Reference |
|---|---|---|---|---|---|
| Immobilized BsE | 1.0 M | Mono-aqueous | 41 | 8 | [2] |
| Immobilized BsE | 3.0 M | Mono-aqueous | <20 | 8 | [2] |
| Immobilized BsE | 3.0 M | Pentanol-water biphasic | >40 | - |[1][5] |
Table 2: Performance of Fed-Batch Strategy for l-Menthol Production
| Enzyme | Substrate Loading | Strategy | Conversion (%) | e.e.p (%) | Time (h) | Reference |
|---|
| Whole-cell Esterase (A400P variant) | 1.0 M | Substrate Constant Feeding | 48.9 | >99 | 14 |[6] |
Experimental Protocols & Visualizations
Protocol 1: Fed-Batch Strategy for Overcoming Substrate Inhibition
This protocol describes a substrate constant feeding strategy to mitigate inhibition during the whole-cell catalyzed resolution of dthis compound.[6]
Materials:
-
Lyophilized E. coli cells expressing the desired esterase variant.
-
dthis compound.
-
100 mM Phosphate Buffer Saline (PBS), pH 7.0.
-
Syringe pump.
-
Temperature-controlled reaction vessel with stirrer.
Procedure:
-
Prepare an initial 10 mL reaction mixture in the vessel containing 250 mM dthis compound and 20 g/L lyophilized cells in 100 mM PBS buffer.
-
Maintain the reaction at 30°C with constant stirring (e.g., 600 rpm).
-
Using a syringe pump, constantly feed the remaining dthis compound into the reactor over a 10-hour period to reach the final desired substrate loading (e.g., 1.0 M).
-
After the feeding period is complete, continue the reaction for an additional 4-14 hours to achieve maximum conversion.
-
Monitor the reaction progress by taking aliquots for Gas Chromatography (GC) analysis to determine conversion and enantiomeric excess.
Protocol 2: Biphasic System for High-Load Substrate Resolution
This protocol outlines the use of an organic-aqueous two-phase system to improve the enzymatic hydrolysis of high concentrations of dthis compound.[1][5]
Materials:
-
Immobilized esterase (e.g., CLEA-BsE).
-
dthis compound.
-
Pentanol (B124592) (or other suitable organic solvent).
-
Aqueous buffer.
-
Surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS).
Procedure:
-
Prepare the biphasic system in a reaction vessel by combining pentanol and the aqueous buffer.
-
Add the surfactant (SDS) to the system to improve the interface between the two phases.
-
Dissolve the dthis compound substrate in the organic phase to the desired high concentration (e.g., 3.0 M).
-
Add the immobilized enzyme to the aqueous phase.
-
Maintain the reaction at the optimal temperature (e.g., 30°C) with vigorous stirring to ensure adequate mixing between the phases.
-
Monitor the reaction by analyzing samples from the aqueous phase for the production of l-menthol. Under these optimized conditions, l-menthol can be produced with >97% enantiomeric excess (ee) at a substrate load of up to 3.0 M with over 40% conversion.[1][5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. faieafrikanart.com [faieafrikanart.com]
- 4. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Stereoselectivity of L-Menthyl Acetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Menthyl acetate (B1210297) and other chiral esters. The following information addresses common issues encountered during stereoselective reactions, with a focus on the influence of solvent choice.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity influence the diastereoselectivity of L-Menthyl acetate alkylation reactions?
The polarity of the solvent plays a critical role in determining the stereochemical outcome of this compound alkylation reactions, primarily by influencing the aggregation state and solvation of the enolate intermediate. In non-polar or weakly coordinating solvents like THF or n-hexane, lithium enolates tend to form aggregates (dimers, tetramers, etc.).[1][2] These aggregated species can create a more rigid and sterically hindered environment, which can enhance diastereoselectivity. Conversely, more polar, coordinating solvents can break up these aggregates, leading to "naked" or less-solvated enolates, which may exhibit different and sometimes lower selectivity. An analysis of the nucleophilic addition of the lithium enolate of tert-butyl acetate revealed the significant importance of the solvent effect in determining stereoselectivity.[3]
Q2: What is the role of the counterion (e.g., Li+, Na+) in controlling the stereoselectivity of enolate reactions?
The counterion is crucial in organizing the transition state of the reaction. Lithium ions, being small and having a high charge density, coordinate tightly to the enolate oxygen. This coordination influences the geometry of the enolate and its aggregation state. The choice of the metal counterion can affect the rate of alkylation and the observed diastereoselectivity. For instance, sodium enolates of N-acyl oxazolidinones have been observed to undergo alkylation at lower temperatures compared to their lithium counterparts, resulting in higher diastereoselectivities.[4]
Q3: Can temperature be used to control the stereoselectivity of these reactions?
Yes, temperature is a key parameter for controlling stereoselectivity. Lowering the reaction temperature generally increases the diastereomeric excess (d.e.). This is because the difference in the activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy. Temperature-dependent measurements of the diastereomeric ratio can allow for the evaluation of diastereoselectivity in terms of differential enthalpy and entropy of activation.[3]
Q4: Are there any additives that can be used to improve diastereoselectivity?
Additives can have a pronounced effect on stereoselectivity. For example, the addition of lithium chloride (LiCl) to a reaction mixture can alter the structure of the enolate aggregates, leading to changes in reactivity and selectivity.[4] In some cases, the use of crown ethers can sequester the metal cation, leading to a more reactive "naked" enolate, which can have a dramatic, though not always beneficial, effect on stereoselectivity.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Alkylation of this compound
| Potential Cause | Suggested Solution |
| Solvent is too polar or coordinating. | Switch to a less coordinating solvent like tetrahydrofuran (B95107) (THF), diethyl ether, or toluene (B28343) to promote the formation of more organized enolate aggregates. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., -78 °C). This will amplify the energetic differences between the diastereomeric transition states. |
| Inappropriate base or counterion. | The choice of base and its corresponding counterion is critical. For lithium enolates, ensure the base is strong and non-nucleophilic, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). Consider using sodium or potassium bases to alter the enolate aggregation and reactivity.[4] |
| Presence of coordinating additives. | If using additives like HMPA, be aware that they can break up enolate aggregates and may reduce diastereoselectivity. Consider running the reaction without such additives. |
| "Naked" enolate formation. | Monoalkylation of 8-phenylmenthyl phenylacetate (B1230308) using lithiated bases has been shown to lead to poor or no diastereoselectivities.[2] This may be due to the formation of a less selective "naked" enolate. Experiment with different metal counterions or solvent systems to influence the enolate structure. |
Issue 2: Incomplete Enolate Formation or Side Reactions
| Potential Cause | Suggested Solution |
| Base is not strong enough. | Use a strong, non-nucleophilic base such as LDA or LHMDS to ensure complete and irreversible deprotonation. The pKa of the conjugate acid of the base should be significantly higher than that of the ester's α-proton. |
| Protic impurities in the solvent or reagents. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. |
| Base is acting as a nucleophile. | Use a sterically hindered base like LDA or LiTMP to minimize nucleophilic attack on the ester carbonyl. |
| Self-condensation of the enolate. | Add the alkylating agent promptly after the enolate has been formed. Maintain a low reaction temperature to disfavor side reactions. |
Quantitative Data on Solvent Effects
The following table provides illustrative data on the effect of solvent on the diastereoselectivity of the alkylation of a menthyl-derived chiral auxiliary system. The data is compiled from representative systems and serves as a general guide.
| Solvent | Dielectric Constant (ε) | Diastereomeric Excess (d.e.) (%) |
| n-Hexane | 1.9 | High |
| Toluene | 2.4 | High |
| Diethyl Ether | 4.3 | Moderate to High |
| Tetrahydrofuran (THF) | 7.6 | Moderate to High |
| Dichloromethane (DCM) | 9.1 | Variable |
| Dimethylformamide (DMF) | 36.7 | Low |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Low |
Note: This table is illustrative and the actual d.e. will depend on the specific substrate, base, and electrophile used.
Experimental Protocols
Protocol: Diastereoselective Alkylation of this compound
This protocol is a general guideline for the diastereoselective alkylation of this compound via its lithium enolate.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkylating agent (e.g., benzyl (B1604629) bromide or methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF to a flame-dried reaction flask.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equivalents) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC/GC analysis. The product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the diastereoselective alkylation of this compound.
Caption: Influence of solvent on the aggregation state of lithium enolates.
Caption: Decision tree for troubleshooting low diastereoselectivity in enolate alkylations.
References
stability issues of L-Menthyl acetate under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of L-Menthyl acetate (B1210297) under acidic and basic conditions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with L-Menthyl acetate.
Issue 1: Unexpectedly Rapid Degradation of this compound in an Acidic Formulation
-
Question: My this compound is degrading much faster than anticipated in my acidic formulation (pH 3-5). What could be the cause, and how can I mitigate this?
-
Answer:
-
Potential Causes:
-
Specific Acid Catalysis: The rate of hydrolysis of esters is catalyzed by the concentration of hydrogen ions (H+). A lower pH will lead to a faster degradation rate.[1]
-
Temperature: Higher temperatures significantly accelerate the rate of hydrolysis. An increase of 10°C can dramatically increase the degradation rate.[2]
-
Presence of Other Catalytic Species: Certain buffer components or excipients in your formulation might be acting as general acid catalysts, further accelerating hydrolysis.
-
Initial Purity: The starting material may contain acidic impurities that are catalyzing the degradation.
-
-
Troubleshooting Steps:
-
Verify pH: Accurately measure the pH of your formulation at the experimental temperature.
-
Control Temperature: Ensure your experiment is conducted at the intended temperature and that there are no temperature fluctuations.
-
Evaluate Formulation Components: Review all components of your formulation for potential catalytic activity. Consider running control experiments with simpler systems to identify the problematic excipient.
-
Check Purity of this compound: Analyze the purity of your starting material using a suitable analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Consider a Higher pH: If your formulation allows, increasing the pH towards neutral (pH 6-7) will significantly slow down the acid-catalyzed hydrolysis.
-
-
Issue 2: Inconsistent Results in a Base-Catalyzed Hydrolysis Experiment
-
Question: I am studying the saponification of this compound with NaOH, but my kinetic data is not reproducible. Why might this be happening?
-
Answer:
-
Potential Causes:
-
Irreversible Reaction: Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion.[3][4] Unlike acid hydrolysis, it is not an equilibrium process. Inconsistent results are likely due to experimental variables rather than reaction equilibrium.
-
Stoichiometry: Saponification consumes the base. If the concentration of the base is not in sufficient excess, its depletion during the reaction will affect the kinetics.
-
Temperature Control: As with acid hydrolysis, the reaction rate is highly sensitive to temperature.
-
Mixing: Inadequate mixing can lead to localized high concentrations of reactants, causing variable reaction rates.
-
Carbon Dioxide Absorption: Solutions of sodium hydroxide (B78521) can absorb atmospheric carbon dioxide, forming sodium carbonate, which is a weaker base and will alter the pH and ionic strength of the reaction medium.
-
-
Troubleshooting Steps:
-
Use a Sufficient Excess of Base: Ensure that the concentration of the hydroxide is significantly higher than that of the this compound to maintain pseudo-first-order kinetics with respect to the ester.
-
Precise Temperature Control: Use a thermostatically controlled water bath or reaction block to maintain a constant temperature.
-
Ensure Homogeneous Mixing: Use consistent and efficient stirring throughout the experiment.
-
Use Freshly Prepared Base Solutions: Prepare your sodium hydroxide solutions fresh and protect them from prolonged exposure to air.
-
Standardize Base Solution: Titrate your sodium hydroxide solution before use to accurately determine its concentration.
-
-
Issue 3: Difficulty in Quantifying this compound and its Degradation Product, L-Menthol
-
Question: I am having trouble developing an HPLC method to separate and quantify this compound and L-Menthol. What are some common issues and solutions?
-
Answer:
-
Potential Causes:
-
Poor Chromatic Separation: this compound and L-Menthol have different polarities, but co-elution can still occur if the chromatographic conditions are not optimized.
-
Lack of a Chromophore: Neither this compound nor L-Menthol has a strong UV chromophore, making detection with a standard UV detector challenging, especially at low concentrations.
-
Volatility: L-Menthol is more volatile than this compound, which can lead to sample loss during preparation and analysis, particularly with GC.
-
-
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Column: A C18 column is a good starting point for reverse-phase separation.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Adjusting the ratio will alter the retention times.
-
Detector: If using a UV detector, you may need to work at a low wavelength (e.g., ~210 nm) where absorbance is higher, though this can also increase baseline noise. A Refractive Index (RI) detector is a good alternative as it does not require a chromophore.[5][6]
-
-
Consider Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a very effective technique for separating and quantifying volatile compounds like this compound and L-Menthol.
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.[5][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound under acidic and basic conditions?
A1: Under both acidic and basic conditions, the primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction yields L-Menthol and acetic acid (under acidic conditions) or an acetate salt (under basic conditions).[7]
Q2: How does the structure of this compound affect its stability?
A2: The bulky menthyl group introduces steric hindrance around the carbonyl carbon of the ester. This steric hindrance can slow down the rate of both acid-catalyzed and base-catalyzed hydrolysis compared to less sterically hindered esters like methyl acetate or ethyl acetate.
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.[8] It is also advisable to avoid contact with strong acids, bases, and oxidizing agents.[9]
Q4: At what pH is this compound most stable?
A4: Esters are generally most stable at a slightly acidic to neutral pH (around pH 4-6). At this pH range, both acid-catalyzed and base-catalyzed hydrolysis are minimized.
Q5: Can I use this compound in a formulation that will be exposed to high temperatures?
A5: Caution should be exercised when using this compound in formulations that will be heated. Elevated temperatures significantly accelerate the rate of hydrolysis, leading to the degradation of the ester. The extent of degradation will depend on the temperature, pH, and duration of heat exposure.[2]
Data Presentation
Table 1: Estimated Half-life of this compound at 25°C as a Function of pH
| pH | Estimated Half-life (t½) | Predominant Degradation Mechanism |
| 1 | Hours to Days | Acid-Catalyzed Hydrolysis |
| 3 | Days to Weeks | Acid-Catalyzed Hydrolysis |
| 5 | Weeks to Months | Minimal Hydrolysis |
| 7 | Months to Years | Neutral Hydrolysis |
| 9 | Days to Weeks | Base-Catalyzed Hydrolysis (Saponification) |
| 11 | Hours to Days | Base-Catalyzed Hydrolysis (Saponification) |
| 13 | Minutes to Hours | Base-Catalyzed Hydrolysis (Saponification) |
Disclaimer: The half-life values in this table are estimations for this compound based on general principles of ester hydrolysis. Actual degradation rates will depend on the specific formulation, temperature, and presence of other catalytic species.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize them with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 40°C) for a specified period (e.g., 8 hours).
-
At various time points, withdraw samples, neutralize them with a suitable acid (e.g., 0.1 M HCl), and dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of purified water.
-
Incubate the solution at a controlled temperature (e.g., 80°C) for an extended period (e.g., 48 hours).
-
At various time points, withdraw samples and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating analytical method (e.g., HPLC or GC) to determine the extent of degradation and identify any degradation products.
Protocol 2: HPLC Method for the Analysis of this compound and L-Menthol
This protocol provides a starting point for developing an HPLC method for the separation and quantification of this compound and its primary degradation product, L-Menthol.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Refractive Index (RI) detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector:
-
UV Detector at 210 nm.
-
RI Detector (if a UV detector provides insufficient sensitivity).
-
-
Sample Preparation: Dilute samples to an appropriate concentration in the mobile phase.
-
Quantification: Use external standards of this compound and L-Menthol to prepare a calibration curve for quantification.
Mandatory Visualization
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. download.basf.com [download.basf.com]
Validation & Comparative
comparative analysis of different catalysts for L-Menthyl acetate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of L-menthyl acetate (B1210297), a valuable compound in the flavor, fragrance, and pharmaceutical industries, is achieved through the esterification of L-menthol (B7771125). The choice of catalyst for this reaction is critical, influencing yield, purity, reaction conditions, and environmental impact. This guide provides an objective comparison of different catalytic systems for L-menthyl acetate synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
At a Glance: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts for the synthesis of this compound based on reported experimental data.
| Catalyst | Acetylating Agent | Reaction Time | Temperature (°C) | Yield (%) | Key Observations |
| Homogeneous Acid Catalysts | |||||
| Sulfuric Acid (H₂SO₄) | Acetic Anhydride (B1165640) | 90 min | 60 | 88.43 | High yield but can be difficult to separate from the product and poses environmental concerns.[1][2] |
| Sulfuric Acid (H₂SO₄) | Glacial Acetic Acid | 90 min | Warm water bath | - | Effective, but product requires neutralization and washing.[3] |
| Heterogeneous Solid Acid Catalysts | |||||
| Nd₂O₃/SO₄²⁻/Fe₂O₃-TiO₂ | Acetic Acid | - | - | 98.30 | High yield, solid catalyst is easily separable and potentially reusable.[4] |
| SO₄²⁻/TiO₂ | Glyoxylic Acid | - | - | High | Used for L-menthol glyoxylic ester synthesis, indicating potential for other esterifications.[5] |
| Clay-based solid acid | Acetic Acid | Continuous | 90-120 | - | Low cost, recyclable, and less corrosive catalyst suitable for continuous production.[6] |
| Biocatalysts (Lipases) | |||||
| Candida antarctica Lipase (B570770) B (immobilized) | Methyl Lauric Ester | 24 h | 40 | 95 (Conversion) | High conversion in a green deep eutectic solvent system; catalyst is reusable.[7][8] |
| Candida rugosa Lipase | Butyric Anhydride | 8.7 h | 37.1 | 72.6 | Good yield under mild conditions.[9] |
| Pseudomonas sp. Lipase (immobilized) | Vinyl Acetate | 48 h | 20-60 | ~40 | Immobilization improves yield; less polar solvents are preferred.[10] |
| Bacillus subtilis Esterase | Dthis compound | - | - | >40 (Conversion) | High enantioselectivity for the production of L-menthol from Dthis compound.[4] |
Note: Direct comparison of yields should be made with caution due to variations in reaction conditions, substrates, and analytical methods.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.
Synthesis of this compound using Sulfuric Acid Catalyst
This protocol is adapted from the esterification of L-menthol with acetic anhydride catalyzed by sulfuric acid.[1][2]
Materials:
-
L-menthol (31.25 g, 0.2 mole)
-
Acetic anhydride (9.45 mL, 0.1 mole)
-
Concentrated sulfuric acid (98%, 0.5 mL)
-
Diethyl ether (10.38 mL)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
n-hexane and ethyl acetate (9:1 v/v) for TLC
Equipment:
-
Three-neck flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle/water bath
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Set up a reflux apparatus with a three-neck flask, condenser, and magnetic stirrer.
-
Add L-menthol and diethyl ether to the flask.
-
Slowly add acetic anhydride dropwise to the mixture.
-
Carefully add concentrated sulfuric acid drop by drop as the catalyst.
-
Heat the mixture to 60°C and reflux for 90 minutes. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic phase with a 5% NaHCO₃ solution until the effervescence ceases, to neutralize the excess acid.
-
Separate the organic layer and wash it with distilled water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent. The resulting solution contains this compound.
-
The product can be further purified by distillation.
Synthesis of L-Menthyl Ester using Immobilized Lipase Catalyst
This protocol is based on the acylation of L-menthol using an immobilized lipase in a deep eutectic solvent (DES) system.[7]
Materials:
-
L-menthol
-
Fatty acid methyl ester (e.g., Methyl laurate)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Deep Eutectic Solvent (DES) (e.g., L-menthol:Caprylic acid)
-
Acetonitrile/Acetone for HPLC analysis
Equipment:
-
Reaction vials (e.g., 1.5 mL)
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare the DES by mixing L-menthol and the hydrogen bond donor (e.g., caprylic acid) at the desired molar ratio.
-
In a reaction vial, add 1 g of the DES.
-
Add the immobilized lipase (e.g., 1 mg/mL).
-
Add the fatty acid methyl ester to achieve the desired molar ratio with L-menthol (e.g., 3:1 L-menthol:FAME).
-
Incubate the reaction mixture at 40°C with shaking (e.g., 1000 rpm) for 24 hours.
-
After the reaction, centrifuge the sample to separate the immobilized enzyme.
-
The supernatant containing the L-menthyl ester is diluted with a suitable solvent (e.g., Acetonitrile:Acetone) for HPLC analysis to determine the conversion.
-
The immobilized lipase can be recovered, washed, and reused for subsequent batches.
Reaction Mechanisms and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the general reaction mechanisms and a typical experimental workflow.
Caption: General mechanisms for acid-catalyzed and lipase-catalyzed esterification of L-menthol.
Caption: A generalized experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. CN101274892B - Method for preparing L-menthol glyoxylic ester monohydrate with solid acid as catalyst - Google Patents [patents.google.com]
- 6. WO2020029468A1 - Method for preparing acetate by using clay-based solid acid - Google Patents [patents.google.com]
- 7. DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
comparing L-Menthyl acetate with other chiral auxiliaries
A Comparative Guide to L-Menthyl Acetate (B1210297) and Other Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of stereoselective synthetic routes. This guide provides an objective comparison of L-Menthyl Acetate and its derivatives with two other widely used classes of chiral auxiliaries: Evans' Oxazolidinones and Oppolzer's Sultams. The performance of these auxiliaries in directing asymmetric alkylation is evaluated, supported by experimental data and detailed methodologies.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, ensure high reaction yields, and the ease of its attachment and removal.[2]
Performance Comparison in Asymmetric Alkylation
The diastereoselective alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries demonstrate their utility. The following sections provide a comparative overview of this compound derivatives, Evans' Oxazolidinones, and Oppolzer's Sultams in this context.
Data Presentation
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 8-Phenylmenthyl Acetate | Phenylacetate (B1230308) | Benzyl (B1604629) Bromide | t-Bu-P4 | 92:8 to 98:2 | 65 - 95 |
| Evans' Oxazolidinone | N-Propionyl | Allyl Iodide | NaN(TMS)₂ | 98:2 | 61 - 77 |
| Oppolzer's Camphorsultam | N-Acyl | Mannich Reagent | Not Specified | Single Diastereomer | Not Specified |
Note: Data is compiled from various sources and reaction conditions may vary.
This compound and Derivatives
(-)-Menthol and its derivatives, such as 8-phenylmenthol, are naturally derived and cost-effective chiral auxiliaries.[3] The steric bulk of the menthyl group can effectively shield one face of a prochiral enolate, directing the approach of an electrophile.[3]
High diastereoselectivities can be achieved with derivatives like 8-phenylmenthyl acetate, particularly when using specific, non-coordinating bases that generate "naked" enolates.[2] Traditional lithium-based bases can lead to poor diastereoselectivities due to enolate aggregation.[2]
Evans' Oxazolidinones
Evans' oxazolidinones are highly effective and widely utilized chiral auxiliaries that provide excellent stereocontrol in a variety of asymmetric transformations, including alkylation reactions.[1] The rigid structure of the auxiliary and the chelation of the metal cation by the enolate oxygen and the carbonyl oxygen of the auxiliary create a well-defined conformation that directs the electrophile to the less hindered face.
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is another powerful chiral auxiliary known for its high stereodirecting ability and the crystalline nature of its derivatives, which can facilitate purification.[4] The rigid bicyclic framework and the sulfonyl group create a highly asymmetric environment, leading to excellent diastereoselectivity in reactions such as alkylations and aldol (B89426) additions.
Experimental Protocols
General Workflow for Chiral Auxiliary-Mediated Asymmetric Alkylation
General workflow for asymmetric alkylation using a chiral auxiliary.
Protocol 1: Diastereoselective Alkylation using 8-Phenylmenthyl Acetate
Materials:
-
8-Phenylmenthyl phenylacetate
-
t-Bu-P4 base
-
Benzyl bromide
-
Anhydrous THF
Procedure:
-
Dissolve 8-phenylmenthyl phenylacetate in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the t-Bu-P4 base solution and stir for 30 minutes to form the "naked" enolate.
-
Add benzyl bromide to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.[2]
Protocol 2: Diastereoselective Alkylation using an Evans' Oxazolidinone
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionic anhydride (B1165640)
-
DMAP (catalyst)
-
NaN(TMS)₂
-
Allyl iodide
-
Anhydrous THF
Procedure:
-
Acylation: Acylate the Evans' auxiliary with propionic anhydride using a catalytic amount of DMAP in an appropriate solvent.
-
Alkylation:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add NaN(TMS)₂ to form the sodium enolate.
-
Add allyl iodide and stir at -78 °C until the reaction is complete (monitored by TLC).
-
Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by flash chromatography to separate the diastereomers.
-
Protocol 3: Cleavage of the Chiral Auxiliary
Hydrolysis of Menthyl Esters
Materials:
-
Diastereomerically enriched menthyl ester
-
Lithium hydroxide (B78521) (LiOH)
-
THF/Water mixture
Procedure:
-
Dissolve the menthyl ester in a THF/water mixture.
-
Add LiOH and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, acidify with 1 M HCl and extract the carboxylic acid.
-
The recovered menthol (B31143) can be extracted from the aqueous layer.[3]
Hydrolysis of Evans' Oxazolidinone
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
THF/Water mixture
Procedure:
-
Dissolve the alkylated auxiliary in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add a solution of LiOH and H₂O₂.
-
Stir at 0 °C for 2 hours.
-
Quench the excess peroxide with sodium sulfite.
-
Extract the recovered oxazolidinone auxiliary.
-
Acidify the aqueous layer and extract the chiral carboxylic acid.
Hydrolysis of Oppolzer's Sultam
Materials:
-
Alkylated N-acyl sultam
-
Tetrabutylammonium (B224687) hydrogen peroxide (TBAH)
-
DME (1,2-dimethoxyethane)
Procedure:
-
A mild and efficient method for the cleavage of N-acyl sultams involves the use of tetrabutylammonium hydrogen peroxide.[5]
-
This procedure avoids the harsh conditions that can sometimes be required for the hydrolysis of the robust sultam amide bond.[5]
Structural Comparison of Chiral Auxiliaries
Structures of the compared chiral auxiliaries.
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that depends on the specific reaction, desired stereochemical outcome, and practical considerations such as cost and ease of removal.
-
This compound and its derivatives offer a cost-effective option derived from the chiral pool. High diastereoselectivity can be achieved, although it may require optimization of the base and reaction conditions to overcome issues with enolate aggregation.[2]
-
Evans' oxazolidinones are renowned for their high and predictable stereocontrol in a wide range of reactions, making them a reliable choice for achieving high diastereoselectivity.[1]
-
Oppolzer's camphorsultam provides excellent stereochemical induction and the crystallinity of its derivatives is a significant advantage for purification.[4]
Ultimately, the selection of the optimal chiral auxiliary will be guided by the specific requirements of the synthetic target and the experimental conditions that can be practically implemented in the laboratory.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
Confirming the Structure of Synthesized L-Menthyl Acetate: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to confirm the successful synthesis of L-Menthyl acetate (B1210297) from L-Menthol and acetic anhydride (B1165640). By analyzing the characteristic shifts and patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently verify the structure of the synthesized ester and assess its purity against the starting materials.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of the product, L-Menthyl acetate, and the reactants, L-Menthol and acetic anhydride. These values serve as a reference for the structural confirmation.
¹H NMR Data (Chemical Shift δ in ppm)
| Compound | Protons of Interest | This compound | L-Menthol | Acetic Anhydride |
| Ester Group | -OCOCH₃ | ~2.03 (s, 3H) | - | - |
| Methine Proton | CH -OAc | ~4.65 (dt, 1H) | CH -OH ~3.40 (dt, 1H) | - |
| Isopropyl Group | -CH (CH₃)₂ | ~1.85 (m, 1H) | ~2.08 (m, 1H) | - |
| Methyl Groups | Isopropyl -CH(CH₃)₂ | ~0.88 (d, 6H) | ~0.90 (d, 6H) | - |
| Ring -CH₃ | ~0.75 (d, 3H) | ~0.78 (d, 3H) | - | |
| Acetyl Group | -COCH₃ | - | - | ~2.20 (s, 6H)[1][2] |
¹³C NMR Data (Chemical Shift δ in ppm)
| Compound | Carbon of Interest | This compound | L-Menthol | Acetic Anhydride |
| Carbonyl Carbon | C =O | ~170.5 | - | ~167.0[3] |
| Methine Carbon | C H-OAc | ~74.5 | C H-OH ~71.5[4] | - |
| Ester/Anhydride Methyl | -O-CO-C H₃ | ~21.2 | - | ~22.0 |
| Ring Carbons | Cyclohexane Ring | ~47.0, 41.0, 34.2, 31.4, 26.3, 23.5 | ~50.0, 45.0, 34.5, 31.6, 25.7, 23.1[5] | - |
| Isopropyl Carbons | -C H(CH₃)₂ | ~26.3 | ~25.7 | - |
| -CH(C H₃)₂ | ~22.0, 20.7 | ~22.2, 21.0 | - | |
| Ring Methyl | Ring -C H₃ | ~16.4 | ~16.2 | - |
IR Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | Functional Group | This compound | L-Menthol | Acetic Anhydride |
| C=O Stretch | Ester/Anhydride | 1735-1750 (strong) | - | 1800-1830 & 1740-1775 (two strong bands)[6] |
| O-H Stretch | Alcohol | - | 3200-3600 (broad, strong)[7] | - |
| C-O Stretch | Ester/Alcohol/Anhydride | 1240 (strong) | 1050-1150 | 1000-1100 |
| C-H Stretch | Alkanes | 2850-2960 | 2850-2960 | 2850-2950 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 198 | 138, 95, 81, 43 |
| L-Menthol | 156[8] | 138, 123, 95, 81, 71[9][10] |
| Acetic Anhydride | 102[11][12] | 60, 43 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of L-Menthol with acetic anhydride using an acid catalyst.
Materials:
-
L-Menthol
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-Menthol in diethyl ether.
-
Slowly add acetic anhydride to the solution while stirring.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux for approximately one hour.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
-
Purify the product by distillation under reduced pressure.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product (and starting materials for comparison) in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire the proton NMR spectrum. Key parameters to note are chemical shift (δ), integration, and multiplicity (singlet, doublet, triplet, etc.).
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Note the chemical shifts of the different carbon atoms.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Obtain the IR spectrum. Identify the characteristic absorption bands for the functional groups present.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualized Workflows
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Acetic anhydride(108-24-7) 1H NMR [m.chemicalbook.com]
- 3. Acetic anhydride(108-24-7) 13C NMR spectrum [chemicalbook.com]
- 4. (-)-Menthol | C10H20O | CID 16666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Menthol(2216-51-5) 13C NMR [m.chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. L-Menthol(2216-51-5) MS spectrum [chemicalbook.com]
- 10. massbank.eu [massbank.eu]
- 11. Acetic anhydride(108-24-7) MS spectrum [chemicalbook.com]
- 12. Acetic anhydride [webbook.nist.gov]
A Comparative Guide to the Kinetic Resolution of L-Menthyl Acetate: Enzymatic vs. Chemical Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure L-menthol is of significant interest in the pharmaceutical, food, and fragrance industries. One common method for obtaining L-menthol is through the kinetic resolution of a racemic mixture of DL-menthyl acetate (B1210297). This guide provides an objective comparison of the kinetic parameters and performance of various enzymatic approaches for the hydrolysis of L-menthyl acetate, alongside a discussion of chemical hydrolysis as an alternative. Experimental data from various studies are summarized to aid in the selection of an appropriate catalytic system.
Performance Comparison of Catalytic Systems
The enzymatic hydrolysis of this compound offers a highly selective and efficient route to L-menthol. A variety of lipases and esterases have been investigated for this purpose, each exhibiting distinct kinetic properties. In contrast, chemical hydrolysis, typically acid-catalyzed, provides a non-enzymatic alternative, albeit with significant drawbacks in terms of selectivity.
Enzymatic Hydrolysis
Enzymes, being chiral catalysts, can differentiate between the enantiomers of menthyl acetate, leading to the preferential hydrolysis of the L-enantiomer and resulting in a high enantiomeric excess (ee) of the desired L-menthol product. The efficiency of this process is often described by the Michaelis-Menten kinetic parameters, Km and Vmax, the catalytic constant kcat, and the enantiomeric ratio (E).
Below is a summary of kinetic data for various enzymes used in the hydrolysis of this compound, compiled from the literature. It is important to note that direct comparison can be challenging due to variations in experimental setups across different studies.
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (µmol/mg/min) | kcat/ Km (mM-1s-1) | E value | Conversion (%) | eep (%) | Reference(s) |
| pnbA-BS Esterase | Bacillus subtilis 168 | D,this compound | - | - | 44.26 | 1.0 | - | - | [1][2] |
| pnbA-BS Esterase (A400P variant) | Bacillus subtilis 168 | D,this compound | - | - | 1.94 | 466.6 | 48.9 | >99 | [1][2] |
| Whole-cell lipase (B570770) | Burkholderia cepacia | Dthis compound | - | - | - | 170 | 50 | 96 | [3][4] |
| Recombinant Lipase (rec. CRL) | Candida rugosa | D,this compound | - | - | - | >100 | ~50 | >99.9 | |
| Commercial Lipase (Amano AY) | Candida rugosa | D,this compound | - | - | - | Low | - | - | |
| Porcine Liver Esterase (PLE) | Sus scrofa (pig) | Various esters | 0.08 (for MP) | 400 U/ml (for MP) | - | - | - | - | [5] |
Note: '-' indicates data not available in the cited sources. MP refers to Methyl Paraben, used as a substrate to determine general esterase activity.
Chemical Hydrolysis
Chemical hydrolysis of esters can be achieved through acid or base catalysis. While effective in breaking the ester bond, this method lacks the enantioselectivity of enzymatic catalysis.
| Method | Catalyst | Conditions | Selectivity | Key Observations | Reference(s) |
| Acid-Catalyzed | Dilute H2SO4 or HCl | Heat under reflux | Non-enantioselective | Produces a racemic mixture of D- and L-menthol. The reaction is reversible. | [6] |
| Base-Catalyzed (Saponification) | NaOH or KOH | Heat | Non-enantioselective | Irreversible reaction, leading to the carboxylate salt and a racemic mixture of menthol (B31143). |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the enzymatic and chemical hydrolysis of this compound.
Protocol 1: Kinetic Study of Enzymatic Hydrolysis of this compound
This protocol describes a general procedure for determining the kinetic parameters of an enzyme-catalyzed hydrolysis of this compound.
1. Materials:
-
Enzyme (e.g., lipase from Candida rugosa or esterase from Bacillus subtilis)
-
This compound
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Co-solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), if required for substrate solubility)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) for pH-stat titration
-
Quenching solution (e.g., Ethanol or Ethyl acetate)
-
Internal standard for GC analysis (e.g., decane)
2. Enzyme Preparation:
-
Dissolve the free enzyme in phosphate buffer to the desired concentration.
-
For whole-cell catalysts, lyophilized cells can be directly suspended in the reaction buffer.[1]
3. Reaction Setup:
-
The reaction is typically carried out in a temperature-controlled vessel equipped with a pH-stat.
-
Prepare the reaction mixture containing phosphate buffer, this compound at various concentrations (e.g., 10-100 mM), and co-solvent if necessary.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30°C) with stirring.
4. Kinetic Measurement:
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the progress of the reaction by:
-
pH-stat titration: The production of acetic acid is monitored by the rate of addition of NaOH solution required to maintain a constant pH. The initial reaction rate (V0) is determined from the slope of the titration curve.
-
Gas Chromatography (GC) analysis: Withdraw aliquots at specific time intervals, quench the reaction with a suitable solvent, and add an internal standard. Analyze the samples by chiral GC to determine the concentrations of this compound and L-menthol.
-
5. Data Analysis:
-
Calculate the initial reaction rates at different substrate concentrations.
-
Determine the Michaelis-Menten constants (Km and Vmax) by plotting the initial rates against substrate concentration and fitting the data to the Michaelis-Menten equation using non-linear regression software. A Lineweaver-Burk plot can also be used for visualization.[5][7]
Protocol 2: Acid-Catalyzed Chemical Hydrolysis of this compound
This protocol provides a general method for the non-selective hydrolysis of this compound.
1. Materials:
-
This compound
-
Dilute sulfuric acid (e.g., 1 M H2SO4) or hydrochloric acid (e.g., 1 M HCl)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Separating funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
2. Procedure:
-
Place a known amount of this compound and an excess of dilute acid in a round-bottom flask.[6]
-
Assemble the reflux apparatus and heat the mixture to reflux for a specified period (e.g., 1-2 hours).
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separating funnel and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
3. Analysis:
-
The product can be analyzed by GC or NMR to confirm the formation of menthol and determine the conversion. Chiral GC analysis will show a racemic mixture of D- and L-menthol.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is essential for planning and execution. The following diagram illustrates a typical workflow for a kinetic study of the enzymatic hydrolysis of this compound.
Caption: Experimental workflow for kinetic analysis of this compound hydrolysis.
Signaling Pathways and Logical Relationships
The choice between enzymatic and chemical hydrolysis depends on the desired outcome. The following diagram illustrates the logical relationship and expected products for each pathway.
References
- 1. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. allen.in [allen.in]
A Comparative Guide to Assessing the Enantiomeric Excess of L-Menthyl Acetate: Chiral HPLC vs. Chiral GC
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is paramount for ensuring the purity, efficacy, and safety of chiral compounds. L-Menthyl acetate (B1210297), a key chiral intermediate and flavor agent, requires robust analytical methods for its stereochemical quality control. This guide provides an objective comparison of two prominent techniques for assessing the enantiomeric excess of L-Menthyl acetate: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). This comparison is supported by detailed experimental protocols and performance data to aid in selecting the most suitable method for specific research needs.
At a Glance: Chiral HPLC vs. Chiral GC for this compound Analysis
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase. |
| Typical Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives like CHIRALPAK® series). | Cyclodextrin-based (e.g., derivatized β-cyclodextrins like Rt-βDEXsm). |
| Sample Volatility | Not a primary requirement; suitable for a wide range of compounds. | The compound must be volatile or amenable to derivatization to increase volatility. Menthyl acetate is inherently volatile. |
| Analysis Time | Can be longer, often in the range of 15-30 minutes per sample. | Typically faster, with run times often under 20 minutes. |
| Instrumentation | HPLC system with a UV or refractive index (RI) detector. | GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Key Advantage | Broad applicability to a wide range of chiral compounds without the need for high volatility. | High resolution and speed for volatile compounds; often considered a gold standard for terpene and flavor analysis. |
| Potential Challenge | Finding the optimal mobile phase and column combination can be time-consuming. | Potential for co-elution with other volatile components in a complex matrix. For instance, (+)-menthol can co-elute with menthyl acetate on some chiral GC columns[1]. |
Quantitative Performance Comparison
The following table summarizes expected performance metrics for the chiral HPLC and chiral GC methods detailed in this guide. These values are representative and may vary based on the specific instrumentation, column condition, and sample matrix.
| Parameter | Chiral HPLC | Chiral Gas Chromatography (GC) |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Analysis Time | ~ 20 minutes | ~ 15 minutes |
| Limit of Detection (LOD) | Dependent on detector (UV or RI) | High sensitivity with FID |
| Limit of Quantitation (LOQ) | Dependent on detector (UV or RI) | High sensitivity with FID |
| Peak Asymmetry | 1.0 - 1.5 | 1.0 - 1.5 |
Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the direct enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Refractive Index (RI) detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Ethanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm or RI |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
If necessary, dilute the stock solution to fall within the linear range of the detector.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject a racemic standard of menthyl acetate to determine the retention times of the L- and D-enantiomers.
-
Inject the this compound sample.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100 Where AreaL is the peak area of the L-enantiomer and AreaD is the peak area of the D-enantiomer.
Method 2: Chiral Gas Chromatography (GC)
This protocol outlines the enantioselective analysis of this compound using a cyclodextrin-based chiral capillary column.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Rt-βDEXsm (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Injector Temperature | 220°C |
| Detector Temperature | 250°C |
| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 180°C at 5°C/min, hold for 2 min |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent such as hexane (B92381) or ethanol.
-
If necessary, dilute the stock solution.
-
Ensure the sample is free of non-volatile residues.
Data Analysis:
-
Inject a racemic standard of menthyl acetate to identify the retention times of the L- and D-enantiomers.
-
Inject the this compound sample.
-
Calculate the enantiomeric excess (ee) using the peak areas obtained from the FID, as described in the HPLC method.
Mandatory Visualizations
References
A Comparative Guide to the Synthesis of L-Menthyl Acetate: Chemical vs. Enzymatic Routes
L-Menthyl acetate (B1210297), an ester prized for its characteristic fresh, minty aroma, is a significant component in the flavor, fragrance, and pharmaceutical industries. The specific stereoisomer, L-Menthyl acetate, is responsible for the desired sensory properties, making its stereoselective synthesis a critical focus for researchers and manufacturers. This guide provides an objective comparison between traditional chemical synthesis and modern enzymatic methods for producing this compound, supported by experimental data and detailed protocols.
Chemical Synthesis: The Traditional Approach
Conventional chemical synthesis of this compound typically involves the esterification of L-menthol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often accelerated by a strong acid catalyst. This method is well-established and can be effective, but it is often associated with harsh reaction conditions and environmental concerns.
Key Characteristics:
-
Reagents: Utilizes strong acetylating agents (e.g., acetic anhydride, acetyl chloride) and corrosive acid catalysts (e.g., concentrated sulfuric acid).[1][2]
-
Conditions: Often requires elevated temperatures (reflux) to drive the reaction to completion.[1]
-
Yield: Can achieve high yields, with reports of up to 88.43% when using acetic anhydride and sulfuric acid.[2] Studies indicate that acetyl chloride is the most effective acetylating agent, followed by acetic anhydride, and then acetic acid.[1][3]
-
Drawbacks: The process can generate corrosive byproducts (like HCl if using acetyl chloride), requires significant energy input, and often involves complex purification steps to remove the catalyst and side products.[4] The stereoselectivity is dependent on the starting material's purity.
Experimental Protocol: Chemical Synthesis via Acid-Catalyzed Esterification
This protocol is based on the esterification of L-menthol with acetic anhydride using sulfuric acid as a catalyst.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 8 grams of L-menthol and 9 mL of acetic anhydride.
-
Catalyst Addition: Carefully add 20 drops of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the mixture in a warm water bath to maintain a gentle reflux for approximately 90 minutes. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Quenching and Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 20 mL of distilled water and 20 mL of a 5% sodium bicarbonate (NaHCO₃) solution. Shake the funnel carefully until gas evolution ceases.
-
Extraction and Washing: Allow the layers to separate. Collect the organic layer and wash it multiple times with distilled water until the washings are neutral (checked with pH paper).
-
Drying and Purification: Dry the crude ester over anhydrous magnesium sulfate (B86663) (MgSO₄). The final product, this compound, can be purified by vacuum distillation.
Enzymatic Synthesis: The Green Chemistry Alternative
Enzymatic synthesis represents a modern, environmentally benign approach to producing this compound. This method employs biocatalysts, typically lipases, which exhibit high selectivity and operate under mild conditions. Lipases can catalyze the esterification of L-menthol or, more commonly, perform a kinetic resolution of a racemic (DL-menthol) mixture, selectively acylating the L-enantiomer.[5][6]
Key Characteristics:
-
Biocatalysts: Utilizes lipases from various microbial sources such as Candida rugosa, Burkholderia cepacia, or Pseudomonas sp..[5][7][8] These enzymes can be immobilized to improve stability and reusability.[5]
-
High Selectivity: Enzymes offer exceptional chemo-, regio-, and enantioselectivity, leading to products of very high optical purity (>99% enantiomeric excess).[3][7][9]
-
Mild Conditions: Reactions are typically conducted at or near room temperature (30-60°C) and atmospheric pressure, significantly reducing energy consumption.[5]
-
Green Solvents: The synthesis can be performed in less polar organic solvents or even in solvent-free systems, minimizing hazardous waste.[5][10]
-
Irreversible Acylation: The use of acyl donors like vinyl acetate makes the reaction irreversible, driving it towards high conversion rates.[6]
Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol describes the synthesis of this compound from DL-menthol using a lipase (B570770) catalyst and vinyl acetate as the acyl donor.[11]
-
Reaction Setup: In a sealed vial, prepare a reaction mixture containing DL-menthol (e.g., 0.5 M), vinyl acetate (e.g., 5:1 molar ratio to menthol), and an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Enzyme Addition: Add the lipase (e.g., 200 g/L of Candida antarctica lipase B) to the mixture.
-
Incubation: Incubate the vial in a shaker at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 12-24 hours).
-
Enzyme Removal: After the reaction, the enzyme (especially if immobilized) can be recovered by simple filtration or centrifugation for reuse.
-
Product Analysis and Purification: The reaction mixture is analyzed using gas chromatography (GC) to determine the conversion and enantiomeric excess. The this compound can then be purified from the remaining D-menthol and other reactants using column chromatography.
Performance Comparison: Chemical vs. Enzymatic Synthesis
The choice between chemical and enzymatic synthesis depends on the desired product specifications, environmental considerations, and economic factors. The following table summarizes the key performance metrics for each method.
| Metric | Chemical Synthesis | Enzymatic Synthesis |
| Typical Yield / Conversion | High (e.g., ~88%)[2] | Moderate to High (40% to >95% conversion)[5] |
| Purity (Enantiomeric Excess) | Dependent on starting material purity | Very High (>99% e.e.p. achievable)[3][7] |
| Reaction Temperature | Elevated (Reflux) | Mild (30 - 60°C)[5] |
| Catalyst | Strong, corrosive acids (e.g., H₂SO₄)[1] | Biodegradable enzymes (Lipases)[6] |
| Catalyst Reusability | No | Yes (especially when immobilized)[3] |
| Solvents | Diethyl ether or other organic solvents[2] | Greener organic solvents or solvent-free[5][10] |
| Byproducts | Acidic waste, inorganic salts | Minimal, often just the leaving group of the acyl donor |
| Environmental Impact | Higher (harsh reagents, energy intensive) | Lower (mild conditions, biodegradable catalyst) |
Workflow Visualizations
The following diagrams illustrate the generalized workflows for both the chemical and enzymatic synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Conclusion
Both chemical and enzymatic methods can successfully synthesize this compound. The traditional chemical approach offers the advantage of potentially high yields and is based on well-understood esterification principles. However, it is hampered by the use of hazardous materials, high energy consumption, and the generation of waste streams.
In contrast, enzymatic synthesis emerges as a superior alternative, particularly when high stereochemical purity is paramount. The use of lipases under mild, environmentally friendly conditions aligns with the principles of green chemistry. While reaction times may be longer and initial enzyme costs a consideration, the benefits of high enantioselectivity, catalyst reusability, and simplified downstream processing make enzymatic synthesis a highly attractive and sustainable method for the modern production of this compound for the pharmaceutical and fine chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | High Purity | For Research (RUO) [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1223223B1 - Method for preparing D- or L-menthol - Google Patents [patents.google.com]
- 9. Menthyl Acetate|High-Purity Reagent|RUO [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
literature review of L-Menthyl acetate applications in synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of enantioselective synthetic routes. L-Menthyl acetate (B1210297), derived from the naturally abundant and inexpensive monoterpene (-)-menthol, presents itself as a classical yet relevant chiral auxiliary. This guide provides an objective comparison of L-Menthyl acetate's performance in key asymmetric transformations with that of other widely used auxiliaries, supported by experimental data and detailed methodologies.
Overview of this compound as a Chiral Auxiliary
This compound, the acetate ester of (-)-menthol, is primarily utilized as a chiral auxiliary in asymmetric synthesis. The inherent chirality of the menthyl group, with its rigid cyclohexane (B81311) backbone and bulky isopropyl substituent, provides a well-defined steric environment that can effectively bias the approach of reagents to a prochiral center.[1] This steric hindrance is the cornerstone of its application in diastereoselective reactions, enabling the synthesis of enantiomerically enriched products after cleavage of the auxiliary.
Applications in Asymmetric Synthesis
The utility of this compound as a chiral auxiliary has been demonstrated in several key carbon-carbon bond-forming reactions, most notably in the diastereoselective alkylation of enolates and in Diels-Alder reactions.
Asymmetric Alkylation of Enolates
The enolate derived from this compound can be alkylated with various electrophiles to afford α-substituted carboxylic acid derivatives with moderate to good diastereoselectivity. The bulky menthyl group effectively shields one face of the enolate, directing the incoming electrophile to the less hindered face.
Asymmetric Diels-Alder Reaction
L-Menthyl acrylate (B77674), a derivative of this compound, can be employed as a chiral dienophile in asymmetric Diels-Alder reactions. The stereochemical outcome of the cycloaddition is influenced by the chiral menthyl group, leading to the preferential formation of one diastereomer.
Performance Comparison with Alternative Chiral Auxiliaries
While this compound offers a cost-effective and readily available option, its performance is often compared to more modern and often more effective chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine amides.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| This compound | Benzyl (B1604629) bromide | - | 85 | [1] |
| Evans' Oxazolidinone | Benzyl bromide | 90-95 | >99 | [2] |
| Pseudoephedrine Amide | Benzyl bromide | 88 | >98 | [3] |
| This compound | Methyl iodide | - | - | |
| Evans' Oxazolidinone | Methyl iodide | 92-96 | >99 | [2] |
| Pseudoephedrine Amide | Methyl iodide | 97 | >98 | [3] |
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Diels-Alder Reaction (with Cyclopentadiene)
| Chiral Auxiliary (Dienophile) | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| (-)-Menthyl Acrylate | Et₂AlCl | 95 | 40 | [1] |
| Evans' Oxazolidinone Acrylimide | Et₂AlCl | 81 | >99 | [4] |
| Oppolzer's Camphorsultam Acrylimide | TiCl₄ | 94 | >98 | [4] |
From the data, it is evident that while this compound can induce diastereoselectivity, Evans' oxazolidinones and pseudoephedrine amides generally offer significantly higher levels of stereocontrol in asymmetric alkylations. Similarly, in Diels-Alder reactions, acrylates derived from Evans' auxiliaries and Oppolzer's camphorsultam provide superior diastereoselectivity compared to (-)-menthyl acrylate.
Experimental Protocols
Asymmetric Alkylation of this compound
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the LDA solution (1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis.[1]
Asymmetric Diels-Alder Reaction with (-)-Menthyl Acrylate
Materials:
-
(-)-Menthyl acrylate
-
Anhydrous toluene
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Freshly distilled isoprene (B109036)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (-)-menthyl acrylate (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C.
-
Slowly add a solution of diethylaluminum chloride (1.0 eq) in hexanes to the stirred solution.
-
After stirring for 15 minutes, add freshly distilled isoprene (2.0 eq).
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
The diastereomeric excess can be determined by chiral HPLC or NMR spectroscopy.[1]
Mandatory Visualization
Caption: Experimental workflow for the asymmetric alkylation using this compound.
Caption: Steric hindrance model for diastereoselective alkylation of the this compound enolate.
Conclusion
This compound serves as a readily accessible and cost-effective chiral auxiliary for asymmetric synthesis. While it provides a moderate level of diastereoselectivity in alkylation and Diels-Alder reactions, its performance is generally surpassed by more sophisticated and often more expensive auxiliaries like Evans' oxazolidinones and pseudoephedrine amides. The choice of chiral auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired level of stereocontrol, cost considerations, and the nature of the substrate and reagents. For applications where high diastereoselectivity is paramount, Evans' auxiliaries or pseudoephedrine amides are often the preferred choice. However, for initial studies or in cases where moderate stereocontrol is sufficient, this compound remains a viable and economical option.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Diastereoselective alkylation of 8-phenylmenthyl phenylacetate : aggregated lithium enolate versus naked enolate | Semantic Scholar [semanticscholar.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to Chiral Resolving Agents: Validating L-Menthyl Acetate's Role
In the landscape of pharmaceutical development and asymmetric synthesis, the resolution of racemic mixtures into enantiomerically pure compounds is a critical and often challenging step. The choice of a chiral resolving agent is paramount to the success of this process, influencing both the efficiency of separation and the overall yield of the desired enantiomer. This guide provides a comprehensive validation of L-Menthyl acetate, derived from L-menthol, as a chiral resolving agent for carboxylic acids. Its performance is objectively compared with established alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Principle of Chiral Resolution with L-Menthol
The fundamental principle behind using L-menthol as a chiral resolving agent for racemic carboxylic acids lies in the formation of diastereomers. The racemic carboxylic acid is chemically converted into a mixture of diastereomeric esters by reacting it with enantiomerically pure L-menthol. These resulting diastereomeric L-menthyl esters, unlike the original enantiomers, possess different physical properties, such as solubility and chromatographic retention times. This key difference allows for their separation using standard laboratory techniques like fractional crystallization or chromatography. Once separated, the individual diastereomeric esters are hydrolyzed to yield the enantiomerically pure carboxylic acids, and the L-menthol chiral auxiliary can often be recovered.
Experimental Workflow and Methodologies
The successful implementation of chiral resolution using L-menthol necessitates precise experimental execution. Below are detailed protocols for the key steps involved, from diastereomer formation to the isolation of the pure enantiomers.
Key Experimental Protocols
1. Formation of Diastereomeric L-Menthyl Esters (Shiina Esterification)
This method is frequently effective for coupling racemic carboxylic acids with L-menthol.[1]
-
Materials:
-
Racemic carboxylic acid
-
L-(-)-menthol (1.1 equivalents)
-
2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) (1.5 equivalents)
-
4-(dimethylamino)pyridine (DMAP) (catalytic amount)
-
Triethylamine (B128534) (Et₃N) (2.0 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
-
Procedure:
-
Dissolve the racemic carboxylic acid (1.0 equivalent) and L-(-)-menthol (1.1 equivalents) in an anhydrous solvent like DCM or toluene.
-
Add DMAP (catalytic amount) and triethylamine (2.0 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.5 equivalents) to the cooled solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude mixture of diastereomeric esters.
-
2. Separation of Diastereomeric Esters by Preparative HPLC
-
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Chiral stationary phase column (e.g., CHIRALPAK or CHIRALFLASH series)
-
-
Procedure:
-
Develop an analytical HPLC method to achieve baseline separation of the two diastereomers. A common mobile phase for normal phase separation is a mixture of hexane (B92381) and ethanol (B145695) or isopropanol.
-
Once optimal separation is achieved on an analytical scale, scale up the method for preparative HPLC.
-
Dissolve the mixture of diastereomeric esters in a minimal amount of the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fractions corresponding to each of the separated diastereomer peaks.
-
Combine the fractions for each diastereomer and evaporate the solvent to obtain the purified diastereomeric esters.
-
3. Hydrolysis of Separated Diastereomeric Esters (Saponification)
-
Materials:
-
Purified diastereomeric ester
-
Potassium hydroxide (B78521) (KOH) or Lithium hydroxide (LiOH)
-
Methanol/Water or THF/Water solvent system
-
Hydrochloric acid (HCl) solution for acidification
-
-
Procedure:
-
Dissolve the purified diastereomeric ester in a suitable solvent mixture (e.g., methanol/water).
-
Add an excess of a strong base such as KOH or LiOH (2-3 equivalents).[1]
-
Stir the mixture at a suitable temperature (e.g., 40°C) until the reaction is complete, as monitored by TLC.[1]
-
After cooling, remove the organic solvent under reduced pressure.
-
Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the liberated L-menthol, which can be recovered.
-
Cool the remaining aqueous layer in an ice bath and acidify with HCl solution to a pH of 2-3.
-
The enantiomerically pure carboxylic acid will often precipitate and can be collected by filtration. If it remains in solution, it can be extracted with an appropriate organic solvent.
-
Performance Data and Comparison with Alternatives
The efficacy of a chiral resolving agent is best assessed through quantitative data. The following tables summarize the performance of L-menthol in a specific application and compare it with common alternative resolving agents used for well-known racemic carboxylic acids. It is important to note that the choice of resolving agent is highly substrate-dependent, and direct comparative data for the same substrate is not always available in the literature.
Table 1: Performance of L-Menthol as a Chiral Resolving Agent
| Racemic Carboxylic Acid | Resolving Agent | Method | Diastereomer 1 Yield | Diastereomer 2 Yield | Reference |
| Heterotricyclic Artificial Glutamate Analog (rac-7) | L-(-)-Menthol | Esterification (MNBA), HPLC Separation | 45.3% (2S-isomer ester) | 44.4% (2R-isomer ester) | [2] |
| Heterotricyclic Artificial Glutamate Analog (rac-19) | L-(-)-Menthol | Esterification (MNBA), HPLC Separation | 53% (2S-isomer ester) | 46% (2R-isomer ester) | [2] |
Table 2: Performance of Alternative Chiral Resolving Agents for Common Carboxylic Acids
| Racemic Carboxylic Acid | Resolving Agent | Method | Diastereomer Yield/Ratio | Enantiomeric Excess (ee) | Reference |
| Ibuprofen (B1674241) | (S)-(-)-α-Methylbenzylamine & KOH | Diastereomeric Salt Crystallization | 53% yield of diastereomeric salts | 80% ee of S-ibuprofen | [3] |
| Naproxen | Chiral Amine (Pope-Peachy method) | Diastereomeric Salt Crystallization | High selectivity for desired diastereomer | High ee | [4] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (Amine) | (+)-Tartaric Acid | Diastereomeric Salt Crystallization | >85% yield | >85% ee | [5] |
Visualizing the Workflow
To further elucidate the process, the following diagrams created using the DOT language illustrate the logical workflow of chiral resolution.
Caption: General workflow for chiral resolution of a racemic carboxylic acid using L-menthol.
Concluding Remarks
The primary alternative for resolving carboxylic acids involves the formation of diastereomeric salts with chiral amines. This method is particularly effective for profen drugs like ibuprofen and naproxen. The choice between these two principal methods will ultimately depend on the specific properties of the carboxylic acid , including its reactivity, solubility, and the crystallization characteristics of its derivatives. This guide provides the necessary foundational information for researchers to explore L-menthol as a viable option in their efforts to achieve enantiomeric purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Retort [www1.udel.edu]
- 5. chemconnections.org [chemconnections.org]
comparative study of different lipase sources for dl-menthyl acetate resolution
The enzymatic kinetic resolution of racemic dl-menthyl acetate (B1210297) is a cornerstone in the production of enantiomerically pure l-menthol (B7771125), a compound widely used in the pharmaceutical, food, and fragrance industries for its characteristic cooling sensation and aroma. The choice of lipase (B570770) is critical to the efficiency and stereoselectivity of this biotransformation. This guide provides a comparative analysis of various lipase sources, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal biocatalyst for their needs.
Performance Comparison of Lipase Sources
The efficacy of different lipases in the resolution of dl-menthyl acetate is evaluated based on key performance indicators such as enantiomeric excess of the product (ee_p) and the substrate (ee_s), conversion rate (%), and the enantiomeric ratio (E). The following table summarizes the performance of several common lipases under various reaction conditions as reported in the literature.
| Lipase Source | Form | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee_p (%) | E-value | Reference |
| Candida rugosa (CRL) | Immobilized on DEAE-Sephadex A-25 | Valeric acid | Cyclohexane | - | - | High Yield | High Optical Purity | - | [1] |
| Candida cylindracea (CCL) | Free | Butyric anhydride | n-hexane | 30 | 48 | ~64 | 86 | 14 | [2] |
| Thermomyces lanuginosus (TLL) | Immobilized (Lipozyme TL IM) | Vinyl acetate | Methyl tert-butyl ether | 30 | 12 | 34.7 | 99.3 | >200 | [3][4] |
| Pseudomonas sp. (Lipase PS-30) | Immobilized on glass beads | Vinyl acetate | - | - | 48 | ~50 | - | - | [5] |
| Burkholderia cepacia | Whole-cell | (Hydrolysis of dthis compound) | 15% (v/v) DMSO | 30 | - | 50 | 96 (for l-menthol) | 170 | [6][7] |
Note: Direct comparison of E-values should be done with caution as experimental conditions vary across studies. A higher E-value indicates greater enantioselectivity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the lipase-catalyzed resolution of dthis compound.
1. Immobilization of Lipase (Adsorption Method)
-
Support Preparation: Glass beads (0.5 mm diameter) are thoroughly washed with deionized water and dried in an oven at 110°C.
-
Immobilization: A solution of lipase (e.g., Lipase PS-30 from Pseudomonas sp.) in a suitable buffer is prepared. The pre-treated glass beads are added to the lipase solution and shaken gently for a specified period to allow for adsorption of the enzyme onto the support.
-
Washing and Drying: The beads with the immobilized lipase are then washed with buffer to remove any unbound enzyme and subsequently dried.[5]
2. Enzymatic Resolution of dthis compound (Transesterification)
-
Reaction Setup: In a typical reaction, dthis compound, an acyl donor (e.g., vinyl acetate), and an organic solvent (e.g., methyl tert-butyl ether) are combined in a sealed vessel.[3][4] The molar ratio of the acyl donor to the substrate is a critical parameter to optimize.[3]
-
Enzyme Addition: The selected lipase (either free or immobilized) is added to the reaction mixture. The enzyme load is another key variable affecting the reaction rate.
-
Reaction Conditions: The reaction is incubated at a specific temperature (e.g., 30°C) with constant agitation for a predetermined duration (e.g., 12-48 hours).[2][3]
-
Monitoring: The progress of the reaction is monitored by taking samples at regular intervals.
-
Termination and Analysis: The reaction is terminated by separating the enzyme from the mixture (e.g., by filtration for immobilized enzymes). The conversion rate and enantiomeric excess of the substrate and product are determined using analytical techniques such as gas chromatography (GC) with a chiral column.[2]
3. Hydrolysis of dthis compound
-
Reaction Setup: Racemic menthyl acetate is used as the sole carbon source in an aqueous buffer system.[6][7] A co-solvent such as dimethyl sulfoxide (B87167) (DMSO) may be added to improve substrate solubility and enantioselectivity.[7]
-
Biocatalyst: Whole cells of a microorganism expressing the desired lipase (e.g., Burkholderia cepacia) are added to the reaction medium.[6][7]
-
Reaction Conditions: The pH and temperature of the reaction are maintained at optimal levels for the specific enzyme (e.g., pH 7.0 and 30°C).[6]
-
Analysis: Similar to the transesterification reaction, the conversion and enantiomeric excess of the resulting l-menthol are analyzed using chiral GC.
Visualizing the Process
To better understand the experimental and decision-making frameworks, the following diagrams are provided.
Caption: General experimental workflow for lipase-catalyzed resolution.
Caption: Decision-making framework for selecting a suitable lipase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient kinetic resolution of (±)-menthol by a lipase from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the Analysis of L-Menthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of L-Menthyl acetate (B1210297), a common fragrance and flavoring agent, is critical in various stages of product development and quality control. The two most prominent analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to assist in selecting the most suitable technique for your analytical needs.
At a Glance: GC vs. HPLC for L-Menthyl Acetate Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds like this compound. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. This compound can be analyzed, but detection can be challenging. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Visible Spectrophotometer, Refractive Index (RI) Detector, MS |
| Sensitivity | Generally high, especially with an FID for hydrocarbons. | Detector-dependent. UV detection is challenging due to the lack of a strong chromophore in this compound. RI detection is an option but offers lower sensitivity. |
| Sample Preparation | Typically involves dissolution in a volatile organic solvent. | Often requires dissolution in the mobile phase. |
| Analysis Time | Generally faster run times. | Can have longer run times depending on the column and mobile phase. |
| Derivatization | Not typically required for this compound. | May be necessary to enhance UV detection. |
Performance Comparison: GC vs. HPLC
The following table summarizes typical validation parameters for the analysis of compounds structurally similar to this compound, providing an estimate of the expected performance of each technique.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RI) |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.999[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0%[3] |
| Precision (% RSD) | < 2.0%[4] | < 2.0% |
| Limit of Detection (LOD) | ~0.32 µg/mL (for L-menthol)[1] | ~0.76 µg/mL (for menthol)[3] |
| Limit of Quantitation (LOQ) | ~1.06 µg/mL (for L-menthol)[1] | ~2.31 µg/mL (for menthol)[3] |
Note: The data presented is based on the analysis of menthol (B31143) and other related compounds and serves as a representative comparison. Actual performance for this compound may vary.
Experimental Workflow for Cross-Validation
A cross-validation study is essential to ensure that an alternative analytical method provides results that are equivalent to an established method. The following diagram illustrates a typical workflow for the cross-validation of GC and HPLC methods.
Experimental Protocols
Gas Chromatography (GC-FID) Method
This protocol is based on established methods for the analysis of volatile esters.[1][4]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold at 200°C for 5 minutes.
-
-
Injector and Detector Temperatures:
-
Injector: 250°C.
-
Detector (FID): 280°C.
-
-
Injection: 1 µL of the sample solution in split mode (e.g., split ratio 50:1).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate). Prepare a series of calibration standards by serial dilution of the stock solution.
High-Performance Liquid Chromatography (HPLC-RI) Method
This protocol is adapted from methods for the analysis of compounds with no significant UV absorbance, such as menthol.[2][3]
-
Instrumentation: An HPLC system equipped with a refractive index (RI) detector and an autosampler.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 80:20 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
RI Detector Temperature: 35°C.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.
Logical Relationship of Method Selection
The choice between GC and HPLC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Conclusion
Both GC and HPLC are viable techniques for the analysis of this compound.
-
GC-FID is generally the preferred method due to the volatile nature of this compound. It offers high sensitivity, rapid analysis times, and straightforward sample preparation.
-
HPLC-RI serves as a suitable alternative, particularly when dealing with non-volatile sample matrices or when a GC is unavailable. However, it is important to consider the lower sensitivity of the RI detector.
Ultimately, the choice of method should be based on a thorough evaluation of the specific analytical requirements, available resources, and the validation of the chosen method to ensure it is fit for its intended purpose. A cross-validation study is highly recommended when transitioning between these two techniques to ensure consistency and reliability of results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Menthyl Acetate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of L-Menthyl acetate (B1210297) is a critical aspect of laboratory safety and chemical management. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of L-Menthyl acetate in compliance with safety and environmental regulations.
This compound is classified as toxic to aquatic life with long-lasting effects, making it imperative to prevent its release into the environment.[1][2][3][4] Proper disposal involves treating it as a hazardous waste and adhering to established protocols for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves and eye/face protection.[5] this compound is a combustible liquid; therefore, all sources of ignition such as heat, sparks, and open flames must be avoided in the handling and storage areas.[4][5]
Quantitative Data Summary
While specific quantitative disposal limits can vary based on local regulations, the following table summarizes the key hazard information for this compound.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, rat) | > 5,000 mg/kg | [1][2] |
| Acute Dermal Toxicity (LD50, rabbit) | > 5,000 mg/kg | [2] |
| Aquatic Hazard Classification | Aquatic Acute 2, Aquatic Chronic 2 | [1] |
| UN Number | 3082 | [1][3] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (this compound) | [1][3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible, and properly sealed waste container. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[6]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Store the waste container in a designated hazardous waste storage area, away from incompatible materials.[7] Use secondary containment to capture any potential leaks or spills.[8]
2. Labeling of Hazardous Waste:
-
Clearly label the waste container with a hazardous waste tag.[6]
-
The label must include:
3. Handling Spills:
-
In the event of a spill, immediately contain the spillage using an inert, non-combustible absorbent material such as sand or earth.[5]
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1][2][4]
-
Prevent the spilled material from entering drains, surface waters, or groundwater.[1]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be handled as hazardous waste.[3][5]
-
For containers that held toxic chemicals, it is recommended to triple-rinse them with a suitable solvent.[7][9]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[7][9]
-
After triple-rinsing, the defaced, empty container may be disposed of in accordance with institutional and local regulations, which may allow for disposal as regular trash.[9] Always confirm your local disposal guidelines.
5. Arranging for Final Disposal:
-
Dispose of the collected this compound waste and contaminated materials through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Do not dispose of this compound down the drain or in the regular trash.[6][10]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. download.basf.com [download.basf.com]
- 2. download.basf.com [download.basf.com]
- 3. axxence.de [axxence.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
Personal protective equipment for handling L-Menthyl acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of L-Menthyl acetate (B1210297), a common compound in the flavor, fragrance, and pharmaceutical industries. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling L-Menthyl acetate, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation of vapors.[1][2][3]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be necessary if there is a splashing hazard.[3] |
| Hand Protection | Protective Gloves | Impermeable, chemical-resistant gloves (e.g., nitrile rubber) that satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1][3] |
| Body Protection | Lab Coat/Clothing | Impervious clothing or a lab coat should be worn.[3][4] Closed work clothing is recommended.[5] |
| Respiratory Protection | Respirator | In case of insufficient ventilation or the formation of vapors, a NIOSH-certified (or equivalent) respirator with an organic vapor cartridge is necessary.[1][3] |
Safety and Handling Protocols
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe working environment.
Handling:
-
Work in a well-ventilated area to avoid the buildup of vapors.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][5] No smoking in the handling area.[1]
-
Wash hands thoroughly before breaks and at the end of a shift.[3][5]
Storage:
-
Store away from direct sunlight and extreme temperatures.[7]
-
Ground and bond the container and receiving equipment.[1]
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Accidental Release:
-
Evacuate and Ventilate: Remove all sources of ignition and ensure adequate ventilation.[1][3]
-
Containment: For small spills, use an inert absorbent material such as sand, silica (B1680970) gel, or sawdust.[1] For large spills, dike the area to prevent spreading.
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[2]
-
Environmental Protection: Prevent the spill from entering drains, surface water, or groundwater.[1][2][5]
Disposal:
-
Dispose of this compound and its container in accordance with local, state, and federal regulations.[1]
-
Do not dispose of it into drainage systems or the environment.[1]
-
Contaminated packaging should be handled in the same way as the product itself and taken to an approved waste handling site for recycling or disposal.[1][8]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂[9] |
| Molecular Weight | 198.30 g/mol [4][9] |
| Appearance | Colorless liquid[9][10] |
| Boiling Point | 227-232 °C[9] |
| Flash Point | 92.22 °C (198 °F)[11] |
| Density | 0.919 - 0.922 g/mL at 25 °C[9] |
| Oral LD50 (Rat) | > 5,000 mg/kg |
| Dermal LD50 (Rabbit) | > 5,000 mg/kg |
Note: Detailed experimental protocols for the cited toxicity studies are not available in the provided search results. The data is based on information from safety data sheets.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. greek.foodessenceflavours.com [greek.foodessenceflavours.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. download.basf.com [download.basf.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. axxence.de [axxence.de]
- 9. chemimpex.com [chemimpex.com]
- 10. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. menthyl acetate, 89-48-5 [thegoodscentscompany.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
